molecular formula C11H16N2O2 B061964 2-Methoxy-5-piperazin-1-yl-phenol CAS No. 180698-25-3

2-Methoxy-5-piperazin-1-yl-phenol

Cat. No.: B061964
CAS No.: 180698-25-3
M. Wt: 208.26 g/mol
InChI Key: JEITXSUTZNDIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-piperazin-1-yl-phenol, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-piperazin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-11-3-2-9(8-10(11)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEITXSUTZNDIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595387
Record name 2-Methoxy-5-(piperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180698-25-3
Record name 2-Methoxy-5-(1-piperazinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180698-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(piperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-piperazin-1-yl-phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxy-5-piperazin-1-yl-phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-piperazin-1-yl-phenol is a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its chemical architecture, featuring a phenol, a methoxy group, and a piperazine moiety, suggests a potential for diverse biological activities. The versatile piperazine ring, in particular, is a common scaffold in numerous approved drugs, valued for its ability to be modified to fine-tune pharmacological and pharmacokinetic properties.[1] This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both predicted data and detailed experimental protocols for their empirical determination. Understanding these properties is a critical prerequisite for any drug development program, as they profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its safety profile.[2]

Molecular and Physicochemical Profile

A foundational understanding of a compound's identity and basic physical characteristics is the first step in its evaluation as a potential drug candidate.

PropertyValueSource(s)
IUPAC Name 2-Methoxy-5-(piperazin-1-yl)phenol[3]
CAS Number 180698-25-3[3][4][5]
Molecular Formula C₁₁H₁₆N₂O₂[3][4][5]
Molecular Weight 208.26 g/mol [4]
Canonical SMILES COC1=C(C=C(C=C1)N2CCNCC2)O[6]
Predicted Boiling Point 407.0 ± 45.0 °C[7]
Predicted Density 1.155 ± 0.06 g/cm³[7]
Predicted pKa 10.34 ± 0.10[7]
Predicted XlogP 1.0[6]

Note: The boiling point, density, pKa, and XlogP values are computationally predicted and await experimental verification.

The Critical Role of Physicochemical Properties in Drug Development

The journey of a molecule from a laboratory curiosity to a therapeutic agent is heavily dictated by its physicochemical properties. For a compound like this compound, which contains both acidic (phenolic hydroxyl) and basic (piperazine nitrogens) centers, these properties are particularly nuanced.

The solubility of a drug candidate is a primary determinant of its bioavailability after oral administration. Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, limiting the drug's efficacy.[8] The presence of the polar phenol and piperazine groups in this compound suggests a degree of aqueous solubility, but the overall lipophilicity of the molecule will create a balancing act.

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs a drug's ability to cross biological membranes. Arylpiperazine derivatives with favorable lipophilicity are more likely to be absorbed and distributed to their target tissues.[9][10] However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicities.[8]

The ionization state of a molecule, determined by its pKa value(s), is crucial for its behavior in different physiological compartments, which have varying pH. As a diprotic base (piperazine) and a weak acid (phenol), this compound will exist as a mixture of neutral and charged species at physiological pH. This will influence its solubility, permeability, and binding to its biological target.[11]

The melting point is an important indicator of a compound's purity and the stability of its crystal lattice. A sharp melting point is often indicative of a high degree of purity.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The capillary melting point method is a straightforward and reliable technique for determining the melting range of a crystalline solid.

Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first liquid droplet is observed and the temperature at which the entire sample has melted. This range is the melting point of the compound.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Insert Insert into Apparatus Load->Insert Heat Heat Sample Insert->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Solution Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer solution) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable compounds. Given that this compound has both acidic and basic centers, this method can elucidate its multiple pKa values.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water, potentially with a small amount of a co-solvent if solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic piperazine nitrogens. Subsequently, titrate a separate sample with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic phenolic hydroxyl group.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points.

pKa_Determination_Pathway cluster_titration Potentiometric Titration start Dissolved Sample titrate_acid Titrate with HCl start->titrate_acid titrate_base Titrate with NaOH start->titrate_base measure_pH Measure pH titrate_acid->measure_pH titrate_base->measure_pH plot_curve Plot Titration Curve measure_pH->plot_curve Repeat determine_pKa Determine pKa at Half-Equivalence plot_curve->determine_pKa

Caption: Pathway for pKa Determination.

logP Determination (Shake-Flask Method)

The shake-flask method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the second phase to create a biphasic system.

  • Equilibration: Shake the mixture for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion

The physicochemical properties of this compound are fundamental to its potential as a drug candidate. While computational predictions provide valuable initial insights, experimental determination of these properties is essential for accurate assessment and informed decision-making in a drug discovery program. The protocols outlined in this guide provide a robust framework for obtaining reliable experimental data. A thorough understanding of the interplay between the phenolic, methoxy, and piperazine moieties will be critical in optimizing the ADME and safety profiles of this and related compounds, ultimately paving the way for the development of novel and effective therapeutics.

References

  • ACS Publications. (2001). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. [Link]

  • PMC - PubMed Central. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. [Link]

  • ACS Publications. Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. [Link]

  • ResearchGate. Evaluation of arylpiperazines from an internal compound library: broad-spectrum antimicrobial activity and favorable pharmacokin. [Link]

  • ResearchGate. Discovery of Arylpiperazines with Broad‐Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. [Link]

  • PMC - PubMed Central. Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media. [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • PubMed. (2024). Phenol (bio)isosteres in drug design and development. [Link]

  • Appchem. (n.d.). This compound. [Link]

  • Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. (2025). [Link]

  • ResearchGate. (2024). Phenol (bio)isosteres in drug design and development. [Link]

  • PubChemLite. (n.d.). This compound (C11H16N2O2). [Link]

  • PMC - PubMed Central. (2025). ADME Properties in Drug Delivery. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Methoxy-5-piperazin-1-yl-phenol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from its formulation and bioavailability to its toxicological profile. This technical guide provides a detailed exploration of the solubility of 2-Methoxy-5-piperazin-1-yl-phenol, a molecule of interest in medicinal chemistry.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing the solubility of this compound. By examining its structural attributes and the nature of common laboratory solvents, we can predict and rationalize its solubility behavior. Furthermore, this guide furnishes a robust, step-by-step experimental protocol for the empirical determination of its solubility, ensuring that theoretical predictions can be rigorously tested and validated in the laboratory. The overarching goal is to equip the scientific community with the knowledge and tools necessary to effectively work with this compound and similar chemical entities.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The key physicochemical parameters of this compound are summarized in the table below. These values, both experimentally derived and computationally predicted, form the basis for understanding its interactions with various solvents.

PropertyValueSource
CAS Number 180698-25-3[1][2]
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1]
Predicted pKa 10.34 ± 0.10[3]
Predicted XlogP 1.0[4]
Predicted Boiling Point 407.0 ± 45.0 °C[3]
Predicted Density 1.155 ± 0.06 g/cm³[3]

The predicted pKa of 10.34 is attributed to the weakly acidic nature of the phenolic hydroxyl group.[5] The predicted XlogP of 1.0 suggests that the molecule has a relatively balanced hydrophilic-lipophilic character.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its three primary functional groups: the phenolic hydroxyl group, the methoxy group, and the piperazine ring. The phenol and piperazine moieties can act as both hydrogen bond donors and acceptors, while the methoxy group primarily acts as a hydrogen bond acceptor.[6] The presence of these functional groups suggests a nuanced solubility profile across solvents of varying polarities.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSparingly SolubleThe polar phenol and piperazine groups can hydrogen bond with water, but the aromatic ring and alkyl chain of the piperazine are hydrophobic. Solubility is expected to be pH-dependent.
Methanol Polar ProticSolubleMethanol is a polar protic solvent that can effectively solvate the molecule through hydrogen bonding with the phenol and piperazine groups.
Ethanol Polar ProticSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond should lead to good solubility.
Isopropanol Polar ProticModerately SolubleThe increased alkyl character of isopropanol compared to methanol and ethanol may slightly reduce its ability to solvate the polar functional groups.
Acetonitrile Polar AproticModerately SolubleAs a polar aprotic solvent, acetonitrile can accept hydrogen bonds but cannot donate them. This will allow for some interaction with the phenol and piperazine groups, but likely less effective solvation than protic solvents.
Dimethylformamide (DMF) Polar AproticSolubleDMF is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, which should facilitate the dissolution of the compound.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a powerful, highly polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds.
Dichloromethane (DCM) NonpolarSparingly SolubleThe nonpolar nature of DCM will not effectively solvate the polar phenol and piperazine functionalities.
Toluene NonpolarSparingly SolubleSimilar to DCM, the nonpolar aromatic nature of toluene is not well-suited to dissolve a molecule with significant polar character.
Hexane NonpolarInsolubleAs a nonpolar aliphatic solvent, hexane will have very limited interaction with the polar functional groups of the molecule.
Causality Behind Predicted Solubility
  • Polar Protic Solvents: Water, methanol, and ethanol are expected to be effective solvents due to their ability to engage in hydrogen bonding with both the hydroxyl group of the phenol and the amine groups of the piperazine.[5][7] The basic nitrogen atoms of the piperazine ring can also be protonated in acidic aqueous solutions, which would significantly increase aqueous solubility. Conversely, in basic aqueous solutions, the phenolic proton can be removed, forming a phenoxide salt, which would also enhance aqueous solubility.

  • Polar Aprotic Solvents: Solvents like DMF and DMSO are excellent hydrogen bond acceptors and are highly polar, allowing them to effectively solvate the polar regions of the molecule. Acetonitrile, while polar, is a weaker hydrogen bond acceptor, which may result in slightly lower solubility compared to DMF and DMSO.

  • Nonpolar Solvents: Dichloromethane, toluene, and hexane lack the ability to form strong interactions with the polar functional groups of this compound, leading to predicted poor solubility. The hydrophobic aromatic ring of the molecule will have some affinity for aromatic solvents like toluene, but this is unlikely to overcome the unfavorable interactions with the polar moieties.

Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] The following protocol provides a detailed, step-by-step methodology for its implementation.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Glass vials with screw caps (e.g., 4 mL)

  • Analytical balance

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Procedure
  • Preparation of the Test System:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[9][10] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

    • Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Report the temperature at which the solubility was determined.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound based on the desired application.

SolventSelectionWorkflow Start Start: Define Experimental Goal Goal Desired Outcome? Start->Goal Aqueous Aqueous System (e.g., Buffer) Goal->Aqueous Biological Assay Organic Organic System Goal->Organic Synthesis / Purification pH_Consideration Consider pH Adjustment (pKa ~ 10.34) Aqueous->pH_Consideration Polarity Required Polarity? Organic->Polarity Polar_Protic Polar Protic (e.g., Methanol, Ethanol) Polarity->Polar_Protic H-Bonding Important Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) Polarity->Polar_Aprotic High Polarity Needed Nonpolar Nonpolar (e.g., Toluene, Hexane) Polarity->Nonpolar Low Polarity Needed Solubilization High Solubilization Polar_Protic->Solubilization Chromatography Chromatography / Extraction Polar_Protic->Chromatography Reaction Reaction Medium Polar_Protic->Reaction Polar_Aprotic->Solubilization Polar_Aprotic->Chromatography Polar_Aprotic->Reaction Nonpolar->Chromatography Nonpolar->Reaction

Caption: Solvent selection workflow for this compound.

References

  • Wikipedia. (n.d.). Phenol ether. Retrieved January 12, 2026, from [Link].

  • Wikipedia. (n.d.). Piperazine. Retrieved January 12, 2026, from [Link].

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 12, 2026, from [Link].

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved January 12, 2026, from [Link].

  • PubChem. (n.d.). Piperazine. Retrieved January 12, 2026, from [Link].

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved January 12, 2026, from [Link].

  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 12, 2026, from [Link].

  • Solubility of Things. (n.d.). Piperazine. Retrieved January 12, 2026, from [Link].

  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved January 12, 2026, from [Link].

  • MassiveBio. (2026, January 11). Phenol. Retrieved January 12, 2026, from [Link].

  • Taylor & Francis Online. (n.d.). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Retrieved January 12, 2026, from [Link].

  • SlideShare. (n.d.). Phenols and phenolic ethers. Retrieved January 12, 2026, from [Link].

  • PubChemLite. (n.d.). This compound (C11H16N2O2). Retrieved January 12, 2026, from [Link].

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved January 12, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Retrieved January 12, 2026, from [Link].

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved January 12, 2026, from [Link].

Sources

Introduction: The Significance of 2-Methoxy-5-piperazin-1-yl-phenol in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Methoxy-5-piperazin-1-yl-phenol

This compound, identified by its CAS number 180698-25-3, is a heterocyclic organic compound featuring a substituted phenol ring linked to a piperazine moiety.[1][2] This unique structural combination makes it a valuable building block in medicinal chemistry and drug discovery. The piperazine ring is a common scaffold in many biologically active compounds, prized for its ability to be modified to tune pharmacological activity, bioavailability, and pharmacokinetic profiles.[3] Similarly, the phenolic group can play a crucial role in receptor binding and antioxidant activity. As with any promising research compound or pharmaceutical intermediate, a thorough understanding of its chemical stability is paramount to ensure the integrity of experimental data, define appropriate storage conditions, and establish a foundation for future formulation development.

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into the theoretical underpinnings of its stability based on its constituent functional groups, propose likely degradation pathways, and provide detailed, field-proven protocols for conducting stability and forced degradation studies in accordance with international guidelines.

Part 1: Understanding the Inherent Stability Profile

The stability of this compound is governed by the chemical reactivity of its two primary functional groups: the substituted phenol and the piperazine ring. The interplay between these groups dictates the compound's susceptibility to various environmental factors.

The Phenolic Moiety: A Target for Oxidation

Phenolic compounds are well-known for their susceptibility to oxidative degradation.[4] The hydroxyl group on the aromatic ring is electron-donating, making the ring susceptible to attack by oxidizing agents, including atmospheric oxygen. This process is often accelerated by exposure to light (photodegradation), elevated temperatures, and high pH conditions.[5][6][7]

The primary oxidative degradation pathway for phenols involves the formation of a phenoxyl radical, which can then be converted into benzoquinone derivatives.[8] These quinone-type compounds are often colored, meaning that a change in the color of a solid sample or solution of this compound upon storage can be a primary indicator of oxidative degradation.

The Piperazine Moiety: Susceptibility to Oxidation and pH-Dependent Degradation

The piperazine ring, particularly when substituted with an aromatic group (a phenylpiperazine derivative), also presents stability challenges. The nitrogen atoms in the piperazine ring are nucleophilic and can be susceptible to oxidation, potentially forming N-oxides. Studies on synthetic piperazines have shown that phenyl piperazines can be less stable than their benzyl counterparts, and that storage at room temperature should be avoided due to detrimental impacts on stability.[9]

Furthermore, as a weak base, the piperazine moiety's stability can be highly dependent on pH.[10] In aqueous solutions, hydrolysis of bonds adjacent to the piperazine ring can occur, especially at non-optimal pH values.[11][12] For this reason, maintaining an appropriate pH with a suitable buffer system is critical when handling this compound in solution.

Part 2: Potential Degradation Pathways

Based on the reactivity of the phenolic and piperazine groups, we can postulate several key degradation pathways for this compound. Identifying these potential pathways is crucial for designing effective stability-indicating analytical methods.

G cluster_main This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products A This compound (Parent Compound) B Quinone-type Derivatives A->B Phenol Oxidation C N-Oxides A->C Piperazine Oxidation D Ring-Opened Products A->D Hydrolytic Cleavage E Photolytic Adducts/Dimers A->E Radical Reactions Oxidation Oxidation (O₂, H₂O₂, Light) Oxidation->B Oxidation->C Hydrolysis Hydrolysis (Acidic/Basic pH) Hydrolysis->D Photolysis Photolysis (UV/Vis Light) Photolysis->E Thermal Thermal Stress (Heat) Thermal->B Thermal->C Thermal->D

Caption: Proposed degradation pathways for this compound under various stress conditions.

Part 3: Recommended Storage Conditions

Based on the chemical nature of the compound, the following storage conditions are recommended to ensure its long-term stability:

ParameterRecommendationRationale
Temperature -20°C or belowMinimizes rates of both oxidative and thermal degradation. Studies on similar piperazine derivatives show significant degradation at refrigerated and room temperatures over time.[9]
Light Protect from light (use amber vials or store in the dark)The phenolic ring is susceptible to photo-oxidation, which can lead to the formation of colored degradants.[10]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Reduces the risk of oxidation of the phenol and piperazine moieties by atmospheric oxygen.
Container Tightly sealed, well-closed containersPrevents exposure to moisture and atmospheric oxygen.

For solutions, it is highly recommended to use freshly prepared solutions for experiments. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles. The pH of the solution should be controlled with a suitable buffer system, as the stability of piperazine derivatives can be highly pH-dependent.[10]

Part 4: Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. The following protocols are based on the principles outlined in the ICH Q1A(R2) guidelines.[13][14]

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is one that can accurately quantify the parent compound and separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Workflow for Method Development:

G A Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) B Analyze Stressed Samples by HPLC-UV/PDA A->B C Optimize Separation (Column, Mobile Phase pH, Gradient) B->C D Peak Purity Analysis (PDA Detector) C->D E Method Validation (Specificity, Linearity, Accuracy, Precision) D->E

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and pathways.[15][16]

Objective: To generate degradation products for the development of a stability-indicating method and to understand the compound's vulnerabilities.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl, potentially with heating (e.g., 60°C).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH, potentially with heating.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 70°C) for a specified period. Also, test a solution of the compound under the same conditions.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using the developed stability-indicating HPLC method.

Protocol for Long-Term Stability Study (ICH Q1A)

Objective: To establish a re-test period for the compound under recommended storage conditions.

Procedure:

  • Use at least three primary batches of this compound manufactured by a consistent process.[13]

  • Store the samples under the recommended long-term storage conditions (-20°C ± 5°C, protected from light).

  • Test the samples at regular intervals. A typical schedule would be: 0, 3, 6, 9, 12, 18, 24, and 36 months.[13]

  • At each time point, analyze the samples for:

    • Appearance (color, physical state)

    • Assay (potency of the active substance)

    • Purity (quantification of any degradation products)

Conclusion

This compound is a compound with significant potential, but its utility is intrinsically linked to its stability. The presence of both a phenolic hydroxyl group and a piperazine ring makes it susceptible to oxidative, photolytic, and pH-dependent degradation. Strict adherence to recommended storage conditions—low temperature, protection from light, and an inert atmosphere—is critical for preserving its integrity. The implementation of systematic stability studies, guided by ICH principles and robust analytical methodology, is not merely a regulatory formality but a cornerstone of scientific rigor, ensuring the reliability and reproducibility of research and development outcomes.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Nowak, K., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Karlin, K. D., et al. (2013). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society. [Link]

  • Appchem. This compound | 180698-25-3. [Link]

  • Lukesh, S., et al. (2009). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. Industrial & Engineering Chemistry Research. [Link]

  • Thitilertdecha, N., et al. (2022). Stability in total phenolic compounds of the ethanolic extract under various conditions. Molecules. [Link]

  • Cejudo-Bastante, C., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules. [Link]

  • Lachowicz, S., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Perego, R., Sekules, G., & Guadagnini, G. (1967). [Stability of N,N'-di(a-(1-naphthyl)propionyloxy-2-ethyl)piperazine. I. Velocity of Hydrolysis in Aqueous Solution]. Il Farmaco; edizione pratica. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies: A critical lens into pharmaceutical stability. LCGC North America. [Link]

  • Obniska, J., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. International Journal of Chemical Engineering and Applications. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Leung, S. C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology. [Link]

  • Singh, S., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical biology & drug design. [Link]

Sources

An Examination of 2-Methoxy-5-piperazin-1-yl-phenol: A Research Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-piperazin-1-yl-phenol, identified by the CAS number 180698-25-3, is a chemical compound classified as an organic building block.[1] Its molecular structure, featuring a methoxy-substituted phenol ring linked to a piperazine moiety, suggests its potential utility as an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and medicinal chemistry sectors. While publicly available data on its specific pharmacological properties and detailed experimental protocols are limited, this guide synthesizes the existing information from chemical suppliers and databases to provide a foundational understanding of this compound.

Core Chemical and Physical Properties

Based on information from various chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that specific values may vary slightly between different commercial batches.

PropertyValueSource(s)
CAS Number 180698-25-3[1][2][3]
Molecular Formula C11H16N2O2[1][2][3]
Molecular Weight 208.26 g/mol [1][3]
IUPAC Name 2-methoxy-5-(piperazin-1-yl)phenol[4]
Purity (Typical) ≥98%[1]
Canonical SMILES COC1=C(C=C(C=C1)N2CCNCC2)O[2][4]
InChI Key JEITXSUTNDIBO-UHFFFAOYSA-N[4]

This data is compiled from publicly available information provided by chemical suppliers and databases. For lot-specific data, refer to the Certificate of Analysis provided by the supplier.

Structural and Chemical Identity

The chemical structure of this compound is foundational to its potential applications. The molecule incorporates a phenol, a methoxy ether, and a piperazine ring, each contributing to its chemical reactivity and potential biological interactions.

Figure 1: Chemical structure of this compound.

Synthesis and Characterization

Synthesis Pathway

Synthesis_Workflow start Starting Materials (e.g., Halogenated Methoxyphenol, Piperazine) reaction Nucleophilic Aromatic Substitution start->reaction Base, Solvent workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product This compound purification->product

Figure 2: A generalized potential synthesis workflow.

Causality in Experimental Choices:

  • Starting Materials: The choice of a halogenated precursor (e.g., a bromo- or chloro-substituted methoxyphenol) is common for nucleophilic aromatic substitution reactions, as halogens are good leaving groups.

  • Reaction Conditions: The use of a base is typically required to deprotonate the piperazine nitrogen, increasing its nucleophilicity. The choice of solvent would depend on the solubility of the reactants and the required reaction temperature.

  • Purification: Chromatographic methods are often employed to separate the desired product from unreacted starting materials and reaction byproducts. Recrystallization can be used for further purification if the product is a solid.

Analytical Characterization

While specific analytical data such as NMR, HPLC, and LC-MS spectra are not publicly available, chemical suppliers indicate that such data is collected to confirm the identity and purity of the compound.[1] Researchers purchasing this material should obtain the lot-specific Certificate of Analysis for detailed analytical results.

Potential Applications and Pharmacological Context

This compound is categorized as a research chemical and an organic building block.[1] This classification implies its primary use is as a starting material or intermediate in the synthesis of other compounds.

The piperazine moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets.[5] Specifically, derivatives of phenylpiperazine are known to exhibit activity at serotonin and dopamine receptors, suggesting potential applications in the development of therapeutics for neurological and psychiatric disorders.[5] For instance, related compounds like 1-(2-Methoxyphenyl)piperazine are recognized as members of the piperazine class.[6] However, it must be emphasized that no specific biological activity or pharmacological studies for this compound itself have been reported in the available scientific literature. Its utility in drug discovery would be as a precursor to more complex molecules designed to target specific biological pathways.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the known hazards of related compounds such as piperazine and other phenylpiperazine derivatives, caution should be exercised when handling this chemical.

General Handling Precautions (Inferred from Related Compounds):

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[7][8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[9]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7][8]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[7]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[9]

It is imperative for researchers to consult the supplier-provided SDS for specific safety and handling information before use.

Conclusion and Future Outlook

This compound (CAS 180698-25-3) is a commercially available organic building block with potential for use in synthetic chemistry, particularly in the field of drug discovery. Its structure suggests it could serve as a valuable intermediate for creating novel compounds with potential activity at neurological targets. At present, there is a significant gap in the public scientific literature regarding its synthesis, characterization, biological activity, and safety profile. Future research and publications are needed to fully elucidate the properties and potential applications of this compound.

References

  • 2-Methoxy-5-(piperazin-1-yl)phenol CAS No.: 180698-25-3. Moldb.

  • 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol. Smolecule.

  • This compound | 180698-25-3. Appchem.

  • This compound | CAS 180698-25-3. Santa Cruz Biotechnology.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. Fisher Scientific.

  • This compound (C11H16N2O2). PubChemLite.

  • 1-(2-Methoxyphenyl)piperazine. PubChem.

Sources

Molecular weight and formula of 2-Methoxy-5-piperazin-1-yl-phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-5-piperazin-1-yl-phenol for Advanced Research

Authored by: A Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundational components in the development of novel therapeutics. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a quintessential example of such a "privileged scaffold".[1] Its unique physicochemical properties—including its ability to improve aqueous solubility and its versatile synthetic handles—have cemented its role in a vast array of marketed drugs.[1] This guide focuses on a specific and highly valuable derivative: This compound .

This compound serves as a critical building block for synthesizing compound libraries targeting a range of biological systems. Piperazine derivatives have shown significant activity as ligands for serotonin and dopamine receptors, making them relevant for treating psychiatric disorders.[2][3] Furthermore, their structural motifs are integral to the design of agents targeting alpha1-adrenergic receptors and novel kinase inhibitors for oncology.[4][5] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its chemical properties, a proposed synthetic pathway, robust analytical methodologies, and its strategic application in pharmaceutical research.

Part 1: Core Molecular Identity and Physicochemical Properties

Accurate identification and characterization are the bedrock of any chemical research endeavor. This compound is a distinct organic compound whose utility is defined by its precise molecular structure and resulting properties.

Chemical Formula and Molecular Weight

The fundamental identity of this compound is established by its atomic composition and mass. Multiple sources confirm its key identifiers.[6][7][8]

PropertyValueSource
Chemical Formula C₁₁H₁₆N₂O₂[6][7][8]
Molecular Weight 208.26 g/mol [6][8]
Monoisotopic Mass 208.12119 Da[9]
CAS Number 180698-25-3[6][7][8]
SMILES COC1=C(O)C=C(N2CCNCC2)C=C1[7][9]
InChI Key JEITXSUTZNDIBO-UHFFFAOYSA-N[9]
Structural Features and Significance

The molecule's structure integrates three key functional groups, each contributing to its chemical reactivity and pharmacological potential:

  • Phenolic Hydroxyl (-OH): Provides a site for hydrogen bonding, acts as a potential antioxidant, and can be a key interaction point with biological targets. It can also be used as a synthetic handle for further derivatization, such as etherification.

  • Methoxy Group (-OCH₃): This group modulates the electronic properties of the aromatic ring and can influence the pKa of the adjacent phenolic hydroxyl. It also adds lipophilicity.

  • Piperazine Moiety: The secondary amine within the piperazine ring (at position 4) is a crucial site for nucleophilic reactions, allowing for the attachment of diverse side chains to explore structure-activity relationships (SAR). The basic nature of the piperazine nitrogens often improves the pharmacokinetic profile of drug candidates.[1]

Part 2: Synthesis and Purification Workflow

While commercial suppliers offer this compound, an understanding of its synthesis is crucial for custom modifications or scale-up operations. No direct, published synthesis was found for this specific molecule; therefore, a robust and logical pathway is proposed based on well-established organometallic and substitution reactions. The demethylation of related methoxy phenols is a common strategy in the synthesis of aryloxy phenols.[10]

Proposed Retrosynthetic Analysis

A logical approach involves a two-step process starting from a commercially available precursor, 1,4-dimethoxy-2-bromobenzene. The key transformations are a Buchwald-Hartwig amination to install the piperazine ring, followed by a selective demethylation to unmask the phenolic hydroxyl group.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound from 1,4-dimethoxy-2-bromobenzene.

Step 1: Buchwald-Hartwig Amination

  • Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient and standard method for forming aryl-nitrogen bonds, ideal for coupling piperazine to the aromatic ring.

  • Procedure:

    • To an oven-dried Schlenk flask, add 1,4-dimethoxy-2-bromobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with BINAP or a pre-catalyst like G3-XPhos).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-(2,5-dimethoxyphenyl)piperazine.

Step 2: Selective Demethylation

  • Rationale: Boron tribromide (BBr₃) is a classic and effective reagent for cleaving aryl methyl ethers.[10] By controlling the stoichiometry (using approximately 1.1 equivalents), it is possible to selectively cleave one of the two methoxy groups, with the one para to the electron-donating piperazine group being potentially more susceptible.

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of boron tribromide (1.1 eq) in DCM dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight.

    • Carefully quench the reaction by slowly adding methanol, followed by water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.

Purification

The crude product should be purified using flash column chromatography on silica gel. A gradient elution system, such as DCM/Methanol or Ethyl Acetate/Hexanes with triethylamine, is typically effective for purifying polar amines.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification & QC A 1,4-Dimethoxy-2-bromobenzene + Piperazine B Buchwald-Hartwig Amination (Pd Catalyst, NaOtBu) A->B C Intermediate: 1-(2,5-Dimethoxyphenyl)piperazine B->C D Selective Demethylation (BBr3, DCM, -78°C) C->D E Crude Product D->E F Flash Column Chromatography E->F H Pure this compound (>98% Purity) F->H G Characterization (NMR, HPLC-MS) H->G

Caption: Proposed workflow for synthesis and purification.

Part 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is non-negotiable. A suite of analytical techniques should be employed. Commercial suppliers often provide documentation including NMR, HPLC, and LC-MS data for this compound.[6]

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the final compound.

  • Protocol:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

    • Sample Prep: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile/Water.

  • Trustworthiness: The purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram. A purity level of >98% is typically required for drug discovery applications.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Utilize the same HPLC method as described above.

    • Divert the column effluent to an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a single quadrupole or QTOF).

    • Ionization Mode: ESI positive.

    • Analysis: Scan for the protonated molecular ion [M+H]⁺. The expected m/z is approximately 209.13.[9]

  • Self-Validation: The observation of the correct mass at the retention time corresponding to the main peak in the UV chromatogram provides definitive confirmation of the product's identity.

Analytical Workflow Diagram

G A Synthesized Compound (Post-Purification) B Sample Preparation (1 mg/mL in ACN/H2O) A->B C LC-MS Injection B->C D Reverse-Phase Chromatographic Separation C->D E UV Detection (Purity Assessment) D->E F ESI Ionization ([M+H]+) D->F H Integrated Data Report (Purity >98%, MW Confirmed) E->H G Mass Analysis (Identity Confirmation) F->G G->H G cluster_rxn Derivatization Chemistry cluster_app Potential Therapeutic Targets center_node This compound (Core Scaffold) amide Amide Coupling center_node->amide modifies reductive Reductive Amination center_node->reductive modifies alkylation Alkylation center_node->alkylation modifies cns CNS Receptors (Serotonin, Dopamine) amide->cns to target oncology Protein Kinases (e.g., Src/Abl) amide->oncology to target antimicrobial Bacterial/Fungal Targets amide->antimicrobial to target reductive->cns to target reductive->oncology to target reductive->antimicrobial to target alkylation->cns to target alkylation->oncology to target alkylation->antimicrobial to target

Caption: Relationship between the core scaffold and its applications.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. This compound is intended for research and development use only. [6][8]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety glasses or goggles approved under standards such as EN166(EU) or NIOSH (US). [11]* Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. [11]* Body Protection: Wear a standard laboratory coat.

Handling and Engineering Controls
  • Avoid contact with skin and eyes and avoid the formation of dust and aerosols. [11][12]* Use in a well-ventilated area, preferably in a chemical fume hood. [11]* Wash hands thoroughly after handling, before breaks, and at the end of the workday. [13]

First Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. [11]* In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician. [11]* In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [11]* If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage
  • Keep container tightly closed in a dry, cool, and well-ventilated place. [12]

References

  • This compound | 180698-25-3. (n.d.). Appchem. Retrieved January 13, 2026, from [Link]

  • Safety Data Sheet: 4-(Piperazin-2-yl)phenol. (2025, September 17). Angene Chemical. Retrieved January 13, 2026, from [Link]

  • This compound (C11H16N2O2). (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of Novel Adamantane Derivatives. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-b[2][6]enzoquinone hydrochloride. (2008). ResearchGate. Retrieved January 13, 2026, from [Link]

  • The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 13, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved January 13, 2026, from [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). (2023). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor. (2004). Journal of Medicinal Chemistry. Retrieved January 13, 2026, from [Link]

Sources

In-depth Technical Guide: 1H and 13C NMR Spectral Data for 2-Methoxy-5-piperazin-1-yl-phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the pursuit of scientific accuracy and comprehensive data, we endeavor to provide in-depth technical guides grounded in verifiable spectral information. The following guide on the ¹H and ¹³C NMR spectral data of 2-Methoxy-5-piperazin-1-yl-phenol (CAS No. 180698-25-3) is structured to offer both foundational knowledge and practical insights for its application in research and development.

However, after an exhaustive search of publicly available scientific databases, spectral repositories, and peer-reviewed literature, we have been unable to locate the experimental ¹H and ¹³C NMR spectral data for this compound. While the compound is commercially available from several suppliers, its detailed NMR characterization does not appear to be published in accessible resources.

In the spirit of scientific integrity, this guide will therefore proceed by presenting a detailed prediction of the ¹H and ¹³C NMR spectra for this compound. This predictive analysis is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the analysis of substituent effects on aromatic and aliphatic systems. We will also provide a comprehensive overview of the experimental methodology that would be employed to acquire such data, ensuring this guide remains a valuable resource for those who may synthesize or acquire this compound for their own research.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy group protons, and the protons of the piperazine ring. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

Molecular Structure with Proton Numbering:

Predicted Carbon Assignments for this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1145 - 150
C-2140 - 145
C-3115 - 120
C-4110 - 115
C-5135 - 140
C-6105 - 110
C-7 (OCH₃)55 - 60
C-8, C-11 (Piperazine)50 - 55
C-9, C-10 (Piperazine)45 - 50

Rationale for Predictions:

  • Aromatic Carbons (C-1 to C-6): The chemical shifts are predicted based on the substituent effects. The carbons bearing the oxygen atoms (C-1 and C-2) will be the most downfield. The other aromatic carbons will be influenced by the electron-donating nature of the substituents, leading to varied upfield shifts.

  • Methoxy Carbon (C-7): The carbon of the methoxy group is expected in its typical range.

  • Piperazine Carbons (C-8 to C-11): The carbons of the piperazine ring will appear as two distinct signals due to the different nitrogen environments. The carbons closer to the aromatic ring (C-8, C-11) will be slightly more deshielded than those adjacent to the secondary amine (C-9, C-10).

Experimental Protocol for NMR Data Acquisition

To obtain the actual ¹H and ¹³C NMR spectra for this compound, the following experimental workflow would be employed.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of This compound Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent TMS Add internal standard (TMS) Solvent->TMS Tube Transfer to NMR tube TMS->Tube Spectrometer Place sample in NMR spectrometer (e.g., 400 MHz) Tube->Spectrometer Shimming Shim the magnetic field Spectrometer->Shimming H1_Acq Acquire ¹H NMR spectrum Shimming->H1_Acq C13_Acq Acquire ¹³C NMR spectrum H1_Acq->C13_Acq FT Fourier Transform C13_Acq->FT Phasing Phase correction FT->Phasing Baseline Baseline correction Phasing->Baseline Referencing Reference spectra to TMS (0 ppm) Baseline->Referencing Integration Integrate ¹H signals Referencing->Integration Peak_Picking Peak pick all spectra Integration->Peak_Picking

Standard workflow for acquiring NMR spectra.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Reference the spectra using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both spectra to the corresponding atoms in the molecule, aided by knowledge of chemical shift ranges, coupling patterns, and potentially 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignments.

Conclusion and Future Outlook

While experimental ¹H and ¹³C NMR data for this compound are not currently available in the public domain, the predicted spectra and the detailed experimental protocol provided in this guide offer a robust framework for researchers working with this compound. The acquisition and publication of this data would be a valuable contribution to the scientific community, aiding in quality control, reaction monitoring, and the structural elucidation of related novel compounds in drug discovery and development.

References

As this guide is based on predictive analysis and standard NMR methodologies, direct citations to experimental data for the target compound are not possible. The principles and data used for the predictions are based on foundational knowledge in NMR spectroscopy, for which the following are authoritative general references:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

An In-Depth Technical Guide to 2-Methoxy-5-piperazin-1-yl-phenol: Structural Features, Potential Applications, and Research Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive overview of 2-Methoxy-5-piperazin-1-yl-phenol, a molecule of interest within the broader class of phenylpiperazine compounds. Given the limited direct research on this specific molecule, this document synthesizes available data on its core structure with established knowledge of closely related analogues to provide a predictive but scientifically grounded perspective for researchers, scientists, and drug development professionals. The insights herein are intended to facilitate hypothesis-driven research and highlight potential avenues for investigation.

Core Molecular Profile

This compound is a distinct organic compound characterized by a phenol ring substituted with both a methoxy and a piperazine group. This unique arrangement of functional groups suggests its potential for biological activity, particularly within the central nervous system, a common target for phenylpiperazine derivatives.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These data are foundational for any experimental work, influencing solubility, formulation, and analytical characterization.

PropertyValueSource
CAS Number 180698-25-3[4][5][6]
Molecular Formula C₁₁H₁₆N₂O₂[4][5][6]
Molecular Weight 208.26 g/mol [4][5]
Appearance Expected to be a solidInferred from related compounds
Purity Typically available at ≥98%[5]
Chemical Structure

The chemical structure of this compound is fundamental to its potential interactions with biological targets. The diagram below illustrates the key functional groups: a phenol, a methoxy ether, and a piperazine ring.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A potential retrosynthetic analysis suggests that the target molecule could be assembled from a protected hydroquinone derivative and piperazine. The following diagram outlines a generalized forward synthesis.

G Starting Material Substituted Hydroquinone Derivative Intermediate_1 Activated Phenol Starting Material->Intermediate_1 Activation (e.g., tosylation) Target_Molecule This compound Intermediate_1->Target_Molecule Nucleophilic Substitution Piperazine Piperazine Piperazine->Target_Molecule

Caption: Proposed generalized synthesis workflow.

The causality behind this proposed pathway lies in the well-established reactivity of phenols and the nucleophilic nature of the secondary amine in the piperazine ring. The activation step is crucial as it transforms the hydroxyl group into a better leaving group, facilitating the subsequent substitution reaction.

Predicted Mechanism of Action and Pharmacological Profile

The pharmacological effects of phenylpiperazine derivatives are often attributed to their interaction with monoamine neurotransmitter systems.[2] Specifically, many compounds in this class exhibit affinity for serotonin (5-HT) and dopamine (D) receptors.[1][7][8]

Anticipated Biological Targets

Based on the structural motifs present in this compound, it is hypothesized that this compound may interact with:

  • Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): The arylpiperazine moiety is a classic pharmacophore for serotonin receptor ligands.[7][8]

  • Dopamine Receptors (e.g., D₂, D₃): Interaction with dopamine receptors is also a common feature of this compound class, often leading to antipsychotic or mood-modulating effects.[7][9][10]

The methoxy and hydroxyl substituents on the phenyl ring are expected to modulate the electronic properties and hydrogen bonding potential of the molecule, thereby influencing its binding affinity and selectivity for these receptors.

Potential Signaling Pathway Involvement

The interaction of a ligand like this compound with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, would initiate a downstream signaling cascade. The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by this compound.

G cluster_membrane Cell Membrane Ligand This compound Receptor GPCR (e.g., 5-HT/D Receptor) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized GPCR signaling pathway.

Experimental Protocol: Radioligand Receptor Binding Assay

To empirically determine the affinity of this compound for its predicted targets, a competitive radioligand binding assay is the gold standard.[11] This protocol provides a self-validating system for quantifying the interaction between a test compound and a specific receptor.

Objective

To determine the binding affinity (Ki) of this compound for a specific serotonin or dopamine receptor subtype.

Materials
  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁A)[8]

  • This compound (test compound)

  • Non-labeled competing ligand (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[12]

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Prepare the radioligand solution at a fixed concentration (typically at or below its Kd value).

    • Prepare the cell membrane suspension in ice-cold assay buffer to a predetermined protein concentration.[12]

  • Assay Setup (in triplicate):

    • To each well of a 96-well plate, add:

      • 50 µL of assay buffer (for total binding) OR 50 µL of non-labeled competing ligand (for non-specific binding) OR 50 µL of the test compound dilution.

      • 50 µL of the radioligand solution.

      • 150 µL of the cell membrane suspension.[12]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[12] Gentle agitation may be required.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[12]

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

The following workflow diagram illustrates the key steps of this experimental protocol.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Reagent_Prep Prepare Reagents (Test Compound, Radioligand, Membranes) Incubation Incubate Reagents in 96-well Plate Reagent_Prep->Incubation Filtration Vacuum Filtration to Separate Bound from Free Ligand Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis

Caption: Radioligand Receptor Binding Assay Workflow.

Potential Applications and Safety Considerations

Research and Therapeutic Potential

Given the propensity of phenylpiperazine derivatives to interact with key neurotransmitter receptors, this compound could serve as:

  • A research tool: To probe the structure-activity relationships of serotonin and dopamine receptor ligands.[1]

  • A lead compound: For the development of novel therapeutics for psychiatric and neurological disorders such as anxiety, depression, or schizophrenia.[1][2]

Safety and Toxicity Profile (Predictive)

The safety profile of this compound has not been specifically determined. However, based on data for other phenylpiperazines, the following should be considered:

ConsiderationAssociated RiskSource (for related compounds)
Acute Toxicity May be toxic if swallowed or in contact with skin.[13][14][15][16]
Skin and Eye Irritation May cause severe skin burns and eye damage.[13][14][15][16]
Handling Precautions Use of personal protective equipment (gloves, goggles, lab coat) is essential. Handle in a well-ventilated area.[15][16]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before handling this compound.

Conclusion

This compound represents an intriguing molecule within the well-established class of phenylpiperazines. While direct experimental data is currently sparse, its structural features strongly suggest a potential for interaction with serotonin and dopamine receptors. This technical guide provides a foundational framework for researchers by outlining its physicochemical properties, proposing a synthetic strategy, predicting its mechanism of action, and detailing a robust experimental protocol for its characterization. Future research to validate these hypotheses will be crucial in elucidating the true pharmacological profile and therapeutic potential of this compound.

References

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Wikipedia. Phenylpiperazine. [Link]

  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Taylor & Francis Online. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. [Link]

  • ResearchGate. Radioligand binding methods: practical guide and tips. [Link]

  • MDPI. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • ResearchGate. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • PubChem. 1-Phenylpiperazine. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Starshinechemical. 1-Phenylpiperazine. [Link]

  • Loba Chemie. 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS CAS-No.. [Link]

  • MDPI. Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. [Link]

  • Appchem. This compound. [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

Sources

A Technical Guide to the Biological Targets of the Piperazine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," it is a structural component in a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2] This guide elucidates the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that make piperazine an indispensable tool in drug design.[2][3] It provides a comprehensive overview of its primary biological targets, structure-activity relationships (SAR), quantitative biological data, and key experimental protocols for target validation.

Introduction: The Piperazine Moiety - A Privileged Scaffold

The widespread adoption of the piperazine moiety stems from its unique and tunable characteristics that favorably influence drug-like properties.[1][2]

  • Physicochemical Properties : As a diprotic base, piperazine has two distinct pKa values, allowing it to be protonated under physiological conditions. This basicity is crucial for forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics.[2] The two nitrogen atoms serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating strong interactions with biological targets.[2][4]

  • Pharmacokinetic Advantages : The polarity imparted by the nitrogen atoms often improves a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, leading to better oral bioavailability.[3] Its stable chair conformation provides a rigid and predictable scaffold for orienting other pharmacophoric groups to interact optimally with biological targets.[5]

  • Synthetic Versatility : The differential reactivity of the two nitrogen atoms allows for straightforward and selective derivatization, making it an ideal building block for creating large and diverse compound libraries for screening.[5]

These attributes have cemented piperazine's status as a versatile scaffold used to link different pharmacophores or to correctly position functional groups for target engagement.[3]

Part I: Major Classes of Biological Targets

The piperazine scaffold demonstrates remarkable promiscuity, interacting with a wide array of biological macromolecules. However, it shows a distinct preference for several key target families.

A. G-Protein Coupled Receptors (GPCRs): The Primary Therapeutic Arena

Arylpiperazine derivatives are quintessential ligands for aminergic GPCRs, forming the basis of many antipsychotic, antidepressant, and anxiolytic drugs.[6] The protonated nitrogen of the piperazine ring often forms a critical salt bridge with a conserved aspartate residue in the transmembrane domain of these receptors.[4]

Piperazine-containing compounds are central to the treatment of schizophrenia and other psychoses, primarily through their action on D₂-like dopamine receptors.[7] They can act as antagonists or partial agonists, modulating dopaminergic neurotransmission.[7][8] The arylpiperazine portion typically binds in a pocket formed by transmembrane helices, while substituents at the second nitrogen explore other regions of the binding site, influencing subtype selectivity and functional activity.[9]

Compound Target(s) Kᵢ (nM) Therapeutic Class
AripiprazoleD₂ (partial agonist), 5-HT₁ₐ (partial agonist), 5-HT₂ₐ (antagonist)D₂: 0.34, 5-HT₁ₐ: 1.7, 5-HT₂ₐ: 3.4Atypical Antipsychotic
OlanzapineD₂, 5-HT₂ₐD₂: 1.9, 5-HT₂ₐ: 4Atypical Antipsychotic
HaloperidolD₂D₂: 1.5Typical Antipsychotic
LS-3-134D₃D₃: 0.17 (>150-fold selective vs D₂)Investigational

Note: Kᵢ values are compiled from various sources and represent approximate affinities.[8][10]

The piperazine moiety is equally prominent in drugs targeting the serotonergic system.[11] As partial agonists at 5-HT₁ₐ receptors, compounds like buspirone exert anxiolytic effects.[8] Antagonism at 5-HT₂ₐ receptors is a key feature of many atypical antipsychotics, contributing to their improved side-effect profile.[12] The arylpiperazine pharmacophore is critical for this activity, with the aromatic ring and basic nitrogen being key interaction points.[13]

Compound Target(s) Kᵢ (nM) Therapeutic Class
Buspirone5-HT₁ₐ (partial agonist)5-HT₁ₐ: 1.1Anxiolytic
Ziprasidone5-HT₂ₐ, D₂5-HT₂ₐ: 0.4, D₂: 4.8Atypical Antipsychotic
VilazodoneSERT, 5-HT₁ₐ (partial agonist)SERT: 0.1, 5-HT₁ₐ: 2.1Antidepressant
Compound 7 5-HT₁ₐ0.57Investigational 5-HT₁ₐ Agent

Note: Kᵢ values are compiled from various sources and represent approximate affinities.[4][5][8]

B. Enzymes: A Scaffold for Inhibition

The piperazine ring serves as a versatile linker or core scaffold in a variety of enzyme inhibitors.

In oncology, piperazine is integral to many targeted therapies that inhibit protein kinases.[2] It often functions as a linker connecting key pharmacophoric fragments that bind within the ATP-binding pocket.[14] Its basicity can be leveraged to form salt bridges with acidic residues in the kinase hinge region, a common anchoring point for inhibitors.[2] Examples include Imatinib (BCR-ABL), Bosutinib (Src/Abl), and inhibitors of JNK and RET kinases.[5][15][16]

Sildenafil, the active ingredient in Viagra, is a well-known PDE5 inhibitor containing a methylpiperazine group.[17] This moiety is crucial for its potency and selectivity. The piperazine nitrogen is believed to interact with the glutamine side chain in the active site of PDE5, contributing to the compound's high affinity.[17][18]

C. Neurotransmitter Transporters

Piperazine derivatives can act as inhibitors of monoamine reuptake transporters, such as the serotonin transporter (SERT).[11] This mechanism is the foundation for the antidepressant activity of drugs like vilazodone, which combines SERT inhibition with 5-HT₁ₐ partial agonism.[5]

Part II: Experimental Validation Workflows

Identifying and characterizing the biological target of a novel piperazine compound requires a systematic, multi-step approach. The protocols described below represent a standard cascade for moving from initial binding to functional characterization.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization A Novel Piperazine Compound Library B Primary Screening (Radioligand Binding Assay) A->B Test for binding to known targets C Hit Identification (Compounds with High Affinity) B->C Determine Kᵢ D Functional Assays (e.g., cAMP Assay, Kinase Assay) C->D Test hits for biological effect E Determine Activity Profile (Agonist, Antagonist, IC₅₀) D->E Quantify functional potency & efficacy F Lead Optimization E->F

High-level workflow for drug discovery of piperazine-based compounds.
A. Protocol: Competitive Radioligand Binding Assay (GPCR Target)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.[19][20]

Principle: The assay measures the displacement of a known radioligand (e.g., ³H-Spiperone for D₂ receptors) from its receptor by an unlabeled test compound. The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined and converted to an affinity constant (Kᵢ).[21]

Step-by-Step Methodology:

  • Preparation of Membranes:

    • Rationale: To isolate the target receptor, which is embedded in the cell membrane.

    • Procedure: Homogenize tissue or cultured cells expressing the receptor of interest in a cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like a BCA assay.[21]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (typically at or below its Kₔ), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-labeled competitor (e.g., unlabeled haloperidol) to saturate the receptors. This measures the amount of radioligand that binds to non-receptor components.[22]

    • Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (typically a serial dilution over 5-7 log units).[19]

  • Incubation:

    • Rationale: To allow the binding reaction to reach equilibrium.

    • Procedure: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation.[21]

  • Filtration and Washing:

    • Rationale: To separate the receptor-bound radioligand from the unbound radioligand.

    • Procedure: Rapidly vacuum-filter the contents of each well through a glass fiber filtermat using a cell harvester. The membranes and bound radioligand are trapped on the filter. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.[21]

  • Detection and Analysis:

    • Rationale: To quantify the amount of bound radioactivity.

    • Procedure: Dry the filtermat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

    • Data Analysis: Subtract the NSB counts from all other wells to get specific binding. Plot the specific binding versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

G cluster_0 Assay Preparation cluster_1 Binding & Separation cluster_2 Analysis A Prepare Receptor Membranes C Incubate (Membranes + Ligands) A->C B Prepare Radioligand & Test Compounds B->C D Vacuum Filtration C->D Separate bound from free E Scintillation Counting D->E F Calculate IC₅₀ & Kᵢ E->F

Workflow for a competitive radioligand binding assay.
B. Protocol: cAMP Functional Assay (Gs/Gi-Coupled GPCRs)

This assay determines whether a compound acts as an agonist or antagonist at a GPCR that signals through adenylyl cyclase.[23]

Principle: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit it.[23] This assay measures changes in intracellular cAMP levels in response to compound stimulation. Technologies like HTRF® or AlphaScreen® use competitive immunoassay principles to detect cAMP.[24]

Step-by-Step Methodology:

  • Cell Preparation:

    • Rationale: To have a biological system where receptor activation leads to a measurable signal.

    • Procedure: Culture cells stably expressing the GPCR of interest (e.g., HEK293 cells). On the day of the assay, harvest the cells and resuspend them in stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[24]

  • Agonist Mode Assay:

    • Rationale: To determine if the test compound can activate the receptor on its own.

    • Procedure: Dispense cells into a 384-well plate. Add serial dilutions of the test compound. Incubate for a specific time (e.g., 30 minutes) at room temperature.[24]

  • Antagonist Mode Assay:

    • Rationale: To determine if the test compound can block the action of a known agonist.

    • Procedure: Pre-incubate the cells with serial dilutions of the test compound. Then, add a fixed concentration of a known agonist (typically its EC₈₀ concentration). Incubate for the same period.[23]

  • Lysis and Detection:

    • Rationale: To release intracellular cAMP and allow it to participate in the detection reaction.

    • Procedure: Add the detection reagents (e.g., HTRF reagents: a cAMP-d2 conjugate and an anti-cAMP cryptate-conjugated antibody) directly to the wells. This lyses the cells and initiates the competitive binding reaction. Incubate to allow the detection assay to develop.

  • Data Acquisition and Analysis:

    • Procedure: Read the plate on a compatible reader (e.g., HTRF-certified reader).

    • Data Analysis:

      • Agonist Mode: Plot the signal versus the log concentration of the test compound to determine the EC₅₀ (potency) and the maximum response (efficacy).

      • Antagonist Mode: Plot the signal versus the log concentration of the test compound to determine the IC₅₀, which can be used to calculate the antagonist's affinity (Kₑ).

C. Protocol: In Vitro Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a purified enzyme.[25]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of a test compound. The concentration of the compound that reduces the enzyme's activity by 50% is the IC₅₀.[26]

Step-by-Step Methodology:

  • Assay Setup:

    • Rationale: To combine all necessary components for the enzymatic reaction.

    • Procedure: In a microplate, combine the purified enzyme, assay buffer, and any necessary co-factors. Add serial dilutions of the test compound (inhibitor).[27]

  • Reaction Initiation and Incubation:

    • Procedure: Initiate the reaction by adding the enzyme's substrate. Incubate the plate at a controlled temperature (e.g., 37°C) for a set time, ensuring the reaction remains in the linear range.[28]

  • Signal Detection:

    • Rationale: To measure the amount of product formed or substrate consumed.

    • Procedure: Stop the reaction (if necessary) and measure the output. The detection method depends on the enzyme and substrate (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Procedure: Subtract the background signal (no enzyme control) from all readings. Normalize the data to the uninhibited control (enzyme + substrate only). Plot the percent inhibition versus the log concentration of the test compound and fit the data to determine the IC₅₀ value.[29]

Part III: Case Study - The Arylpiperazine Pharmacophore

The arylpiperazine moiety is a classic pharmacophore for GPCR ligands.[6] A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific target.

G cluster_0 Arylpiperazine Pharmacophore for GPCRs A Aromatic/Hydrophobic Region (AR1) B Basic Nitrogen (N1) (Protonated at pH 7.4) A->B Piperazine Ring C Flexible Linker (Alkyl Chain) B->C N4 substitution D Distal Aromatic/Feature Region (AR2) C->D caption Key Interactions: AR1: π-π stacking with aromatic residues (e.g., Phe, Tyr). Basic N1: Forms salt bridge with conserved Aspartate. Linker: Orients AR2, influences selectivity. AR2: Interacts with diverse subpockets, determines specificity.

Pharmacophore model for arylpiperazine GPCR ligands.

This model highlights how subtle modifications can retarget a compound. For example, the nature of the aromatic ring (AR1) and the length and character of the linker dramatically influence whether the ligand prefers dopamine or serotonin receptors and whether it acts as an agonist or antagonist.[30][31] The ability to modulate polypharmacology by tuning these features is a key reason for the scaffold's success in treating complex CNS disorders.[2]

Conclusion and Future Directions

The piperazine moiety is a testament to the power of privileged scaffolds in drug discovery. Its unique combination of physicochemical properties and synthetic accessibility has made it a fixture in drugs targeting GPCRs, enzymes, and transporters.[1][32] Future research will likely focus on incorporating this versatile core into novel therapeutic modalities. This includes its use in developing multi-target ligands for complex diseases, covalent inhibitors for enhanced potency and duration of action, and as a component in advanced drug delivery systems or proteolysis-targeting chimeras (PROTACs). The continued exploration of the piperazine scaffold's biological potential ensures it will remain a cornerstone of medicinal chemistry for years to come.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]

  • Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available at: [Link]

  • Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. PubMed. Available at: [Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. MDPI. Available at: [Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. PubMed. Available at: [Link]

  • An evolving role of piperazine moieties in drug design and discovery. PubMed. Available at: [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central. Available at: [Link]

  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. PubMed. Available at: [Link]

  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. Available at: [Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Europe PMC. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • Coumarin-piperazine derivatives as biologically active compounds. PubMed Central. Available at: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • Radioligand binding assays and their analysis. PubMed. Available at: [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Institutes of Health. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available at: [Link]

  • Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. PubMed Central. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]

  • Radioligand Binding Studies. Springer Nature Experiments. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Ligand-based Pharmacophore Model of N-Aryl and N-Heteroaryl Piperazine Alpha 1A-adrenoceptors Antagonists Using GALAHAD. PubMed. Available at: [Link]

  • Discovery of Piperazine-Amide Derivatives as Highly Potent and Selective RET Inhibitors. ACS Publications. Available at: [Link]

  • Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. National Institutes of Health. Available at: [Link]

  • Pharmacology of phosphodiesterase-5 inhibitors. PubMed. Available at: [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed Central. Available at: [Link]

  • functional in vitro assays for drug discovery. YouTube. Available at: [Link]

  • What is an Inhibition Assay? Biobide. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • [Phosphodiesterase Inhibitors: Effectiveness and New Applications]. PubMed. Available at: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]

Sources

A Technical Guide to the Synthesis, Pharmacology, and Analysis of 2-Methoxy-5-piperazin-1-yl-phenol and its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The arylpiperazine scaffold is a quintessential "privileged structure" in modern medicinal chemistry, serving as the backbone for a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1][2] Its structural rigidity, combined with the basic nitrogen atom capable of forming key ionic interactions, makes it an ideal pharmacophore for engaging with aminergic G-protein coupled receptors (GPCRs).[3] Within this broad class, the specific compound 2-Methoxy-5-piperazin-1-yl-phenol (CAS 180698-25-3) represents a versatile chemical building block, embodying the core features required for high-affinity receptor binding.[4][5][6]

This guide provides an in-depth technical overview intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental design, from synthetic strategy to pharmacological evaluation. We will dissect the structure-activity relationships (SAR) that govern the bioactivity of this compound's analogs, provide detailed, field-proven protocols for their synthesis and analysis, and explore their mechanisms of action at key neurological targets.

Section 1: The Arylpiperazine Core - Structure-Activity Relationships (SAR)

The therapeutic versatility of arylpiperazine derivatives stems from their specific and tunable interactions within the binding pockets of receptors like serotonin and dopamine.[3][7] The defining pharmacophore consists of three key elements: the N-aryl group, the central piperazine ring, and a linker/terminal group attached to the second nitrogen (N4).

The interaction with the receptor is primarily governed by two critical anchor points.[1] First, the protonated nitrogen atom of the piperazine ring forms a charge-stabilized hydrogen bond with a highly conserved aspartate residue (Asp3.32) in transmembrane helix 3 of the receptor. Second, the aryl ring engages in crucial π–π stacking or edge-to-face interactions with aromatic residues, such as phenylalanine (Phe6.52), in the binding pocket.[1][3]

cluster_receptor GPCR Binding Pocket cluster_ligand Arylpiperazine Ligand ASP Asp3.32 (Aspartate) PHE Phe6.52 (Phenylalanine) Aryl Aryl Ring (e.g., 2-MeO-Phenyl) Aryl->PHE π-π Stacking Piperazine_N1 Piperazine (Protonated N) Piperazine_N1->ASP Ionic Bond Linker Linker Chain Piperazine_N1->Linker Terminal Terminal Group Linker->Terminal

General Pharmacophore Model for Arylpiperazine Binding

The substitution pattern on the aryl ring is a critical determinant of receptor affinity and selectivity. The presence of a methoxy group at the ortho-position (2-position) of the phenyl ring, as seen in the core topic, is particularly favorable for high-affinity binding to the 5-HT1A serotonin receptor.[3][8] This contrasts with other substitutions which may direct affinity towards different receptor subtypes.

Table 1: Comparative Binding Affinities of Key Arylpiperazine Analogs

Compound NameCore Structure5-HT1A Ki (nM)D2 Ki (nM)α1-Adrenergic Ki (nM)
NAN-190 [9]1-(2-Methoxyphenyl)piperazine0.6-0.8
Compound 2j [9]1-(2-Methoxyphenyl)piperazine0.4-64
Aripiprazole [3]Arylpiperazine1.70.3457
Buspirone [10]Arylpiperazine~14~500~300

Note: Ki (inhibitory constant) is a measure of binding affinity; a lower value indicates higher affinity. Data is compiled from multiple sources for illustrative purposes.

As shown in Table 1, simple modifications to the terminal group (e.g., from NAN-190 to Compound 2j) can dramatically improve selectivity by reducing affinity for the α1-adrenergic receptor, a common off-target that can lead to cardiovascular side effects like hypotension.[9][11]

Section 2: Synthetic Strategies

The synthesis of arylpiperazine derivatives is well-established, allowing for robust and scalable production of diverse chemical libraries. The following protocols outline the synthesis of the core scaffold and a general method for its derivatization.

Protocol: Synthesis of the Core Scaffold (this compound)

This protocol is a representative, multi-step synthesis based on established chemical transformations. The key final step involves a selective demethylation to unmask the phenol, a common strategy when the phenol is reactive under conditions used in earlier steps.[12]

A 1,2-Dimethoxy-4-nitrobenzene B 4-Amino-1,2-dimethoxybenzene A->B Reduction (e.g., Pd/C, H2) C N,N-Bis(2-chloroethyl)-4-amino-1,2-dimethoxybenzene B->C Alkylation (e.g., 2-Chloroethanol, then SOCl2) D 1-(3,4-Dimethoxyphenyl)piperazine C->D Intramolecular Cyclization (Heat, Base) E 2-Methoxy-5-(piperazin-1-yl)phenol D->E Selective Demethylation (e.g., BBr3 or HBr)

Synthetic Workflow for the Core Scaffold

Step-by-Step Methodology:

  • Reduction of Nitroarene (A → B): To a solution of 1,2-dimethoxy-4-nitrobenzene in ethanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C). Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-amino-1,2-dimethoxybenzene.

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines without affecting other functional groups like ethers.

  • Formation of the Bis(chloroethyl)amine (B → C): This step is typically a two-part process involving initial reaction with an agent like ethylene oxide or 2-chloroethanol followed by chlorination with thionyl chloride (SOCl₂). This intermediate is often used directly without extensive purification.

  • Intramolecular Cyclization (C → D): Heat the crude bis(chloroethyl)amine intermediate in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) with a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction proceeds via a double intramolecular SN2 reaction to form the piperazine ring, yielding 1-(3,4-dimethoxyphenyl)piperazine.

  • Selective Demethylation (D → E): Dissolve the 1-(3,4-dimethoxyphenyl)piperazine intermediate in a dry, inert solvent like dichloromethane (DCM) and cool to -78°C under a nitrogen atmosphere. Add one equivalent of boron tribromide (BBr₃) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Quench the reaction carefully by adding methanol, then concentrate. Purify the crude product by column chromatography on silica gel.

    • Causality: BBr₃ is a strong Lewis acid that selectively cleaves aryl methyl ethers. The methoxy group para to the electron-donating piperazine nitrogen is more electron-rich and thus more susceptible to cleavage than the one meta to it, affording regioselective synthesis of the desired phenol.[12]

Protocol: Derivatization at the N4-Position via Alkylation

This is a general and robust protocol for synthesizing the "long-chain arylpiperazine" derivatives that are common in CNS drug discovery.[10]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add the starting arylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine, 1.0 eq), an appropriate chloro- or bromo-alkyl terminal fragment (1.1 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Reaction: Add a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to the flask. Heat the reaction mixture to 80°C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: K₂CO₃ is an inexpensive and effective base to neutralize the HBr or HCl generated during the reaction. KI acts as a catalyst via the Finkelstein reaction, transiently converting the alkyl chloride/bromide to the more reactive alkyl iodide, thereby accelerating the rate of this SN2 reaction.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N4-substituted product.

Section 3: Pharmacological Profile and Mechanism of Action

The therapeutic effects of 2-methoxyphenylpiperazine derivatives are primarily mediated by their interaction with serotonin and dopamine receptors.

  • 5-HT1A Receptor Interaction: The 5-HT1A receptor is a Gi/o-coupled GPCR. Agonism at this receptor inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing rate. This mechanism is central to the anxiolytic and antidepressant effects of drugs like buspirone.[10][13] Antagonists, such as NAN-190, block this effect and are valuable research tools.[9]

Ligand 5-HT1A Agonist (e.g., Arylpiperazine) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP Response Decreased Neuronal Firing (Therapeutic Effect) cAMP->Response Leads to

Simplified 5-HT1A Receptor Signaling Pathway
  • Dopamine D2 Receptor Interaction: Many arylpiperazines also exhibit affinity for D₂ receptors. Antagonism or partial agonism at D₂ receptors in the mesolimbic pathway is the primary mechanism of action for most antipsychotic drugs, including aripiprazole.[3][10] This action helps to modulate dopamine hyperactivity, which is implicated in the positive symptoms of schizophrenia.

Section 4: Analytical and Quality Control Protocols

Ensuring the identity, purity, and stability of synthesized compounds is paramount. A self-validating workflow combining purification and multiple analytical techniques is essential.

cluster_workflow Analytical & QC Workflow Start Crude Synthesis Product Purify Purification (Flash Column Chromatography) Start->Purify Check1 Structural Verification Purify->Check1 LCMS LC-MS (Confirm Mass) Check1->LCMS Is Mass Correct? NMR 1H & 13C NMR (Confirm Structure) Check1->NMR Is Structure Correct? Check2 Purity Assessment LCMS->Check2 NMR->Check2 HPLC HPLC / UPLC (Confirm Purity >95%) Check2->HPLC Is Purity >95%? Final Qualified Compound HPLC->Final

Post-Synthesis Analytical Workflow

Protocol: Characterization of a Synthesized Arylpiperazine

  • Purification: The crude product from the synthetic workup is purified by automated flash column chromatography using a silica gel stationary phase.

    • Causality: The mobile phase is chosen based on the polarity of the compound, determined by TLC. A typical gradient for an arylpiperazine derivative might be from 5% to 60% ethyl acetate in hexanes. This separates the desired product from unreacted starting materials and byproducts.

  • Structural Verification (Mass Spectrometry): The purified fractions are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Method: A C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid) is common.

    • Expected Result: A peak at the expected retention time with a mass spectrum showing the correct [M+H]⁺ ion for the target molecule, confirming its molecular weight.

  • Structural Verification (NMR): The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed by ¹H and ¹³C NMR spectroscopy.

    • Expected Result: The ¹H NMR spectrum should show peaks with the correct chemical shifts, integration values (proton count), and splitting patterns corresponding to the structure. The ¹³C NMR should show the correct number of signals for the unique carbon atoms in the molecule.

  • Purity Assessment (HPLC): Final purity is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector (e.g., at 254 nm).

    • Method: A typical analytical method would use a C18 column (e.g., 4.6 x 150 mm, 5 µm) with an isocratic or gradient mobile phase of acetonitrile/water at a flow rate of 1 mL/min.

    • Expected Result: The chromatogram should show a single major peak, and the area percentage of this peak should be ≥95% for the compound to be considered suitable for biological screening.

Conclusion and Future Directions

The this compound scaffold and its N-arylpiperazine relatives remain a cornerstone of neuropharmacology research. Their well-understood synthesis, predictable pharmacophore, and tunable selectivity make them an exceptionally valuable platform for developing novel therapeutics. Future research is expanding beyond traditional CNS targets, with studies now exploring the potential of arylpiperazine derivatives as anticancer agents, highlighting their modularity and broad therapeutic potential.[1] The continued exploration of novel terminal moieties and the application of advanced computational chemistry for predicting binding and selectivity will undoubtedly lead to the discovery of next-generation therapeutics built upon this remarkable chemical core.

References

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. [Link]

  • para-Methoxyphenylpiperazine. Wikipedia. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed Central. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • 1-(2-Methoxyphenyl)piperazine. PubChem. [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. ACS Publications. [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]

  • Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Bentham Science. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • This compound | 180698-25-3. Appchem. [Link]

  • 1-(4-Methoxyphenyl)piperazine. PubChem. [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

  • Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. PubMed. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. [Link]

Sources

Methodological & Application

Synthesis Protocol for 2-Methoxy-5-piperazin-1-yl-phenol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Arylpiperazine Moiety

The N-aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1] These molecules are instrumental in targeting a variety of conditions, including those affecting the central nervous system such as depression and anxiety.[1] The compound 2-Methoxy-5-piperazin-1-yl-phenol is a key intermediate, possessing the core structural features that are of significant interest to researchers and drug development professionals. Its synthesis, therefore, is a critical process for further derivatization and biological screening.

This application note provides a comprehensive, three-step protocol for the synthesis of this compound. The synthetic strategy is designed for robustness and adaptability, employing a protection-coupling-deprotection sequence. This approach begins with the protection of a commercially available bromophenol, followed by a palladium-catalyzed Buchwald-Hartwig amination, and concludes with a deprotection step to yield the final product. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic process.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-stage process:

  • Step 1: Protection of 5-Bromo-2-methoxyphenol: The phenolic hydroxyl group of the starting material is protected as a benzyl ether to prevent side reactions in the subsequent coupling step.

  • Step 2: Buchwald-Hartwig Amination: The protected aryl bromide is coupled with mono-Boc-protected piperazine. This palladium-catalyzed reaction is a powerful method for the formation of the crucial C-N bond.[2]

  • Step 3: Deprotection: The final step involves the removal of both the N-Boc and O-benzyl protecting groups to yield the target compound, this compound.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Deprotection Starting_Material 5-Bromo-2-methoxyphenol Protection Benzyl Bromide, K2CO3 Acetone, Reflux Starting_Material->Protection Protected_Intermediate 5-Bromo-2-(benzyloxy)- 1-methoxybenzene Protection->Protected_Intermediate Coupling_Reaction Pd2(dba)3, Xantphos Cs2CO3, Toluene, 100 °C Protected_Intermediate->Coupling_Reaction Coupling_Reagent N-Boc-piperazine Coupling_Reagent->Coupling_Reaction Coupled_Product tert-Butyl 4-(4-(benzyloxy)-3- methoxyphenyl)piperazine-1-carboxylate Coupling_Reaction->Coupled_Product Deprotection Pd/C, H2 HCl in Dioxane, RT Coupled_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
5-Bromo-2-methoxyphenol37942-01-1C₇H₇BrO₂203.03Commercially Available
Benzyl Bromide100-39-0C₇H₇Br171.03Commercially Available
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Commercially Available
Acetone67-64-1C₃H₆O58.08Commercially Available
N-Boc-piperazine57260-71-6C₉H₁₈N₂O₂186.25Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3C₅₁H₄₂O₃Pd₂915.72Commercially Available
Xantphos161265-03-8C₃₉H₃₂OP₂578.62Commercially Available
Cesium Carbonate (Cs₂CO₃)534-17-8Cs₂CO₃325.82Commercially Available
Toluene108-88-3C₇H₈92.14Commercially Available
Palladium on Carbon (10% Pd/C)7440-05-3Pd/C-Commercially Available
Hydrogen (H₂)1333-74-0H₂2.02Gas Cylinder
4M HCl in Dioxane-HCl/C₄H₈O₂-Commercially Available
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Commercially Available
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Commercially Available
Hexanes---Commercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Commercially Available

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-(benzyloxy)-1-methoxybenzene (Protection)

Rationale: The phenolic hydroxyl group is acidic and can interfere with the palladium-catalyzed amination by reacting with the base or coordinating to the metal center. Protection as a benzyl ether is a robust strategy, as benzyl ethers are stable to the basic conditions of the Buchwald-Hartwig reaction and can be readily cleaved in the final step.[3]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-methoxyphenol (1.0 equiv), potassium carbonate (1.5 equiv), and acetone (10 mL per gram of starting material).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 equiv) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 5-Bromo-2-(benzyloxy)-1-methoxybenzene, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Step 2: Synthesis of tert-Butyl 4-(4-(benzyloxy)-3-methoxyphenyl)piperazine-1-carboxylate (Buchwald-Hartwig Amination)

Rationale: The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds.[4] The use of a palladium catalyst with a specialized phosphine ligand (Xantphos) facilitates the coupling of the aryl bromide with the amine.[1] N-Boc-piperazine is used to prevent the common side reaction of double N-arylation. Cesium carbonate is an effective base for this transformation.[5]

Procedure:

  • To an oven-dried Schlenk tube, add 5-Bromo-2-(benzyloxy)-1-methoxybenzene (1.0 equiv), N-Boc-piperazine (1.2 equiv), cesium carbonate (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL per gram of aryl bromide) via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the pure tert-Butyl 4-(4-(benzyloxy)-3-methoxyphenyl)piperazine-1-carboxylate.

Step 3: Synthesis of this compound (Deprotection)

Rationale: The final step requires the removal of both the N-Boc and O-benzyl protecting groups. Catalytic hydrogenolysis using palladium on carbon is a standard and mild method for the cleavage of benzyl ethers.[3][6] The acidic conditions generated by the presence of HCl in dioxane will simultaneously cleave the acid-labile Boc protecting group.

Procedure:

  • Dissolve tert-Butyl 4-(4-(benzyloxy)-3-methoxyphenyl)piperazine-1-carboxylate (1.0 equiv) in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

  • Carefully add 10% Pd/C (10% by weight of the starting material) to the solution.

  • Add a 4M solution of HCl in dioxane (2.0-3.0 equiv).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until complete deprotection is observed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; the filter cake should not be allowed to dry completely and should be quenched with water.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue is the hydrochloride salt of the product. To obtain the free base, dissolve the residue in water and basify to pH 9-10 with a suitable base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as the final product.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~8.8 (br s, 1H, OH), ~6.7-6.9 (m, 3H, Ar-H), ~3.7 (s, 3H, OCH₃), ~3.0-3.2 (m, 4H, piperazine-H), ~2.8-3.0 (m, 4H, piperazine-H), NH proton of piperazine may be broad and exchangeable. The exact chemical shifts for the piperazine protons can vary.[7][8]

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~150-155 (Ar-C-O), ~145-150 (Ar-C-O), ~110-120 (Ar-CH), ~55-56 (OCH₃), ~45-55 (piperazine-CH₂).[9]

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 209.1285 (calculated for C₁₁H₁₇N₂O₂⁺).

Safety and Handling Precautions

  • 5-Bromo-2-methoxyphenol: Causes skin and serious eye irritation.[10][11]

  • Benzyl Bromide: Lachrymator. Corrosive and toxic. Handle in a well-ventilated fume hood.

  • N-Boc-piperazine: Irritating to eyes, respiratory system, and skin.[12][13]

  • Palladium Catalysts: Handle in a fume hood. Pd/C is pyrophoric upon drying and should be handled with care, especially during filtration.[6]

  • Toluene: Flammable and harmful.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area away from ignition sources.

  • HCl in Dioxane: Corrosive. Handle with care in a fume hood.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following this three-step protection-coupling-deprotection strategy, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The rationale provided for each step aims to empower scientists to adapt and troubleshoot the synthesis for their specific needs.

References

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Available at: [Link]

  • Li, G., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. Available at: [Link]

  • Chemsrc. (2025). 5-Bromo-2-methoxyphenol MSDS. Available at: [Link]

  • Organic Chemistry Help. (2018). benzyl ether cleavage [Video]. YouTube. Available at: [Link]

  • Li, W., et al. (2004). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Organic Preparations and Procedures International, 36(4), 379-382. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxyphenol. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-phenylpiperazine. Available at: [Link]

  • Pharmaffiliates. (n.d.). 5-Bromo-2-methoxyphenol. Available at: [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Available at: [Link]

  • ResearchGate. (2005). Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. Available at: [Link]

  • Heterocycles. (1987). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • ResearchGate. (2025). synthesis and characterization of novel 4-(3-(4-substituted benzyl - piperazin- 1-yl)-7- methoxy-3-phenyl- chromen-2-one analogues. Available at: [Link]

  • Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Available at: [Link]

Sources

Uncharted Territory: The In Vitro Profile of 2-Methoxy-5-piperazin-1-yl-phenol Remains Undefined

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: Extensive investigation into the scientific literature and patent databases for 2-Methoxy-5-piperazin-1-yl-phenol (CAS No. 180698-25-3) reveals that while the compound is commercially available as a research chemical, its specific biological targets and established in vitro applications have not been publicly documented. This guide, therefore, serves to provide the foundational chemical and physical properties of the molecule and outlines a strategic, hypothesis-driven approach for its initial in vitro characterization based on the known activities of its broader chemical class, the arylpiperazines.

Part 1: Compound Characterization

This compound is a small organic molecule belonging to the arylpiperazine family. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 180698-25-3[1][2]
Molecular Formula C₁₁H₁₆N₂O₂[1][2]
Molecular Weight 208.26 g/mol [1][2]
Appearance Typically a powder or solidN/A
Purity Commercially available up to ≥98%[2]

Part 2: The Arylpiperazine Context: A Foundation for Hypothesis-Driven Research

While specific data for this compound is absent, the arylpiperazine scaffold is a well-established pharmacophore in neuroscience and pharmacology. Derivatives are known to exhibit high affinity for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. This structural relationship provides a logical starting point for investigating the in vitro activity of this specific compound.

A primary hypothesis is that this compound may act as a ligand for serotonergic or dopaminergic receptors. The general mechanism for many arylpiperazine drugs involves competitive binding to the orthosteric site of these receptors, leading to either agonistic or antagonistic effects on downstream signaling pathways.

Part 3: Proposed Initial In Vitro Screening Strategy

Given the lack of specific application data, a tiered screening approach is recommended to elucidate the biological function of this compound. The following protocols are proposed as a rational starting point for any research laboratory equipped for basic cell and molecular biology.

Material Preparation and Handling

Objective: To prepare a stock solution of this compound suitable for use in aqueous cell culture media.

Rationale: The choice of solvent is critical to ensure compound solubility and minimize solvent-induced artifacts in biological assays. Dimethyl sulfoxide (DMSO) is a standard solvent for initial in vitro screening of small molecules due to its broad solubilizing power and relatively low toxicity at typical working concentrations.

Step-by-Step Protocol:

  • Weighing: Accurately weigh a precise amount (e.g., 5 mg) of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add a calculated volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in the appropriate cell culture medium or assay buffer. It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level known to affect the cells or assay components (typically ≤ 0.5%). A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Tier 1: Broad-Spectrum GPCR Panel Screening

Objective: To identify potential receptor targets for this compound.

Rationale: A broad radioligand binding assay panel is the most efficient method to survey a wide range of potential targets without a priori knowledge of the compound's activity. This approach provides a "bird's-eye view" of potential interactions.

Workflow Visualization:

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cluster_outcome Outcome Compound This compound (10 mM Stock in DMSO) Dilution Prepare Serial Dilutions in Assay Buffer Compound->Dilution Incubation Incubate Compound with Receptor Membranes & Radioligand Dilution->Incubation Panel Commercial GPCR Radioligand Binding Assay Panel (e.g., Serotonin, Dopamine, Adrenergic Receptors) Panel->Incubation Wash Wash & Scintillation Counting Incubation->Wash Analysis Calculate % Inhibition of Radioligand Binding Wash->Analysis Hit Identify 'Hits' (Receptors with Significant Inhibition) Analysis->Hit

Sources

In vitro assays for testing the biological activity of piperazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Biological Evaluation of Piperazine Compounds

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle featuring two nitrogen atoms at opposite positions, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—including structural rigidity, high polarity, and the capacity for hydrogen bond formation—frequently bestow favorable pharmacokinetic profiles upon drug candidates, such as enhanced aqueous solubility and oral bioavailability.[1][2] This versatile core is embedded in a multitude of FDA-approved therapeutics, targeting a vast spectrum of diseases from neuropsychiatric disorders to cancer and infectious diseases.[1][3][4]

The biological activity of a piperazine derivative is profoundly influenced by the nature of the substituents at its N1 and N4 positions. These modifications allow for fine-tuning of a compound's affinity and selectivity for its biological target.[5] Consequently, a systematic and robust in vitro evaluation is paramount in the early stages of drug discovery to characterize the compound's potency, mechanism of action, and potential liabilities.

This guide provides an in-depth exploration of the key in vitro assays essential for characterizing the biological activity of novel piperazine compounds. As a senior application scientist, the narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data for researchers, scientists, and drug development professionals.

Experimental Evaluation Workflow: A Tiered Approach

A logical, tiered approach is crucial for efficiently evaluating piperazine derivatives. This workflow ensures that foundational data on cytotoxicity is established before committing resources to more complex and target-specific mechanism-of-action studies.

experimental_workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Engagement & Potency cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Drug-Like Properties A Synthesized Piperazine Compound Library B Cytotoxicity & Cell Viability Assays (e.g., MTT, LDH) A->B Initial Assessment C Radioligand Binding Assays (Determine Ki) B->C GPCR/Receptor Target D Enzyme Inhibition Assays (Determine IC50) B->D Enzyme Target E Antimicrobial Assays (Determine MIC) B->E Microbial Target G Ion Channel Electrophysiology (Patch-Clamp) B->G Ion Channel Target F Functional GPCR Assays (cAMP, Ca2+ Flux) C->F H Signaling Pathway Analysis (Western Blot) D->H I In Vitro ADME Assays (Metabolic Stability, Permeability) E->I F->H F->I G->I H->I

Caption: General experimental workflow for in vitro evaluation.

Part 1: Foundational Assays - Assessing Cytotoxicity and Viability

Before investigating specific biological targets, it is critical to determine the inherent cytotoxicity of a piperazine compound. This initial screen establishes the concentration range for subsequent experiments, distinguishing true target-mediated effects from non-specific toxicity.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][6] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][7] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: In a 96-well flat-bottom plate, seed cells at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[6]

  • Compound Preparation: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically ≤0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.[1] Include a vehicle control (medium with solvent only) and a negative control (medium only).[1]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the compound's expected mechanism.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[1]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log-transformed) and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) value.[9] A lower IC₅₀ value indicates higher cytotoxic activity.[6]

Quantitative Data Summary: Cytotoxicity of Piperazine Derivatives

The cytotoxic potential of piperazine derivatives is quantified by their IC₅₀ or GI₅₀ values. These values can vary significantly based on the cell line and the specific chemical structure of the derivative.

Compound ClassCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
1-Benzhydryl-Piperazine HDAC InhibitorsMDA-MB-231 (Breast)5.42 - 38.1[6]
Benzothiazole-Piperazine DerivativesHUH-7 (Hepatocellular)1.23[6]
Rhodanine-Piperazine HybridsMDA-MB-468 (Breast)37 - 68[6]
Piperine (Natural Piperazine-like)Gastric Cancer Cells~12-17 µg/mL[10]

Part 2: Target-Based Assays - Elucidating Molecular Interactions

Many piperazine derivatives are designed to interact with specific molecular targets. Assays that directly measure the interaction between a compound and its target are essential for confirming the mechanism of action and determining potency.

G-Protein Coupled Receptors (GPCRs)

Arylpiperazines are a prominent class of compounds targeting aminergic GPCRs, such as dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, which are critical in the management of neuropsychiatric disorders.[1][11]

These assays are the gold standard for determining the affinity of a compound for a specific receptor.[12] They measure the ability of a test compound to displace a radioactively labeled ligand ([³H], [¹²⁵I]) that is known to bind to the target receptor with high affinity.

  • Causality: This protocol quantifies the direct competition between the unlabeled piperazine compound and a radioligand for the D₂ receptor binding site. The amount of radioactivity measured is inversely proportional to the test compound's binding affinity.

  • Membrane Preparation: Culture cells stably expressing the human dopamine D₂ receptor (e.g., HEK293-D₂) to confluency. Harvest the cells, homogenize them in an ice-cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in a fresh buffer and determine the protein concentration.[13][14]

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Binding Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).[13]

    • Test Compound: Serial dilutions of the piperazine derivative.

    • Radioligand: A fixed concentration of a D₂-specific radioligand (e.g., [³H]-Spiperone) near its dissociation constant (Kₑ).[13]

    • Controls:

      • Total Binding: Radioligand + Buffer (no test compound).

      • Non-Specific Binding (NSB): Radioligand + a high concentration of a known D₂ antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[13]

    • Membrane Preparation: Add the cell membrane homogenate to initiate the binding reaction.[13]

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[13][15]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[13][14]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]

  • Scintillation Counting: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[13]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13] Lower Kᵢ values indicate higher binding affinity.[1]

gpcr_pathway cluster_Gs Gs Pathway cluster_Gq Gq Pathway Gs_Ligand Agonist (Piperazine Derivative) Gs_GPCR Gs-Coupled Receptor Gs_Ligand->Gs_GPCR Gs_G Gs Protein (α, β, γ) Gs_GPCR->Gs_G activates AC Adenylyl Cyclase Gs_G->AC α-subunit activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A cAMP->PKA activates Response_Gs Cellular Response (e.g., Gene Transcription) PKA->Response_Gs phosphorylates targets Gq_Ligand Agonist (Piperazine Derivative) Gq_GPCR Gq-Coupled Receptor Gq_Ligand->Gq_GPCR Gq_G Gq Protein (α, β, γ) Gq_GPCR->Gq_G activates PLC Phospholipase C Gq_G->PLC α-subunit activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC activates Ca_Release->PKC co-activates Response_Gq Cellular Response (e.g., Muscle Contraction) PKC->Response_Gq phosphorylates targets

Caption: Simplified GPCR signaling pathways commonly modulated by piperazines.

While binding assays measure affinity, functional assays measure the cellular response following receptor activation (agonism) or blockade (antagonism).[16][17] These assays monitor the levels of intracellular second messengers, such as cyclic AMP (cAMP) for Gs/Gi-coupled receptors or calcium/IP₁ for Gq-coupled receptors.[17][18]

  • cAMP Assays: For Gs-coupled receptors, agonist binding increases cAMP levels; for Gi-coupled receptors, agonist binding inhibits adenylyl cyclase, decreasing cAMP levels.[16] These changes can be measured using various commercial kits, often based on principles like competitive immunoassay or bioluminescence resonance energy transfer (BRET).[19]

  • Calcium Flux Assays: For Gq-coupled receptors, activation of phospholipase C leads to the generation of inositol trisphosphate (IP₃), which triggers the release of calcium (Ca²⁺) from intracellular stores.[18] This transient increase in intracellular Ca²⁺ can be detected using fluorescent calcium indicators on platforms like the FLIPR® system.[]

Enzyme Inhibition Assays

Piperazine derivatives can be designed as inhibitors of various enzymes, such as tyrosinase or protein kinases.[21][22] In vitro enzyme inhibition assays are fundamental to determining the potency and mechanism of this inhibition.

  • Causality: This assay directly measures the enzymatic activity of tyrosinase by monitoring the formation of a colored product (dopachrome) from its substrate (L-DOPA). An effective piperazine inhibitor will reduce the rate of product formation, which is measured spectrophotometrically.

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in a phosphate buffer (e.g., 50 mM, pH 6.8).

    • Prepare a stock solution of the substrate, L-DOPA, in the same buffer.

    • Prepare serial dilutions of the piperazine test compound and a positive control inhibitor (e.g., kojic acid).

  • Assay Procedure: In a 96-well plate, add:

    • Phosphate buffer.

    • Test compound or positive control at various concentrations.

    • Tyrosinase enzyme solution.

  • Pre-incubation: Incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the L-DOPA substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at ~475-490 nm every minute for 15-20 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of dopachrome formation.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 .

    • Plot the % Inhibition against the inhibitor concentration to calculate the IC₅₀ value.[23]

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), the assay can be repeated with varying concentrations of both the substrate and the most potent inhibitor.[23]

Antimicrobial Susceptibility Testing

With the rise of antimicrobial resistance, piperazine derivatives are being explored as new antibacterial and antifungal agents.[24][25] The primary in vitro assay is the determination of the Minimum Inhibitory Concentration (MIC).

  • Compound Preparation: Prepare serial two-fold dilutions of the piperazine compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).[1]

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard.[24]

  • Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[1]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Part 3: In Vitro ADME - Profiling Drug-Like Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to identify candidates with a higher probability of success in later development stages.[26]

Metabolic Stability Assay

This assay evaluates a compound's susceptibility to metabolism by key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP450) family, which are highly concentrated in liver microsomes.[27][28]

  • Incubation: Incubate the piperazine test compound at a fixed concentration (e.g., 1 µM) with liver microsomes (human or animal) and a NADPH-regenerating system, which is required to initiate the metabolic reactions.[27]

  • Time Points: Collect aliquots from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[27]

  • Reaction Quenching: Stop the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[27]

  • Analysis: Centrifuge the samples to pellet the proteins. Analyze the supernatant by LC-MS/MS to quantify the concentration of the remaining parent compound.[27]

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).[27] A shorter half-life indicates lower metabolic stability.

Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry standard in vitro model for predicting human intestinal absorption of drugs.[27] It uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Cell Culture: Seed Caco-2 cells on a semi-permeable membrane in a Transwell® plate and culture for ~21 days until they form a differentiated and confluent monolayer. The integrity of the monolayer should be verified.

  • Permeability Measurement (Apical to Basolateral):

    • Add the piperazine test compound to the apical (AP or "donor") side of the monolayer.

    • At various time points, take samples from the basolateral (BL or "receiver") side.

  • Efflux Measurement (Basolateral to Apical): To assess if the compound is a substrate of efflux transporters (like P-glycoprotein), perform the experiment in the reverse direction, adding the compound to the basolateral side and sampling from the apical side.[27]

  • Quantification: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions. A high AP-to-BL Pₐₚₚ suggests good potential for oral absorption. A BL-to-AP Pₐₚₚ that is significantly higher than the AP-to-BL Pₐₚₚ indicates that the compound is likely subject to active efflux.

References

  • MDPI. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. [Link]

  • PubMed. (n.d.). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • MDPI. (n.d.). Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (2023). Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer. NCBI. [Link]

  • ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. [Link]

  • PubMed. (n.d.). Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. PubMed. [Link]

  • ResearchGate. (n.d.). In Vitro ADME Properties of Representative Compounds a. ResearchGate. [Link]

  • ACS Publications. (2026). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]

  • PubMed Central. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. NCBI. [Link]

  • National Center for Biotechnology Information. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. NCBI. [Link]

  • ResearchGate. (2025). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • ScienceDirect. (2005). Functional assays for screening GPCR targets. ScienceDirect. [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River. [Link]

  • PubMed Central. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. NCBI. [Link]

  • PubMed Central. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. NCBI. [Link]

  • PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. NCBI. [Link]

  • ResearchGate. (n.d.). Piperazine derivatives: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. ResearchGate. [Link]

  • PubMed Central. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. NCBI. [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins. [Link]

  • MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • ACS Publications. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Publications. [Link]

  • Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Charles River. [Link]

  • PubMed Central. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. NCBI. [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Eurofins. [Link]

  • PubMed. (n.d.). effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign. [Link]

Sources

Application Note: Utilizing 2-Methoxy-5-piperazin-1-yl-phenol as a Scaffold for High-Affinity Serotonin Receptor Ligands in Neurotransmitter Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Arylpiperazine Moiety in Neuropharmacology

The arylpiperazine scaffold, particularly the (2-methoxyphenyl)piperazine moiety, is a cornerstone in the design of ligands targeting G-protein coupled receptors (GPCRs) within the central nervous system.[1] This structural motif is prevalent in numerous centrally acting agents, including anxiolytics and antipsychotics, primarily due to its favorable interactions with serotonin (5-HT) and dopamine (D) receptors.[2][3] The compound 2-Methoxy-5-piperazin-1-yl-phenol (CAS 180698-25-3) represents a key chemical intermediate, providing a versatile foundation for the synthesis of a diverse library of such targeted neuromodulators.[4] Its structure combines the critical 2-methoxyphenyl group with a reactive piperazine ring, making it an ideal starting point for developing novel ligands for receptor binding and functional studies.[5]

This application note will detail the use of compounds derived from this scaffold in neurotransmitter receptor binding assays. We will use a well-characterized 5-HT1A receptor antagonist, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) , as a representative example to provide a comprehensive, step-by-step protocol for a competitive radioligand binding assay.[6] The principles and methods described herein are broadly applicable to other arylpiperazine derivatives designed to target a range of neurotransmitter receptors.

Scientific Principle: Competitive Radioligand Binding

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor.[7] The most common format is the competitive binding assay, which measures the ability of an unlabeled test compound (e.g., an arylpiperazine derivative) to displace a radiolabeled ligand (a "hot" ligand) that has a known high affinity and specificity for the target receptor.

The assay works by incubating the receptor source (typically cell membranes expressing the receptor), the radioligand, and varying concentrations of the test compound. As the concentration of the test compound increases, it competes for the binding sites, displacing the radioligand. The amount of radioactivity bound to the membranes is then measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.[7][8]

PART 1: Experimental Protocol - Competitive Binding Assay for the 5-HT1A Receptor

This protocol is optimized for determining the binding affinity of a test compound, exemplified by NAN-190, at the human 5-HT1A receptor.

Materials and Reagents
  • Receptor Source: Cell membranes from HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-Hydroxy-DPAT (specific activity ~120-180 Ci/mmol).

  • Test Compound: NAN-190 or other synthesized arylpiperazine derivative.

  • Non-specific Binding Control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable cocktail for counting tritium (e.g., Betaplate Scint).[9]

  • Equipment: 96-well plates, cell harvester for filtration, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation counter, and standard laboratory equipment.

Preparation of Solutions
  • Assay Buffer: Prepare a stock solution of 1 M Tris-HCl, 1 M MgCl₂, and 0.5 M EDTA. Dilute to the final concentrations and adjust the pH to 7.4 at room temperature.

  • Radioligand Stock: Dilute [³H]-8-OH-DPAT in assay buffer to a working concentration that is approximately equal to its Kd for the 5-HT1A receptor (typically ~1-2 nM). The final concentration in the assay well should be at or below the Kd.[7]

  • Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in a suitable solvent like DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Non-specific Binding Control Stock: Prepare a 1 mM stock of Serotonin in assay buffer. Dilute to a final assay concentration of 10 µM.

Assay Procedure

The following procedure is for a single 96-well plate with a final assay volume of 250 µL per well.[9]

  • Plate Setup: Design the plate map to include wells for total binding (radioligand + buffer), non-specific binding (radioligand + 10 µM Serotonin), and a range of test compound concentrations.

  • Reagent Addition:

    • To each well, add 50 µL of the appropriate solution: assay buffer for total binding, 10 µM Serotonin for non-specific binding, or the corresponding test compound dilution.

    • Add 50 µL of the diluted [³H]-8-OH-DPAT solution to every well.

    • Initiate the binding reaction by adding 150 µL of the thawed and resuspended cell membrane preparation (typically 3-20 µg of protein per well) to all wells.[9]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[9]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioactivity.[9]

  • Radioactivity Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

PART 2: Data Analysis and Interpretation

Calculating Specific Binding

First, determine the specific binding at each concentration of the test compound.

  • Total Binding (B_total): Average CPM from wells with only radioligand and membranes.

  • Non-specific Binding (NSB): Average CPM from wells containing the radioligand, membranes, and a saturating concentration of an unlabeled ligand (10 µM Serotonin).

  • Specific Binding (B_specific): B_total - NSB.

Determining the IC50 Value

Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the test compound concentration. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[8]

Calculating the Ki Value

Convert the experimentally determined IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[7][8]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).

The Ki value is a true measure of the affinity of the test compound for the receptor, independent of the assay conditions.

Data Presentation

The binding affinities of several arylpiperazine derivatives containing the (2-methoxyphenyl)piperazine core structure are summarized below. This data illustrates the high affinity that can be achieved with this scaffold.

Compound Name/ReferenceTarget ReceptorRadioligandKi (nM)Reference
NAN-190 5-HT1A[³H]-8-OH-DPAT0.6[6]
Compound 2j 5-HT1A[³H]-8-OH-DPAT0.4[6]
Compound 8 5-HT1A[³H]-8-OH-DPAT1.2[10]
Compound 10 5-HT1A[³H]-8-OH-DPAT21.3[10]
Compound 38 (ST 280) Dopamine D3Not Specified0.5[3][11]

Visualization of Workflow and Signaling

To aid in the conceptualization of the experimental process and its biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Cell Membranes (h5-HT1A) add_reagents Add Reagents to 96-Well Plate prep_membranes->add_reagents prep_radioligand Dilute [3H]-8-OH-DPAT (Radioligand) prep_radioligand->add_reagents prep_test_compound Serially Dilute Test Compound prep_test_compound->add_reagents prep_nsb Prepare 10 µM Serotonin (NSB) prep_nsb->add_reagents incubate Incubate Plate (30°C, 60 min) add_reagents->incubate filter_wash Filter & Wash (Cell Harvester) incubate->filter_wash count Scintillation Counting (CPM) filter_wash->count calculate Calculate IC50 & Ki (Cheng-Prusoff) count->calculate

Caption: Workflow for a competitive radioligand binding assay.

G Ligand 5-HT1A Agonist (e.g., Serotonin) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Firing) PKA->Response Phosphorylates Targets

Caption: Simplified 5-HT1A receptor inhibitory signaling pathway.[12]

Conclusion and Broader Applications

The protocol detailed in this application note provides a robust framework for determining the binding affinity of novel arylpiperazine compounds at the 5-HT1A receptor. The inherent versatility of the this compound scaffold allows for extensive synthetic modification, enabling the exploration of structure-activity relationships (SAR) across a wide range of neurotransmitter receptors, including various serotonin and dopamine subtypes.[2][3][13] By systematically altering the substituents on the core structure, researchers can fine-tune ligand selectivity and affinity, paving the way for the development of novel chemical probes and potential therapeutic agents for neuropsychiatric disorders.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link].

  • Pytka, K., et al. (2016). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. Pharmacology Biochemistry and Behavior, 141, 28-41. Available from: [Link].

  • Jevtic, I., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry, 80, 117178. Available from: [Link].

  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(12), 2108-15. Available from: [Link].

  • Eurofins. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available from: [Link].

  • Dahlin, J. L., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(4), 495-515. Available from: [Link].

  • Studylib. Saturation Binding Assay Guidelines: Kd & Ki Determination. Available from: [Link].

  • Krippendorff, B. F., et al. (2009). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Journal of Computer-Aided Molecular Design, 23(10), 693-705. Available from: [Link].

  • Todea, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1775. Available from: [Link].

  • Watson, J., et al. (2003). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 138(7), 1268-1274. Available from: [Link].

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link].

  • Sykes, D. A., et al. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link].

  • Jevtic, I., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry, 1(1), 1-10. Available from: [Link].

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link].

  • Wallach, J., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. Available from: [Link].

  • Jevtic, I., et al. (2017). Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. Conference Paper. Available from: [Link].

  • Mokrosz, M. J., et al. (1994). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 37(17), 2754-2761. Available from: [Link].

  • Pytka, K., et al. (2016). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. ResearchGate. Available from: [Link].

  • Chiacchio, M. A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(11), 2999. Available from: [Link].

  • Zhou, L. N., et al. (2008). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o143. Available from: [Link].

  • Stark, H., et al. (2006). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 49(10), 3045-56. Available from: [Link].

  • Stark, H., et al. (2006). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D 2 and D 3 Receptor Ligands. ResearchGate. Available from: [Link].

Sources

Application Notes and Protocols for the Preparation of 2-Methoxy-5-piperazin-1-yl-phenol Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of sterile stock solutions of 2-Methoxy-5-piperazin-1-yl-phenol for in vitro cell culture applications. Emphasizing scientific integrity and best practices, these protocols detail the selection of appropriate solvents, step-by-step methodologies for creating primary and working stock solutions, and critical considerations for maintaining compound stability and minimizing experimental artifacts. The causality behind experimental choices, such as solvent selection and concentration limits, is explained to ensure the generation of reliable and consistent data in cellular assays.

Introduction and Compound Characteristics

This compound is a synthetic organic compound featuring both a phenol and a piperazine moiety, structures commonly associated with pharmacological activity.[1] Accurate preparation of stock solutions is the foundational step for any in vitro study, directly impacting the precision, reproducibility, and validity of experimental results. The physicochemical properties of this compound necessitate careful consideration of solvent choice due to its low aqueous solubility.

A summary of the key characteristics of this compound is presented in Table 1.

PropertyValueSource
CAS Number 180698-25-3[2][3]
Molecular Formula C₁₁H₁₆N₂O₂[2][3][4]
Molecular Weight 208.26 g/mol [2][3]
Aqueous Solubility 18.6 µg/mL (at pH 7.4)[1]
Appearance Solid (form may vary)N/A

The limited water solubility is a critical factor, making the use of an organic solvent essential for preparing a concentrated stock solution suitable for cell culture experiments.

Solvent Selection: Balancing Solubility and Cytotoxicity

The choice of solvent is a critical decision that directly influences both the viability of the stock solution and the integrity of the cell-based assay.[5] Many pharmacologically relevant compounds are water-insoluble, necessitating the use of organic solvents.[5] However, these solvents can exert their own biological effects, potentially confounding experimental results.[5][6]

dot

G cluster_0 Solvent Selection Pathway Compound This compound (Poor Aqueous Solubility) SolubilityTest Assess Solubility in Organic Solvents Compound->SolubilityTest DMSO DMSO SolubilityTest->DMSO High Solubility Ethanol Ethanol SolubilityTest->Ethanol Moderate Solubility Other Other Solvents (e.g., Methanol, DMF) SolubilityTest->Other Alternative Toxicity Evaluate Solvent Cytotoxicity for Specific Cell Line DMSO->Toxicity Ethanol->Toxicity Other->Toxicity FinalChoice Select Solvent & Define Max Final Concentration Toxicity->FinalChoice Lowest Toxicity at Effective Concentration

Caption: Decision workflow for selecting an appropriate solvent.

Dimethyl Sulfoxide (DMSO)

Recommendation: DMSO is the primary recommended solvent for this compound due to its high solvating power for a wide range of organic compounds.[5]

Causality & Expertise:

  • High Solvating Power: DMSO is a polar aprotic solvent capable of dissolving many nonpolar and polar compounds that are insoluble in water.

  • Cytotoxicity: While effective, DMSO is not inert. It can induce cellular stress, affect cell differentiation, and have other off-target effects.[7] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible. Most cell lines can tolerate DMSO up to 0.5% (v/v), but the ideal final concentration should be ≤0.1% to minimize artifacts.[7][8] A solvent toxicity test is always recommended for the specific cell line and assay being used.

Ethanol (EtOH)

Recommendation: Ethanol can be considered as an alternative solvent.

Causality & Expertise:

  • Lower Toxicity (Cell Line Dependent): For some cell lines, ethanol is less cytotoxic than DMSO.[7][9]

  • Solubility Limitations: The solubility of this compound in ethanol may be lower than in DMSO. This could limit the maximum achievable concentration of the primary stock solution, potentially requiring a higher final solvent concentration in the culture medium.

It is imperative that the final concentration of any chosen solvent is kept constant across all treatments, including the vehicle control, to ensure that any observed effects are due to the compound and not the solvent.[5]

Protocol: Preparation of Primary Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM primary stock solution. This concentration is a common starting point, providing a wide range for subsequent dilutions.

Materials
  • This compound (MW: 208.26 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size), compatible with DMSO (e.g., PVDF or PTFE)

  • Sterile syringes

Step-by-Step Methodology
  • Pre-Calculation: Determine the required mass of the compound and volume of DMSO.

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 208.26 g/mol × 1000 mg/g = 2.08 mg

  • Aliquot Compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh 2.08 mg of this compound into a sterile tube or vial.

    • Expert Tip: For ease of handling and to avoid weighing errors with small masses, it is often better to weigh a larger mass (e.g., 10.4 mg) and dissolve it in a proportionally larger volume of solvent (e.g., 5 mL).

  • Dissolution: Add 1.0 mL of sterile, cell culture-grade DMSO to the vial containing the compound.

  • Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication or gentle warming (to 37°C) can be used to aid dissolution if necessary, but ensure the compound is heat-stable.[8]

  • Sterile Filtration: This is a critical step to prevent microbial contamination of cell cultures.[10][11]

    • Draw the entire solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.[12][13]

    • Dispense the solution through the filter into a new, sterile, and clearly labeled storage tube (e.g., a cryovial).

  • Labeling and Aliquoting:

    • Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the primary stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

Storage

Store the aliquots of the 10 mM primary stock solution at -20°C or -80°C for long-term stability. Protect from light if the compound is known to be light-sensitive.

Protocol: Preparation of Working Solutions and Dosing

Working solutions are intermediate dilutions of the primary stock, typically made in sterile cell culture medium or a buffer like PBS. This process minimizes pipetting errors associated with diluting a highly concentrated stock directly into a small volume.

dot

G cluster_1 Stock Solution Dilution Workflow Primary Primary Stock (e.g., 10 mM in DMSO) Stored at -80°C Working Intermediate / Working Stock (e.g., 100 µM in Culture Medium) Freshly Prepared Primary->Working 1:100 Dilution Final Final Concentration in Well (e.g., 10 µM, 1 µM, 0.1 µM) Final DMSO < 0.1% Working->Final Serial Dilutions

Caption: Workflow from primary stock to final experimental concentration.

Example: Dosing Cells for a 96-well Plate

Objective: To treat cells with final concentrations of 10 µM, 1 µM, and 0.1 µM. The final volume in each well is 200 µL. The final DMSO concentration should not exceed 0.1%.

  • Thaw and Prepare Primary Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • Prepare Highest Working Solution (e.g., 100 µM):

    • This will be a 100X stock relative to the highest desired final concentration of 10 µM. A 1:100 dilution of this stock into the final well volume will result in a 1% solvent concentration. To achieve a final solvent concentration of 0.1%, a 1000X stock (10 mM) can be used, but this requires very small pipetting volumes (0.2 µL). A 100X intermediate stock is often more practical.

    • Let's aim for a final DMSO concentration of 0.1%. We will prepare a 1000X working stock for our highest concentration (10 µM). This means the working stock needs to be 10 mM. In this case, our primary stock is our working stock.

    • We will add 0.2 µL of the 10 mM stock to 200 µL of medium in the well.

  • Serial Dilution for Lower Concentrations:

    • To achieve 1 µM and 0.1 µM, you can perform serial dilutions of the primary stock in pure DMSO before adding to the medium.

    • 1 mM Stock: Dilute the 10 mM primary stock 1:10 in DMSO (e.g., 5 µL of 10 mM stock + 45 µL of DMSO).

    • 100 µM Stock: Dilute the 1 mM stock 1:10 in DMSO (e.g., 5 µL of 1 mM stock + 45 µL of DMSO).

  • Dosing the Plate:

    • For 10 µM: Add 0.2 µL of the 10 mM stock to 200 µL of medium in the well.

    • For 1 µM: Add 0.2 µL of the 1 mM stock to 200 µL of medium in the well.

    • For 0.1 µM: Add 0.2 µL of the 100 µM stock to 200 µL of medium in the well.

    • Vehicle Control: Add 0.2 µL of pure DMSO to 200 µL of medium in the well.

This method ensures that the final DMSO concentration is constant at 0.1% across all treated and control wells.

Stock SolutionVolume to Add to 200 µL MediumFinal Concentration of CompoundFinal DMSO Concentration
10 mM (in DMSO)0.2 µL10 µM0.1%
1 mM (in DMSO)0.2 µL1 µM0.1%
100 µM (in DMSO)0.2 µL0.1 µM0.1%
Pure DMSO0.2 µL0 µM (Vehicle)0.1%

Expert Tip: When adding the small volume of DMSO stock to the culture medium, gently agitate the plate or tube to ensure rapid and uniform mixing. This prevents localized high concentrations of the compound, which could cause it to precipitate out of solution.[8]

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates upon addition to culture medium. The compound's solubility limit in the aqueous medium is exceeded.- Ensure rapid mixing upon addition. - Decrease the final concentration of the compound. - Prepare the working solution in medium containing serum (if applicable), as proteins can help maintain solubility. - Re-evaluate solvent choice; a different solvent might offer better properties for the final dilution.
Inconsistent results between experiments. - Degradation of the compound due to improper storage (e.g., multiple freeze-thaw cycles). - Inaccurate pipetting during dilution. - Evaporation of solvent from the stock solution, increasing its concentration.- Always use freshly thawed single-use aliquots. - Use calibrated pipettes and proper technique. - Ensure storage vials are tightly sealed. Prepare fresh primary stocks periodically.
Toxicity observed in vehicle control wells. The final solvent concentration is too high for the specific cell line.- Reduce the final solvent concentration by preparing a more concentrated primary stock. - Perform a solvent toxicity curve to determine the maximum tolerated concentration (MTC) for your cell line and assay duration.[7]

References

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.).
  • Sterile Filtration in Cell Culture: Importance & Best Practices - GMP Plastics. (2025, March 28).
  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - NIH. (n.d.).
  • Filtration in the Preparation of Cell Culture Media & Buffers. (n.d.).
  • Sterile Filter Selection for Cell Culture Media Preparation - Sigma-Aldrich. (n.d.).
  • Sartorius Sterile Filtration Solutions. (n.d.).
  • Basic Techniques in Microbiology - Sterile filtration - YouTube. (2015, April 2).
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. (2020, July 29). Retrieved from hjhsB-UPINNNVvcub06CXBq-zoNr_4o37mum08rW5uNJf4I_hGqb68mZNG_6bJXYlujErrgTo6YwVX_DrxQ1wCpEW-ZYiMR0M0UnkzIoenEbQouHOTkx5K4u_ytjBP_NZf4svg32Ucv3plH90
  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines - AVESİS. (n.d.).
  • 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol - Smolecule. (2024, August 9).
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
  • This compound | CAS 180698-25-3 | SCBT. (n.d.).
  • This compound | 180698-25-3 | C11H16N2O2 | Appchem. (n.d.).
  • This compound (C11H16N2O2) - PubChemLite. (n.d.).

Sources

Application Notes and Protocols: 2-Methoxy-5-piperazin-1-yl-phenol in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a core structural element frequently found in clinically successful drugs. Its unique physicochemical properties, including two basic nitrogen atoms that can be readily functionalized, allow for the fine-tuning of pharmacological activity, solubility, and pharmacokinetic profiles.[1][2] The compound 2-Methoxy-5-piperazin-1-yl-phenol (CAS: 180698-25-3) emerges from this rich chemical space, integrating the piperazine core with a methoxyphenol substituent. This combination suggests a high potential for interaction with biological targets, particularly within the central nervous system (CNS).

While direct and extensive research on this compound is emerging, the wealth of data on its close structural analogs, particularly those containing the 1-(2-methoxyphenyl)piperazine fragment, provides a strong rationale for its application in drug discovery.[3][4][5] This document serves as a comprehensive guide for researchers, providing detailed protocols and theoretical grounding for the synthesis, characterization, and biological evaluation of this compound as a potential modulator of key neurotransmitter receptors.

Chemical Profile

Property Value Source
IUPAC Name 2-Methoxy-5-(piperazin-1-yl)phenol
CAS Number 180698-25-3[6][7]
Molecular Formula C₁₁H₁₆N₂O₂[6][7]
Molecular Weight 208.26 g/mol [6][7]
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in organic solvents like DMSO, ethanolN/A

Proposed Biological Activity and Rationale

The structural architecture of this compound strongly suggests its potential as a ligand for serotonin (5-HT) and dopamine (D) receptors . The 1-(2-methoxyphenyl)piperazine moiety is a well-established pharmacophore for high-affinity binding to these G protein-coupled receptors (GPCRs).[3][4][5]

  • Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇): Numerous derivatives of 1-(2-methoxyphenyl)piperazine have demonstrated high affinity for these serotonin receptor subtypes.[3][5][8][9] These receptors are critically involved in the regulation of mood, cognition, and anxiety, making them key targets for the development of antidepressants, anxiolytics, and antipsychotics.

  • Dopamine Receptors (D₂, D₃): The arylpiperazine scaffold is also a cornerstone in the design of ligands for dopamine D₂ and D₃ receptors.[4][10] These receptors are central to the pathophysiology of psychosis and Parkinson's disease.

The phenolic hydroxyl group on the molecule offers an additional point for hydrogen bonding interactions within a receptor binding pocket, potentially influencing affinity and selectivity.

Experimental Protocols

PART 1: Synthesis of this compound

The following is a proposed synthetic route adapted from methodologies reported for structurally similar compounds.[11] This protocol outlines a two-step process involving a Buchwald-Hartwig amination followed by demethylation.

Workflow for the Synthesis of this compound

A 1-Bromo-2,4-dimethoxybenzene C 1-(2,4-Dimethoxyphenyl)piperazine A->C Pd₂(dba)₃, BINAP, NaOtBu Toluene, 100 °C B Piperazine B->C D This compound C->D BBr₃, DCM -78 °C to rt A This compound B Radioligand Binding Assays (5-HT₁ₐ, 5-HT₂ₐ, D₂, D₃) A->B D Functional Assays (e.g., cAMP) A->D C Determine Ki values (Affinity) B->C E Determine EC₅₀/IC₅₀ and Eₘₐₓ (Agonist/Antagonist activity) D->E

Sources

Application Notes and Protocols: 2-Methoxy-5-piperazin-1-yl-phenol as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The piperazine ring is a quintessential example of such a scaffold, present in a multitude of clinically successful drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2][3] Its prevalence stems from its unique structural and physicochemical properties: the two nitrogen atoms provide sites for hydrogen bonding and can be protonated at physiological pH, enhancing aqueous solubility and enabling ionic interactions with biological targets.[4][5]

This guide focuses on the synthetic utility and strategic derivatization of a particularly promising, yet underexplored, scaffold: 2-Methoxy-5-piperazin-1-yl-phenol . This molecule synergistically combines the proven piperazine pharmacophore with a methoxy-phenol moiety. The methoxy group can significantly influence a molecule's pharmacokinetic properties and binding affinity, while the phenolic hydroxyl offers an additional, crucial point for chemical modification.[6][7]

This document serves as a comprehensive technical guide for researchers, providing detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent diversification. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for generating novel compound libraries with high potential for biological activity, particularly as modulators of CNS targets like the serotonin 5-HT1A receptor.[5][8]

Section 1: Synthesis of the Core Scaffold: this compound

The synthesis of the title scaffold can be efficiently achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for forming aryl amine bonds and is widely used in pharmaceutical synthesis.[9][10][11] The proposed retrosynthetic analysis identifies a halogenated methoxyphenol and piperazine as key starting materials.

G scaffold This compound disconnection C-N Disconnection (Buchwald-Hartwig) scaffold->disconnection piperazine Piperazine disconnection->piperazine halophenol 5-Halo-2-methoxyphenol (X = Br, I) disconnection->halophenol guaiacol 2-Methoxyphenol (Guaiacol) halophenol->guaiacol Halogenation G cluster_0 Buchwald-Hartwig Amination cluster_1 Deprotection halophenol 5-Bromo-2-methoxyphenol boc_protected Boc-Protected Scaffold halophenol->boc_protected boc_piperazine N-Boc-piperazine boc_piperazine->boc_protected catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->boc_protected ligand Ligand (e.g., BINAP) ligand->boc_protected base Base (e.g., NaOtBu) base->boc_protected boc_protected_2 Boc-Protected Scaffold final_scaffold This compound boc_protected_2->final_scaffold acid Acid (e.g., TFA, HCl) acid->final_scaffold G cluster_O O-Functionalization cluster_N N-Functionalization scaffold This compound O_Alkylation O-Alkylation (Williamson Ether Synthesis) scaffold->O_Alkylation R-X, Base O_Esterification O-Esterification scaffold->O_Esterification RCOCl, Base N_Alkylation N-Alkylation (Reductive Amination) scaffold->N_Alkylation RCHO, NaBH(OAc)₃ N_Acylation N-Acylation scaffold->N_Acylation RCOCl, Base N_Sulfonylation N-Sulfonylation scaffold->N_Sulfonylation RSO₂Cl, Base

Sources

Application Notes & Protocols: Experimental Design for Studying the Mechanism of Action of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold - A Privileged Structure in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry.[1] Its prevalence in a wide array of therapeutic agents stems from its unique physicochemical properties. The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and bioavailability, which are critical for optimizing the pharmacokinetic profile of drug candidates.[1][2] Furthermore, the stable chair conformation of the piperazine ring provides a rigid scaffold for the precise orientation of pharmacophoric groups, facilitating interactions with biological targets.[1] This structural versatility has led to the development of piperazine-containing drugs across numerous therapeutic areas, including antipsychotics (e.g., clozapine, aripiprazole), antidepressants (e.g., vortioxetine), anxiolytics (e.g., buspirone), antihistamines, anticancer agents, and anthelmintics.[3][4][5]

Given the broad therapeutic landscape of piperazine derivatives, a systematic and robust experimental approach is crucial to elucidate their specific mechanisms of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute experiments aimed at unraveling the intricate ways in which these compounds exert their pharmacological effects.

Part 1: Initial Target Identification and Validation

The first critical step is to identify the primary biological target(s) of a novel piperazine derivative. The diverse activities of this class of compounds mean that a broad initial screening approach is often necessary.

Receptor Profiling and Ligand Binding Assays

Many piperazine derivatives with central nervous system activity modulate neurotransmitter receptors.[4][6] Therefore, a primary screening panel should include a wide range of CNS receptors.

Rationale: This initial screen provides a broad overview of the compound's potential targets. By identifying which receptors the compound binds to with significant affinity, we can narrow down the subsequent, more focused mechanistic studies.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cell lines expressing the receptor of interest (e.g., HEK293 cells transfected with the human serotonin 5-HT1A receptor).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand specific for the target receptor (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor), and varying concentrations of the test piperazine derivative.

    • To determine non-specific binding, include a set of wells with a high concentration of a known, non-radiolabeled ligand.

    • Incubate the plate at a specific temperature and for a duration optimized for the receptor-ligand pair (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Table 1: Example Data from a Radioligand Binding Assay

CompoundTarget ReceptorRadioligandIC50 (nM)Ki (nM)
Derivative X5-HT1A[3H]8-OH-DPAT15.21.28
Derivative YDopamine D2[3H]Spiperone250.820.5
Derivative ZGABA-A[3H]Muscimol>10,000>10,000

This table illustrates how to present the quantitative data obtained from binding assays for clear comparison of compound affinities.

Enzyme Inhibition Assays

Some piperazine derivatives may exert their effects by inhibiting specific enzymes. For example, some have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of cognitive dysfunction.[7]

Rationale: If the initial screening or structural similarity to known enzyme inhibitors suggests enzymatic activity, direct inhibition assays are necessary to confirm and quantify this effect.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare a stock solution of the test piperazine derivative in a suitable solvent (e.g., DMSO).

    • Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the AChE solution and the test compound at various concentrations.

    • Pre-incubate for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding ATCI and DTNB.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Part 2: Elucidating the Cellular Mechanism of Action

Once a primary target has been identified and validated, the next step is to understand how the interaction of the piperazine derivative with its target translates into a cellular response.

Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or modulator of its target receptor.

Rationale: Binding to a receptor does not reveal the functional consequence of that binding. Functional assays are essential to characterize the compound's pharmacological profile.

Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)

This protocol is for a Gi-coupled receptor, where activation leads to a decrease in intracellular cAMP levels.

  • Cell Culture and Treatment:

    • Culture cells expressing the target GPCR (e.g., CHO cells expressing the 5-HT1A receptor).

    • Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • Concurrently, treat the cells with varying concentrations of the test piperazine derivative.

    • Include a known agonist as a positive control and a known antagonist as a negative control.

  • cAMP Measurement:

    • After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • Data Analysis:

    • For agonists: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists: Co-incubate the cells with a fixed concentration of a known agonist and varying concentrations of the test compound. Plot the response against the antagonist concentration to determine the IC50 value, which can then be used to calculate the antagonist's potency (pA2 value).

Signaling Pathway Analysis

Understanding the downstream signaling events triggered by the compound-target interaction is crucial.

Rationale: This analysis provides a more detailed picture of the mechanism of action, moving beyond the initial receptor interaction to the cellular pathways that are ultimately responsible for the therapeutic effect.

Workflow for Signaling Pathway Analysis

G cluster_0 Initial Target Interaction cluster_1 Downstream Signaling Cascades Compound Piperazine Derivative Receptor Target Receptor (e.g., 5-HT1A) Compound->Receptor Binding G_Protein G-Protein Activation (e.g., Gi/o) Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP PKA Reduced PKA Activity cAMP->PKA CREB Altered CREB Phosphorylation PKA->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Caption: A generalized signaling pathway for a Gi-coupled GPCR.

Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Treatment and Lysis:

    • Culture appropriate cells and treat them with the piperazine derivative for various time points and at different concentrations.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-CREB).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total protein to normalize for loading differences.

Part 3: In Vivo and Ex Vivo Studies

The final stage of mechanistic investigation involves confirming the findings in a whole-organism context.

Animal Models of Disease

Rationale: In vivo models are essential to determine if the cellular effects observed translate into a therapeutically relevant outcome. The choice of model is critical and should be directly related to the proposed mechanism of action.

Example: Antidepressant Activity in a Rodent Model

For a piperazine derivative targeting the serotonin system, the Forced Swim Test (FST) or Tail Suspension Test (TST) are commonly used behavioral models to assess antidepressant-like activity.[8]

Protocol: Forced Swim Test (FST)

  • Acclimation: Acclimate the animals (mice or rats) to the testing room for at least one hour before the experiment.

  • Pre-test Session: Place each animal in a cylinder of water (25°C) from which it cannot escape for a 15-minute period.

  • Drug Administration: 24 hours after the pre-test, administer the piperazine derivative or vehicle control at various doses (e.g., intraperitoneally).

  • Test Session: After a specific pre-treatment time (e.g., 30-60 minutes), place the animals back into the water cylinder for a 5-minute test session.

  • Data Collection and Analysis: Record the duration of immobility during the test session. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Ex Vivo Analysis

Rationale: Ex vivo studies bridge the gap between in vitro and in vivo experiments by examining tissues from treated animals. This allows for the confirmation of target engagement and downstream signaling in a physiological context.

Protocol: Ex Vivo Receptor Occupancy

  • Animal Dosing: Administer the piperazine derivative to animals at various doses.

  • Tissue Collection: At a time point corresponding to the peak plasma concentration of the drug, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus).

  • Homogenate Preparation: Prepare a membrane fraction from the brain tissue as described in the radioligand binding assay protocol.

  • Receptor Occupancy Measurement: Perform a radioligand binding assay on the brain membranes from the treated and vehicle control animals. A decrease in the binding of the radioligand in the treated animals indicates that the piperazine derivative is occupying the target receptors.

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation A Receptor Profiling (Binding Assays) C Functional Assays (Agonist/Antagonist) A->C B Enzyme Inhibition Assays D Signaling Pathway Analysis (Western Blot) B->D C->D E Animal Models of Disease (e.g., FST) D->E Translational Step F Ex Vivo Analysis (Receptor Occupancy) E->F

Caption: A phased experimental workflow for MoA studies.

Conclusion

Elucidating the mechanism of action of a novel piperazine derivative requires a multi-faceted and systematic approach. By progressing from broad, initial target screening to detailed cellular and in vivo validation, researchers can build a comprehensive understanding of how these versatile compounds exert their pharmacological effects. The protocols and workflows outlined in this guide provide a robust framework for these investigations, emphasizing the importance of logical progression, quantitative analysis, and the integration of in vitro and in vivo data.

References

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Vertex AI Search.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.Semantic Scholar.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • The Significance of Piperazine Derivatives in Modern Drug Discovery.BOC Sciences.
  • The piperazine skeleton in the structural modification of n
  • The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. (2025). Benchchem.
  • What Are the Pharmacological Properties and Applic
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.Dalton Transactions (RSC Publishing).
  • Piperazine.Wikipedia.
  • What is the mechanism of Piperazine? (2024).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.Wiley Online Library.
  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube.
  • Piperazine.chemeurope.com.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). MDPI.
  • Piperazine derivatives for therapeutic use: a patent review (2010-present).Taylor & Francis Online.
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p
  • Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. (2018). PubMed.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI.

Sources

Safety and handling procedures for working with 2-Methoxy-5-piperazin-1-yl-phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Guide to the Safe Handling and Use of 2-Methoxy-5-piperazin-1-yl-phenol

Abstract

This document provides detailed application notes and protocols for the safe handling of this compound (CAS No. 180698-25-3). Due to the absence of comprehensive, publicly available safety data for this specific molecule, this guide employs a hazard analysis approach based on its constituent functional groups: a phenol, a piperazine ring, and an aromatic amine linkage. This methodology allows for the construction of a robust safety framework for researchers. The protocols herein cover risk assessment, personal protective equipment (PPE), engineering controls, standard operating procedures for handling and solution preparation, and emergency response.

Section 1: Compound Overview and Hazard Analysis

This compound is an organic building block used in chemical synthesis and drug discovery research.[1] Its structure is a composite of three key functional groups, each contributing to its overall chemical reactivity and, critically, its toxicological profile.

Structural Analysis and Inferred Hazard Profile

A formal hazard assessment for a compound with limited safety data begins with an analysis of its structure. The hazards of well-characterized, structurally related compounds are used to infer the potential risks of the new molecule.

  • Phenol Moiety: Phenols are known to be corrosive and are rapidly absorbed through the skin.[2] Systemic toxicity following dermal absorption is a significant concern, potentially affecting the central nervous system, liver, and kidneys.[2][3] Phenol itself is a mutagen, and as little as one gram can be fatal if ingested.[2][3]

  • Aromatic Amine Moiety: Aromatic amines as a class are recognized for their potential health hazards, including moderate to severe poisoning and carcinogenicity, particularly cancer of the bladder.[4][5] They are readily absorbed through the skin.[6]

  • Piperazine Moiety: Piperazine and its derivatives can be corrosive, causing severe skin burns and eye damage.[7] It is also a known skin and respiratory sensitizer, meaning it can cause allergic reactions upon repeated exposure.[8]

The convergence of these three groups in a single molecule necessitates a high degree of caution. The workflow for this hazard inference is outlined below.

Hazard_Inference cluster_FunctionalGroups Structural Deconstruction cluster_KnownHazards Known Functional Group Hazards Compound This compound Phenol Phenol Group Compound->Phenol AromaticAmine Aromatic Amine Linkage Compound->AromaticAmine Piperazine Piperazine Ring Compound->Piperazine PhenolHazards Corrosive Dermal Absorption Systemic Toxin Mutagen Phenol->PhenolHazards AmineHazards Potential Carcinogen Dermal Absorption Toxic AromaticAmine->AmineHazards PiperazineHazards Corrosive Skin/Respiratory Sensitizer Piperazine->PiperazineHazards InferredProfile Inferred Hazard Profile for Target Compound PhenolHazards->InferredProfile AmineHazards->InferredProfile PiperazineHazards->InferredProfile

Figure 1: Logical workflow for inferring the hazard profile of this compound.

Physical and Chemical Properties
PropertyValueSource
CAS Number 180698-25-3[9]
Molecular Formula C₁₁H₁₆N₂O₂[9]
Molecular Weight 208.26 g/mol [1]
Appearance Solid (form not specified)-
Purity Typically ≥98%[1]
Inferred GHS Hazard Classification

Based on the analysis of the functional groups, the compound should be handled as if it possesses the following GHS classifications. This conservative approach ensures maximum protection for laboratory personnel.

Hazard ClassGHS CategoryRationale
Acute Toxicity, Dermal Category 3 (Est.)High potential for dermal absorption and systemic toxicity from the phenol moiety.[2]
Acute Toxicity, Oral Category 3 (Est.)High toxicity of phenols and aromatic amines upon ingestion.[2][4]
Skin Corrosion/Irritation Category 1BCorrosive nature of both phenols and piperazine derivatives.[2][7]
Serious Eye Damage/Irritation Category 1Corrosive nature of both phenols and piperazine derivatives.[3]
Respiratory/Skin Sensitization Category 1Known sensitizing properties of piperazine.
Germ Cell Mutagenicity Category 2 (Est.)Mutagenic potential of the phenol group.[2]
Carcinogenicity Category 2 (Est.)Carcinogenic potential of the aromatic amine class.[4][5]
Specific Target Organ Toxicity (STOT) Category 2 (Est.)Potential for liver and kidney damage from repeated exposure.[2]

Section 2: Risk Assessment and Control Measures

All work with this compound must be preceded by a formal risk assessment. The primary risks are chemical exposure via skin contact, inhalation of dust, and accidental ingestion. The hierarchy of controls must be applied to mitigate these risks.

  • Elimination/Substitution: If possible, use a less hazardous chemical. (In research and development, this is often not feasible).

  • Engineering Controls: Use of a certified chemical fume hood is mandatory for all handling of this compound, including weighing and solution preparation.[7][10]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all users are trained on the specific hazards. Work in a designated area.

  • Personal Protective Equipment (PPE): Use appropriate PPE as a last line of defense.

Section 3: Standard Operating Procedures (SOPs)

These protocols are designed to minimize exposure during routine laboratory work.

Required Personal Protective Equipment (PPE)

The selection of PPE is critical due to the composite hazards of the molecule.

  • Hand Protection: Double gloving is required. The inner glove should be a standard nitrile examination glove. The outer glove must be of a material resistant to phenols, such as neoprene or butyl rubber .[3] Nitrile alone is not sufficient for prolonged protection against phenol. Change outer gloves immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory.[11][12] A face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant splash risk.[12]

  • Body Protection: A lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin. Consider a chemically resistant apron for splash protection.

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[13]

Protocol: Weighing of Solid Compound

Objective: To accurately weigh a desired amount of this compound solid while preventing dust generation and exposure.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE (See 3.1).

    • Designate a specific area within the fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment inside the fume hood: analytical balance, weigh paper or boat, spatula, and a sealable container for the weighed solid.

  • Procedure:

    • Place the stock bottle of the compound inside the fume hood. Allow it to equilibrate to the ambient temperature to prevent moisture condensation.

    • Carefully open the stock bottle. Avoid creating puffs of air that could aerosolize the powder.

    • Using a clean spatula, carefully transfer a small amount of the solid to the tared weigh boat on the balance.

    • Causality Check: Perform the transfer slowly and deliberately. Do not use rapid or jarring motions, as this is the most likely step to generate fine, inhalable dust.

    • Securely close the stock bottle cap immediately after transferring the material.

    • Once the desired weight is obtained, carefully transfer the weigh boat to the vessel intended for the next step (e.g., a round-bottom flask for reaction or a beaker for dissolution).

    • Promptly clean the spatula with a solvent-dampened wipe (e.g., ethanol or isopropanol) and dispose of the wipe in the designated solid hazardous waste container.

  • Cleanup:

    • Wipe down the balance and the surrounding work area inside the fume hood with a damp cloth.

    • Dispose of the bench paper, used weigh boat, and any contaminated wipes into the solid hazardous chemical waste stream.

    • Remove outer gloves and dispose of them in the hazardous waste. Remove inner gloves.

    • Wash hands thoroughly with soap and water.[10]

Protocol: Preparation of a Stock Solution

Objective: To safely dissolve the weighed solid in a suitable solvent.

  • Preparation:

    • This entire procedure must be performed inside a chemical fume hood.

    • Don all required PPE (See 3.1).

    • Select a vessel (e.g., volumetric flask, beaker) of appropriate size. Ensure it is clean and dry.

  • Procedure:

    • Transfer the weighed solid into the vessel as described in the weighing protocol.

    • Add the chosen solvent to the vessel slowly, directing the stream down the inner wall to avoid splashing.

    • If necessary, stir the solution using a magnetic stir bar or gently swirl the flask to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

    • If sonication or gentle heating is required, ensure the vessel is appropriately covered (e.g., with a watch glass or septum) to minimize vapor release.

    • Once the solid is fully dissolved, cap and label the container immediately. The label must include the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

  • Cleanup:

    • Dispose of any contaminated materials (e.g., pipette tips, wipes) in the appropriate hazardous waste stream.

    • Clean the work area within the fume hood.

    • Properly doff PPE and wash hands thoroughly.[10]

Safe_Handling_Workflow cluster_prep Preparation cluster_weighing Weighing Protocol cluster_dissolution Solution Preparation cluster_cleanup Cleanup start Start: Task Identified ppe Don Required PPE (Double Gloves, Goggles, Lab Coat) start->ppe fume_hood Prepare Fume Hood Work Area ppe->fume_hood weigh Weigh Solid Inside Fume Hood fume_hood->weigh transfer Transfer Solid to Vessel weigh->transfer add_solvent Add Solvent Slowly transfer->add_solvent dissolve Dissolve with Gentle Agitation add_solvent->dissolve label_container Cap and Label Solution dissolve->label_container waste Dispose of Contaminated Waste label_container->waste clean_area Decontaminate Work Area waste->clean_area doff_ppe Doff PPE & Wash Hands clean_area->doff_ppe end End doff_ppe->end

Figure 2: Step-by-step workflow for the safe weighing and dissolution of this compound.

Storage and Waste Disposal
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Keep it segregated from strong oxidizing agents, strong acids, and acid chlorides.[10][14] The storage location should be a locked cabinet or an area with restricted access.

  • Waste Disposal: All waste, including contaminated solids (gloves, wipes, pipette tips) and solutions, is classified as hazardous waste.[11] Collect waste in clearly labeled, sealed containers. Never dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Personnel Exposure
  • Skin Contact: The anesthetic properties of phenol can mask the initial pain of a burn.[2]

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes, while removing all contaminated clothing, including shoes.[13][14]

    • Use a safety shower if the area of contact is large.[10]

    • After initial flushing, seek immediate medical attention. Inform medical personnel that the exposure involved a substituted phenol, aromatic amine, and piperazine derivative.[13]

  • Eye Contact:

    • Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[13]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[13]

  • Inhalation:

    • Move the affected person to fresh air immediately.[11]

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.[11]

  • Ingestion:

    • Do NOT induce vomiting. [14] The corrosive nature of the compound can cause further damage to the esophagus.

    • Rinse the mouth with water.

    • Seek immediate medical attention.[13]

Spill Cleanup
  • Small Spill (<1g of solid, <50 mL of dilute solution):

    • Ensure the spill is contained within a chemical fume hood.

    • Wearing full PPE, cover the spill with an absorbent material like vermiculite or sand.[10]

    • Carefully sweep the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol) and then soap and water.

  • Large Spill (>1g of solid, >50 mL of solution):

    • Evacuate the immediate area.

    • Alert colleagues and call your institution's emergency response team (e.g., Environmental Health & Safety).[10]

    • Close the laboratory doors and post a warning sign.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Section 5: References

  • Appchem. (2024). This compound. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 4-(Piperazin-2-yl)phenol. Retrieved from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubMed. (2025). Depigmenting action and bioimaging of luminescent BODIPY-based piperazinyl phenol derivatives. Retrieved from [Link]

  • University of California, Berkeley EHS. (n.d.). Phenol Hazard Control Fact Sheet. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Phenol Safety Information. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Naturalista Campano. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of arylpiperazines and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for arylpiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical pharmaceutical scaffold. Arylpiperazines are integral components in a vast array of therapeutics, particularly those targeting the central nervous system.[1][2] Their synthesis, while conceptually straightforward, is often plagued by side reactions that can complicate purification and reduce yields.

This resource provides in-depth troubleshooting guides in a direct question-and-answer format, addressing specific issues you may encounter. We will delve into the mechanistic underpinnings of these side reactions and provide actionable strategies to mitigate them, ensuring the integrity and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-arylpiperazines?

A1: The primary and most industrially relevant methods for constructing the N-arylpiperazine motif involve the coupling of an aryl halide or a related electrophile with piperazine or a protected piperazine derivative. The three most prevalent strategies are:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern medicinal chemistry for its broad substrate scope and functional group tolerance.[3][4]

  • Ullmann Condensation: A copper-catalyzed reaction, which is an older method but still valuable, particularly in process chemistry, due to the lower cost of the catalyst.[5][6]

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups, making it susceptible to nucleophilic attack by piperazine.[5][7]

The choice of method is often dictated by the specific substrates, desired scale, and economic considerations. For instance, while Buchwald-Hartwig amination is highly versatile in a discovery setting, SNAr reactions are often preferred in process chemistry for their operational simplicity and easier purification.[8]

Troubleshooting Guides

This section addresses specific challenges you may encounter during arylpiperazine synthesis in a direct question-and-answer format.

Issue 1: Low Yield and Formation of Bis-arylated Piperazine in Mono-Arylation Reactions

Question: My reaction to produce a mono-arylpiperazine is resulting in a low yield of the desired product and a significant amount of the di-substituted byproduct. How can I improve the selectivity for mono-arylation?

Answer: The formation of a bis-arylpiperazine impurity is a common challenge arising from the presence of two nucleophilic nitrogen atoms in the piperazine ring. To favor mono-substitution, consider the following strategies:

  • Use of a Large Excess of Piperazine: Employing a significant excess of piperazine (typically 5-10 equivalents) shifts the reaction equilibrium towards the mono-substituted product based on statistical probability. While effective, this approach can complicate purification due to the need to remove a large amount of unreacted piperazine.[9]

  • Mono-Protection Strategy: The most robust method to ensure mono-arylation is to use a mono-protected piperazine derivative, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group effectively blocks one of the nitrogen atoms from reacting. Following the coupling reaction, the Boc group can be readily removed under acidic conditions to yield the desired mono-arylpiperazine.[3][10] This is a widely adopted strategy in pharmaceutical synthesis.[8]

Issue 2: Poor Yields in Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

Question: I am consistently observing low yields in my Buchwald-Hartwig amination reaction to synthesize N-arylpiperazines. What are the potential causes, and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[11] Key areas to troubleshoot include:

  • Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand (e.g., RuPhos, XPhos, BINAP) is critical.[9][12] For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands are often required.[3] It is advisable to screen a variety of ligands and palladium sources. The use of pre-formed palladium catalysts can sometimes lead to more consistent results.[10]

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[11] However, for sensitive substrates, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more suitable to prevent substrate or product degradation.

  • Solvent and Temperature: Anhydrous solvents such as toluene, dioxane, or THF are typically used.[11] The reaction temperature often ranges from 80-110 °C.[13] Ensure the solvent is completely dry, as water can lead to catalyst deactivation and hydrolysis of starting materials.

  • Dehalogenation of the Aryl Halide: A common side reaction is the reduction of the aryl halide to the corresponding arene (hydrodehalogenation).[10] This can be minimized by ensuring an inert atmosphere (argon or nitrogen) to exclude oxygen and by using the appropriate ligand and reaction temperature. Running the reaction at a lower temperature for a longer duration can sometimes mitigate this side product.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Issue 3: Challenges in Ullmann Condensation Reactions

Question: My Ullmann condensation for arylpiperazine synthesis is sluggish or gives a low yield. What are the common pitfalls and how can I improve the reaction?

Answer: The classical Ullmann condensation often requires harsh reaction conditions, which can be a source of difficulty.[6] Key factors to consider for optimization include:

  • Copper Source and Activation: Traditional Ullmann reactions often use copper powder, which can have variable activity. "Activated" copper, prepared by reducing a copper salt, can improve reproducibility.[14] Modern protocols often utilize soluble copper(I) salts like CuI, which are generally more effective.

  • High Temperatures: Ullmann reactions typically require high temperatures, often exceeding 180 °C.[11] High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are commonly employed.[6] Ensure your substrates and products are stable at these elevated temperatures.

  • Ligand Assistance: The addition of ligands can significantly accelerate the reaction and allow for milder conditions. Common ligands for Ullmann-type reactions include diamines (e.g., ethylenediamine) and amino acids (e.g., L-proline).[15]

  • Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[6] The presence of electron-withdrawing groups on the aryl halide can also enhance reactivity.

Issue 4: Side Reactions in Nucleophilic Aromatic Substitution (SNAr)

Question: I am observing unexpected side products in my SNAr reaction for arylpiperazine synthesis. What are the likely culprits and how can I avoid them?

Answer: While SNAr can be a very clean reaction, side reactions can occur, particularly with complex substrates. Common issues include:

  • Reaction at Multiple Sites: If the aromatic ring has multiple leaving groups or positions activated by electron-withdrawing groups, substitution may occur at more than one site. Controlling the stoichiometry of the piperazine and the reaction temperature can help to favor substitution at the most activated position.

  • Hydrolysis of Activated Aryl Halides: In the presence of water and a base, highly activated aryl halides can undergo hydrolysis to form the corresponding phenol. It is crucial to use anhydrous solvents and reagents to minimize this side reaction.[16]

  • Ring-Opening of Piperazine: Under very harsh basic conditions and high temperatures, the piperazine ring can potentially undergo degradation, although this is less common. If you suspect this is occurring, using a milder base or lower reaction temperature is advisable.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of N-Boc-piperazine

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, N-Boc-piperazine, and the base.

  • Seal the vessel and purge with an inert gas.

  • Add the anhydrous solvent via syringe.

  • In a separate vial, prepare the catalyst-ligand solution by dissolving the palladium source and ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start Add_Reagents Add Aryl Halide, N-Boc-Piperazine, Base Start->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Add_Reagents->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Add_Catalyst Add Pd Catalyst/Ligand Solution Add_Solvent->Add_Catalyst Heat_React Heat Reaction (80-110 °C) Monitor Progress Add_Catalyst->Heat_React Workup Aqueous Workup Heat_React->Workup Purification Column Chromatography Workup->Purification End Pure N-Aryl-N'-Boc-piperazine Purification->End

Caption: Experimental workflow for Buchwald-Hartwig amination.

Data Summary

The following table provides a summary of typical reaction conditions for the major synthetic routes to arylpiperazines. Note that these are general guidelines, and optimal conditions will vary depending on the specific substrates.

Reaction TypeCatalyst/ReagentBaseSolventTemperature (°C)Key Considerations
Buchwald-Hartwig Amination Pd catalyst (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., RuPhos)NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110Requires inert atmosphere; ligand choice is crucial.[11]
Ullmann Condensation CuI or Cu powderK₂CO₃, Cs₂CO₃DMF, NMP>180High temperatures often required; ligand addition can improve efficiency.[6][11]
SNAr NoneK₂CO₃, Et₃NDMSO, DMF80-150Requires an electron-deficient aryl halide.[5]

Purification Guidance

The purification of arylpiperazines can be challenging due to their basic nature and high polarity.[17]

  • Column Chromatography: Silica gel chromatography is the most common method. The basicity of the piperazine nitrogen can lead to tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method. Often, converting the final product to a salt (e.g., hydrochloride or maleate) can facilitate crystallization and purification. The free base can then be regenerated if needed.

  • Acid-Base Extraction: An aqueous acid wash can be used to extract the basic arylpiperazine into the aqueous layer, leaving non-basic impurities in the organic layer. The pH of the aqueous layer can then be adjusted with a base to precipitate or extract the purified product.

General Purification Strategy

Sources

Purification techniques for isolating high-purity 2-Methoxy-5-piperazin-1-yl-phenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: High-Purity 2-Methoxy-5-piperazin-1-yl-phenol

Welcome to the technical support guide for the purification of this compound (CAS: 180698-25-3). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to empower you to overcome common purification challenges and consistently achieve high purity for this versatile building block.

The unique structure of this compound, possessing both a weakly acidic phenol group and a basic piperazine moiety, presents specific challenges and opportunities in its purification. This guide explains the causality behind our recommended experimental choices, ensuring you understand not just how to perform a technique, but why it works.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its purification?

A1: Understanding the molecule's structure is critical. It is an amphoteric compound, meaning it has both acidic and basic functional groups.

  • Phenolic Hydroxyl Group (-OH): This group is weakly acidic (typical pKa ≈ 10). It can be deprotonated by a strong base (like NaOH) to form a water-soluble phenoxide salt.[1]

  • Piperazine Moiety: This group contains two nitrogen atoms, making it basic. The secondary amine within the ring is the more basic site and can be protonated by acids (like HCl) to form a water-soluble ammonium salt.[2][3]

  • Molecular Backbone: The methoxy-substituted benzene ring makes the neutral molecule moderately polar and soluble in a range of organic solvents like dichloromethane (DCM), ethyl acetate, and alcohols.[4][5][6]

These properties are the foundation for purification strategies, particularly liquid-liquid extraction.

Q2: What are the most common impurities I should expect?

A2: Impurities typically arise from the synthetic route.[7] Common culprits include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the methoxyphenol or piperazine fragments.

  • Side-Reaction Products: Products from N-alkylation at the other piperazine nitrogen, or O-alkylation of the phenol.

  • Degradation Products: The phenol group can be susceptible to oxidation, especially if exposed to air and light over long periods, potentially forming colored quinone-type impurities.[7]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of methods is recommended for a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column) is ideal for quantifying purity and detecting non-volatile impurities.[8][9]

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and column chromatography fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and detecting residual solvents or structurally similar impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[4] LC-MS is particularly powerful for identifying unknown impurity masses.

Q4: How should I properly store high-purity this compound?

A4: As phenols can be sensitive to oxidation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and protected from light. Refrigeration is recommended for long-term storage to minimize degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification. Each solution is accompanied by a scientific rationale to explain the underlying principles.

Issue 1: Low recovery after acid-base extraction.
  • Problem: After performing an acid-base liquid-liquid extraction to remove impurities, the yield of the recovered product is significantly lower than expected.

  • Solution & Scientific Rationale:

    • Check pH Levels: The most common cause is incorrect pH. To isolate your product in the organic layer while removing a basic impurity, you must wash with a dilute acid (e.g., 1M HCl) to protonate the impurity, making it water-soluble. Conversely, to remove an acidic impurity, wash with a weak base (e.g., saturated NaHCO₃ solution) to deprotonate the impurity.[3][10] Using a strong base like NaOH could deprotonate your product's phenol group, pulling it into the aqueous layer and reducing your yield.[1] Always check the pH of the aqueous layer after extraction.

    • Prevent Emulsion Formation: Emulsions are common with amine-containing compounds and lead to poor separation and product loss. To break an emulsion, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of theaqueous phase, or filter the entire mixture through a pad of Celite.

    • Perform Back-Extractions: Always re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., 2-3 times) to recover any dissolved product before discarding it.

Issue 2: Significant peak tailing during silica gel column chromatography.
  • Problem: The product spot on TLC or the peak on a chromatogram is not symmetrical and shows significant tailing, leading to poor separation from nearby impurities.

  • Solution & Scientific Rationale:

    • Cause: The basic piperazine nitrogens in your molecule are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding slows the elution of a portion of the molecules, causing the characteristic tailing.

    • Solution: Add a basic modifier to your mobile phase (eluent). A small amount of triethylamine (Et₃N) or ammonia (e.g., 0.5-1% v/v) will compete with your product for binding to the acidic sites on the silica. This masks the silanol groups, resulting in a more symmetrical peak shape and improved resolution.

    • Alternative: Consider using a different stationary phase, such as alumina (which is slightly basic) or a reverse-phase C18 silica if your impurities have significantly different polarity.[11]

Issue 3: The compound "oils out" instead of crystallizing during recrystallization.
  • Problem: Upon cooling the recrystallization solvent, the product separates as a liquid oil rather than forming solid crystals.

  • Solution & Scientific Rationale:

    • Cause: This often happens when the solution is too concentrated, the cooling is too rapid, or the solvent is not ideal. Oiling out occurs when the solubility of the compound drops so quickly that the molecules don't have time to arrange themselves into an ordered crystal lattice.

    • Solutions:

      • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount more of the hot solvent to slightly decrease the saturation.

      • Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Avoid shocking the solution by cooling it too quickly.

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Add a Seed Crystal: If you have a tiny amount of pure solid, add it to the cooled solution to induce crystallization.

      • Change Solvent System: If the problem persists, your chosen solvent may be inappropriate. Experiment with different solvents or a two-solvent system (one in which the compound is soluble and one in which it is insoluble). A good starting point for a compound like this might be ethanol, isopropanol, or an ethyl acetate/heptane mixture.[12]

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove non-amphoteric impurities from the crude product.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • Acidic Wash (to remove basic impurities):

    • Add an equal volume of 1M HCl to the separatory funnel.

    • Stopper the funnel, invert, and open the stopcock to vent pressure.

    • Shake vigorously for 30-60 seconds, venting periodically.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

  • Basic Wash (to remove acidic impurities):

    • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer remaining in the funnel.

    • Shake and separate as described in step 2. Caution: CO₂ gas may be evolved. Vent frequently.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution to remove residual water and aid in layer separation.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes.

    • Filter or decant the dried organic solution into a clean, pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Workflow for Acid-Base Extraction

G cluster_0 Purification Workflow start Crude Product in Organic Solvent wash_acid Wash with 1M HCl start->wash_acid separate_acid Separate Layers wash_acid->separate_acid aq_acid Aqueous Layer (Basic Impurities) separate_acid->aq_acid wash_base Wash Organic Layer with sat. NaHCO3 separate_acid->wash_base Organic Layer separate_base Separate Layers wash_base->separate_base aq_base Aqueous Layer (Acidic Impurities) separate_base->aq_base wash_brine Wash with Brine separate_base->wash_brine Organic Layer separate_brine Separate Layers wash_brine->separate_brine dry Dry Organic Layer (e.g., Na2SO4) separate_brine->dry Organic Layer concentrate Concentrate (Rotary Evaporator) dry->concentrate end High-Purity Product concentrate->end

Caption: Workflow for purifying this compound via acid-base extraction.

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from impurities of different polarities.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system should give your product an Rf value of approximately 0.3. For this compound, start with a mixture of DCM and methanol (e.g., 98:2 or 95:5), adding 0.5% triethylamine (Et₃N) to the mixture to prevent tailing.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[13]

    • In a beaker, create a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column and use gentle air pressure or tapping to pack the silica bed uniformly. Ensure there are no cracks or air bubbles.[14][15]

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of DCM.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.

    • Carefully add your sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer.

    • Apply gentle air pressure to begin eluting the solvent through the column.

    • Collect fractions in test tubes and monitor them by TLC to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the high-purity product.

Data Summary Table
ParameterValue / Recommended ConditionRationale / Source
Molecular Formula C₁₁H₁₆N₂O₂Confirms identity.[4][5][6]
Molecular Weight 208.26 g/mol For calculating molar quantities.[4][5][6]
Typical TLC Eluent 95:5 DCM:MeOH + 0.5% Et₃NGood polarity for separation; Et₃N prevents tailing.
Recrystallization Solvents Ethanol, Isopropanol, EtOAc/HeptaneSolvents of moderate polarity are often effective.[12]
Acidic Wash pH ~1-2Ensures protonation of basic impurities.[2][10]
Basic Wash pH ~8-9Deprotonates acidic impurities without affecting the phenol.[1][3]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • Guo, W. Y. (2007). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4563. [Link]

  • Semon, W. L. (1934). U.S. Patent No. 1,942,838. Washington, DC: U.S. Patent and Trademark Office.
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Patel, D. R., et al. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. WO2005021521A1.
  • Groman, A., & Hopkała, H. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10. Retrieved from [Link]

  • Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenol, 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Analytical Methods Committee. (2012). A validated method for the chemical profiling of street piperazine samples. Analytical Methods, 4, 1533-1541. [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H16N2O2). Retrieved from [Link]

  • Al-Bayati, Y. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Kumar, B., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-Methoxy-5-piperazin-1-yl-phenol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for optimizing reaction conditions for coupling with 2-Methoxy-5-piperazin-1-yl-phenol.

Welcome to the technical resource for researchers utilizing this compound (CAS 180698-25-3) in synthetic applications.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address common challenges in coupling reactions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to rationalize and optimize your reaction conditions effectively.

Part 1: General Experimental & Purification Challenges

This section addresses overarching issues that can arise before, during, and after the coupling reaction.

Frequently Asked Questions (General)

Q1: My reaction is complete, but purification by silica gel chromatography is proving difficult. The product is either smearing or not eluting. What's happening?

A: This is a classic challenge when working with piperazine-containing compounds.[4][5] The issue stems from the basic nature of the two nitrogen atoms in the piperazine ring, which have pKa values around 5.3 and 9.7.[4] These basic nitrogens interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, smearing, or irreversible binding.[5]

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent system.[5] Adding 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase will "cap" the acidic sites on the silica, allowing your basic product to elute cleanly.

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (like NaHCO₃ solution) to remove any acidic impurities. This initial cleanup can greatly simplify the subsequent chromatography.

  • Salt Formation & Recrystallization: For products that are solids, forming a crystalline salt can be a highly effective purification method, especially for removing non-basic impurities.[5] Dissolve the crude product in a suitable solvent (e.g., isopropanol, acetone) and add an acid like HCl (in isopropanol) or acetic acid to precipitate the corresponding salt, which can then be isolated by filtration.[5][6] The pure free base can be regenerated by dissolving the salt in water and basifying the solution.[5]

Q2: I'm seeing multiple spots on my TLC even before starting the reaction. How should I handle starting material purity?

A: The purity of your starting material is paramount. Common impurities in piperazine compounds can include unreacted starting materials from their synthesis (like ethylene diamine), or side-products such as N-alkyl piperazines.[4][6]

Recommended Action:

  • Purification of Starting Material: It is highly recommended to purify the this compound before use if impurities are detected. Recrystallization is often a viable method. A simple acid-base workup can also be effective: dissolve the material in a dilute acid (e.g., 1M HCl), wash with an organic solvent (like ether or ethyl acetate) to remove non-basic impurities, then basify the aqueous layer and extract your purified starting material.

Part 2: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling

This section focuses on the most common application for this substrate: the Buchwald-Hartwig amination, which utilizes the secondary amine of the piperazine ring. This reaction couples the piperazine with an aryl halide or triflate.[7][8]

Q3: My Buchwald-Hartwig amination reaction shows low conversion. What are the key parameters to investigate?

A: Low conversion in a Buchwald-Hartwig reaction is typically linked to one of the three core components: the catalyst/ligand system, the base, or the reaction conditions. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[9][10] A bottleneck in any of these steps will stall the reaction.

Troubleshooting Hierarchy:

  • The Base is Critical: The choice of base is often the most important factor. Its role is to deprotonate the amine-palladium complex to form the key palladium-amido intermediate that precedes reductive elimination.

    • Insufficient Strength: Weak bases like K₂CO₃ are often ineffective. You typically need a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are common choices.[9][11]

    • Solubility: Ensure your base has some solubility in the reaction solvent. Using finely ground K₃PO₄ or Cs₂CO₃ can improve reaction rates.

  • Catalyst and Ligand System: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[12]

    • Ligand Choice: For coupling a secondary amine like piperazine, sterically hindered and electron-rich biarylphosphine ligands are the gold standard.[10] Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points as they promote the difficult reductive elimination step from the Pd(II) intermediate.[9][10]

    • Catalyst Precursor: Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can lead to more consistent results as it simplifies the formation of the active Pd(0) species in solution.[11][12]

  • Solvent and Temperature:

    • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[8] Ensure they are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.

    • Temperature: While some modern catalyst systems work at room temperature, many Buchwald-Hartwig reactions require heating (80-110 °C) to drive the reaction to completion.

Workflow for Troubleshooting Buchwald-Hartwig C-N Coupling

start Low C-N Coupling Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions base Is the Base Strong Enough? (e.g., NaOtBu, LHMDS) check_conditions->base Base ligand Is the Ligand Appropriate? (e.g., XPhos, RuPhos) base->ligand Yes sol_base Action: Switch to a stronger base (NaOtBu, Cs2CO3, K3PO4) base->sol_base No solvent Is the Solvent Anhydrous & Degassed? ligand->solvent Yes sol_ligand Action: Screen alternative biarylphosphine ligands ligand->sol_ligand No temp Is Temperature Sufficient? solvent->temp Yes sol_solvent Action: Use fresh, dry solvent and degas thoroughly solvent->sol_solvent No sol_temp Action: Increase reaction temperature (e.g., 80-110 °C) temp->sol_temp No

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Part 3: Troubleshooting Suzuki-Miyaura Coupling via Phenol Activation

The phenol group on this compound is not reactive enough to participate directly in a Suzuki-Miyaura coupling.[13] It must first be converted into a better leaving group, typically an aryl triflate (-OTf) or tosylate (-OTs). The subsequent Suzuki reaction then couples this activated intermediate with a boronic acid or ester.[14][15]

Q4: My initial phenol activation step (e.g., triflation) is low-yielding. What could be wrong?

A: Incomplete activation is usually due to moisture or an inappropriate base. The reaction involves an electrophilic reagent (like triflic anhydride, Tf₂O) that is highly sensitive to water.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your starting material, solvent (typically DCM or THF), and glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Base Selection: A non-nucleophilic base is required to deprotonate the phenol without reacting with the triflic anhydride. Pyridine or 2,6-lutidine are common choices. Avoid stronger bases that could promote side reactions.

  • Temperature Control: The reaction is typically performed at 0 °C and allowed to warm to room temperature. Running the reaction too warm can lead to decomposition.

Q5: The activation worked, but the subsequent Suzuki coupling is failing. Where should I focus my optimization efforts?

A: Assuming your aryl triflate is pure, failure in the Suzuki step points to issues with the catalytic cycle, which involves oxidative addition of the aryl triflate to Pd(0), transmetalation with the boronate complex, and reductive elimination.[16]

Troubleshooting Steps:

  • Base and Boronic Acid Activation: The Suzuki reaction requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[15] Ensure you are using at least 2-3 equivalents of a suitable base. The boronic acid itself should be of high quality, as these reagents can degrade upon storage.

  • Catalyst/Ligand System: While similar to C-N coupling, optimal ligands can differ. For coupling electron-rich aryl triflates, ligands that promote oxidative addition are key. Systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with ligands like SPhos or XPhos are robust starting points.

  • Solvent System: Often, a mixture of an organic solvent (dioxane, toluene, DME) with water is used. The water helps to dissolve the inorganic base and facilitate the formation of the boronate complex. Anhydrous conditions, in this case, can sometimes be detrimental.

Workflow for Suzuki Coupling via Phenol Activation

cluster_0 Step 1: Phenol Activation cluster_1 Step 2: Suzuki-Miyaura Coupling phenol 2-Methoxy-5-piperazin- 1-yl-phenol reagents1 Tf2O or TsCl Pyridine or Lutidine Anhydrous DCM, 0 °C phenol->reagents1 triflate Aryl Triflate Intermediate reagents1->triflate reagents2 Pd Catalyst (e.g., Pd(PPh3)4) Ligand (if needed) Base (e.g., K2CO3) Dioxane/Water, 90 °C triflate->reagents2 boronic Ar-B(OH)2 boronic->reagents2 product Final Coupled Product reagents2->product

Caption: General workflow for a two-step Suzuki-Miyaura coupling.

Part 4: Data Tables & Protocols

Table 1: Common Catalysts and Bases for Optimization
ParameterReagentpKa (of conjugate acid)Typical Application & Rationale
Catalyst Pd(OAc)₂ / Pd₂(dba)₃N/AStandard Pd(0) or Pd(II) precursors. Require a separate ligand.
Pd(PPh₃)₄N/AAn older but often effective catalyst, especially for Suzuki reactions.
XPhos Pd G3 / SPhos Pd G2N/AModern precatalysts. Air-stable, reliable activation to Pd(0). Excellent for C-N and C-C couplings.[11]
Base (C-N) NaOtBu~19Very strong base. Excellent for deprotonating N-H in the catalytic cycle. Often a first choice for difficult aminations.
LHMDS~26Strong, non-nucleophilic amide base. Good alternative to alkoxides.
Cs₂CO₃ / K₃PO₄10.3 / 12.3Weaker but effective bases, particularly in Suzuki reactions or for sensitive substrates in C-N couplings.
Base (C-C) K₂CO₃ / Na₂CO₃10.3 / 10.3Standard bases for Suzuki coupling to activate the boronic acid.[14]
K₃PO₄12.3A stronger inorganic base that can sometimes improve yields in Suzuki reactions.[17]
Protocol 1: General Procedure for Buchwald-Hartwig Amination

This is a starting point protocol and must be optimized for your specific aryl halide.

  • To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution) via syringe.

  • Place the vial in a preheated oil bath or heating block (80-110 °C) and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product, typically via column chromatography using a solvent system containing triethylamine.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Oily Piperazine Derivatives.
  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • RSC Publishing. (2024). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions.
  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1.
  • ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 180698-25-3.
  • Moldb. (n.d.). 2-Methoxy-5-(piperazin-1-yl)phenol CAS No.: 180698-25-3.
  • Appchem. (n.d.). This compound | 180698-25-3.

Sources

Technical Support Center: Stability and Handling of 2-Methoxy-5-piperazin-1-yl-phenol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Methoxy-5-piperazin-1-yl-phenol (CAS No. 180698-25-3).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Due to its chemical structure, featuring a phenol, a methoxy group, and a piperazine ring, this molecule is susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward generating reliable and reproducible experimental data.

This document provides in-depth, experience-driven guidance on preventing degradation, troubleshooting common issues, and implementing best practices for solution preparation and storage.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the handling of this compound.

Q1: My solution of this compound is turning yellow/brown. What is happening and how can I prevent it?

A1: This is the most frequently observed sign of degradation. The discoloration is primarily due to the oxidation of the phenolic hydroxyl group. Phenols, especially those with electron-donating groups like the methoxy and piperazine moieties on the aromatic ring, are highly susceptible to oxidation. This process can be initiated by dissolved oxygen, light, or trace metal ion contaminants. The initial oxidation product is often a quinone or semiquinone radical, which can then polymerize to form complex, colored species.[4][5]

Prevention Strategy:

  • Deoxygenate Your Solvent: Before preparing your solution, purge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a gentle stream of inert gas.

  • Protect from Light: Store all solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation, which can generate radicals that accelerate oxidation.[6][7][8]

Q2: What is the optimal pH for storing this compound in solution to ensure maximum stability?

A2: The optimal pH is a critical trade-off between stabilizing the phenol group and the piperazine ring.

  • Alkaline pH (pH > 8): At high pH, the phenolic hydroxyl group deprotonates to form a phenoxide ion. This phenoxide is significantly more electron-rich and thus much more susceptible to rapid oxidation than the protonated phenol.[5][9] Therefore, alkaline conditions should be strictly avoided.

  • Acidic pH (pH 4-6.5): In a slightly acidic environment, the phenolic group remains protonated, which protects it from oxidation. Furthermore, the nitrogen atoms of the piperazine ring will be protonated, which can also help shield them from oxidative reactions. While many phenolic compounds show good stability in acidic conditions, excessively low pH can sometimes catalyze other reactions like hydrolysis, though this is less of a concern for this specific structure.[10][11]

Recommendation: For most applications, preparing and storing solutions in a buffer system with a pH between 5.0 and 6.5 is the ideal starting point.

Q3: What solvent should I use to prepare my stock solution?

A3: The choice of solvent is critical and depends on both solubility and inertness.

  • DMSO: A common choice for initial stock solutions due to its high solubilizing power. However, ensure you use high-purity, anhydrous DMSO, as older DMSO can contain acidic impurities or absorbed water.

  • Ethanol/Methanol: Good options, but ensure they are high purity. Be aware that alcohols can sometimes participate in photochemical reactions if exposed to UV light.

  • Aqueous Buffers: For working solutions, use a buffer system as discussed in Q2. Always prepare buffers with high-purity water (e.g., Milli-Q) and deoxygenate it prior to use.

Caution: Avoid solvents like unstabilized ethers (e.g., THF, diethyl ether) which can form explosive peroxides that will aggressively degrade the compound.

Q4: Can I add stabilizing agents to my solution?

A4: Yes, the addition of antioxidants is a highly effective strategy. These agents act as sacrificial molecules, reacting with oxidants before they can damage your compound of interest.

  • Antioxidants: Adding a small amount of an antioxidant like L-ascorbic acid (Vitamin C) or Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 10-50 µM) can significantly prolong the life of your solution. Aromatic amines and hindered amines are also known to be effective antioxidants.[12][13][14][15][16]

  • Metal Chelators: Trace metal ions (e.g., Fe²⁺/Fe³⁺, Cu⁺/Cu²⁺) are potent catalysts for oxidation reactions. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of ~100 µM can sequester these ions and prevent metal-catalyzed degradation.[7][16]

Q5: How can I monitor the purity and degradation of my compound over time?

A5: Visual inspection (color change) is a good first indicator, but for quantitative assessment, chromatographic methods are essential.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reverse-phase HPLC method (e.g., C18 column) with UV detection will allow you to quantify the parent compound and observe the appearance of new peaks corresponding to degradation products. Periodically injecting your stock solution will give you a precise measure of its stability under your storage conditions.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide the same quantitative data as HPLC, with the added benefit of identifying the mass of the degradation products, which can help elucidate the degradation pathway.[17]

Troubleshooting Guide
Symptom / Observation Probable Cause(s) Recommended Corrective Actions
Solution turns yellow, brown, or pink within hours or a few days.Oxidation: Exposure to atmospheric oxygen. Photodegradation: Exposure to ambient or UV light.1. Prepare fresh solution using deoxygenated solvents under an inert gas (N₂ or Ar).2. Store the solution in an amber vial at the recommended temperature.3. Add an antioxidant (e.g., ascorbic acid) and a metal chelator (e.g., EDTA) to the solvent before adding the compound.
Gradual loss of compound activity or concentration in assays.Slow Degradation: Sub-optimal storage conditions (temperature, pH, light exposure).1. Confirm storage at ≤ -20°C for long-term storage.2. Ensure the pH of aqueous solutions is slightly acidic (pH 5-6.5).3. Aliquot stock solutions to minimize freeze-thaw cycles.4. Run an HPLC stability check to quantify the rate of degradation.
Precipitate forms in the solution, especially after freezing.Poor Solubility: Compound is crashing out of solution at low temperatures.Degradation: An insoluble degradation product is forming.1. Check the solubility limits in your chosen solvent. You may need to use a lower concentration.2. Consider adding a co-solvent to improve solubility.3. Before use, bring the vial to room temperature and vortex thoroughly. If precipitate remains, it may be a degradation product. Confirm with HPLC.
Detailed Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
  • Solvent Preparation: Dispense the required volume of anhydrous, high-purity DMSO into a glass container. Bubble argon or nitrogen gas gently through the solvent for 20-30 minutes to remove dissolved oxygen.

  • Additive Inclusion (Optional but Recommended): To the deoxygenated DMSO, add stock solutions of EDTA and ascorbic acid to final concentrations of 100 µM and 50 µM, respectively. Mix thoroughly.

  • Weighing: On a calibrated analytical balance, accurately weigh the required amount of this compound solid into a new amber glass vial.

  • Dissolution: Under a gentle stream of inert gas, add the prepared stabilized solvent to the vial containing the solid. Vortex until the solid is completely dissolved.

  • Storage: Tightly cap the vial, sealing the threads with parafilm. Label clearly with compound name, concentration, date, and "Store at -20°C, Protect from Light".

  • Aliquoting: For frequent use, it is best practice to create single-use aliquots from the main stock solution to avoid repeated freeze-thaw cycles and contamination of the primary stock.

Visualization of Degradation & Prevention

Below are diagrams illustrating the key concepts discussed in this guide.

cluster_0 Primary Degradation Pathways Compound This compound Oxidation Oxidation (O₂, Metal Ions) Compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Degraded_Products Quinones, Polymeric Species (Colored) Oxidation->Degraded_Products Photodegradation->Degraded_Products

Caption: Key degradation pathways for the compound.

cluster_1 Troubleshooting Workflow Start Is your solution discolored or inactive? Check_Storage 1. Verify Storage Conditions - Protected from light? - Stored at ≤-20°C? - pH between 5-6.5? Start->Check_Storage Yes Success Problem Resolved: Continue Experiment Start->Success No Check_Prep 2. Review Preparation Protocol - Used deoxygenated solvent? - Handled under inert gas? Check_Storage->Check_Prep Add_Stab 3. Implement Stabilizers - Add Antioxidant (e.g., Ascorbic Acid) - Add Chelator (e.g., EDTA) Check_Prep->Add_Stab Add_Stab->Success Failure Problem Persists: Prepare fresh stock using full stabilization protocol. Add_Stab->Failure If issues continue

Caption: A logical workflow for troubleshooting stability issues.

References
  • Bahmani, M., et al. (2012). Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution. Environmental Science & Technology. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Girotto, S., et al. (2015). Photochemical oxidation of phenols and anilines mediated by phenoxyl radicals in aqueous solution. Water Research. Available at: [Link]

  • Lane, D. J., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. Available at: [Link]

  • Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience. Available at: [Link]

  • Pignatello, J. J., & Baehr, K. (2007). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. Journal of Hazardous Materials. Available at: [Link]

  • Soto, M. L., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods. Available at: [Link]

  • Tournour, C., et al. (2022). Photodegradation and Mineralization of Phenol Using TiO2Coated γ-Al2O3: Effect of Thermic Treatment. Catalysts. Available at: [Link]

  • Various Authors. (n.d.). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Verma, S., & Rivera, M. (2010). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Volf, I., et al. (2014). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants. Available at: [Link]

Sources

Technical Support Center: Interpreting Unexpected Results in Experiments with 2-Methoxy-5-piperazin-1-yl-phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for researchers utilizing 2-Methoxy-5-piperazin-1-yl-phenol (CAS No. 180698-25-3).[1][2][3] This guide is designed to be a comprehensive resource for scientists and drug development professionals encountering unexpected results during their in vitro and cell-based assays. As a molecule combining a methoxyphenol and a piperazine moiety, this compound presents a unique set of properties that, while promising for research, can also lead to unanticipated experimental outcomes.[4] This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges, ensuring the integrity and reproducibility of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that may arise when working with this compound.

Q1: What are the primary chemical moieties of this compound I should be aware of?

A1: this compound is comprised of two key functional groups: a methoxyphenol ring and a piperazine ring. The phenolic hydroxyl group can be susceptible to oxidation, potentially leading to the formation of reactive quinone-like species or the generation of reactive oxygen species (ROS).[5] The piperazine moiety is a common scaffold in many bioactive compounds and can be involved in off-target binding.[6][7]

Q2: I'm observing higher than expected cytotoxicity in my cell-based assays. What could be the cause?

A2: Unexpected cytotoxicity can stem from several factors. Phenolic compounds, under certain conditions, can undergo oxidation, leading to the production of ROS, which can be toxic to cells.[8][9] Additionally, piperazine derivatives themselves can exhibit cytotoxic effects.[10] It is also crucial to rule out issues with compound solubility, as precipitates can cause non-specific cell death.

Q3: My results are not reproducible between experiments. What are the likely sources of this variability?

A3: Inconsistent results are a common challenge in high-throughput screening and cell-based assays.[11] For this compound, this could be due to:

  • Compound Instability: The methoxyphenol group may be sensitive to light and oxidation.[12] Ensure consistent light protection and consider preparing fresh solutions for each experiment.

  • Solubility Issues: Poor solubility can lead to inconsistent concentrations in your assay wells.

  • Assay Interference: The compound may be interfering with your assay readout.

Q4: Could this compound be a Pan-Assay Interference Compound (PAIN)?

A4: While not definitively classified as a PAIN, its chemical features warrant caution. Phenolic compounds can be prone to aggregation and redox activity, which are characteristics of some PAINs.[13] The piperazine moiety can also contribute to non-specific binding. It is essential to perform control experiments to rule out assay artifacts.

II. Troubleshooting Guides

This section provides structured guidance for addressing specific unexpected results.

Guide 1: Unexpectedly High Cytotoxicity

If you observe cell death at concentrations where you expect to see a specific biological effect, follow these troubleshooting steps.

Troubleshooting Workflow for Unexpected Cytotoxicity

start Unexpectedly High Cytotoxicity Observed solubility Check for Compound Precipitation start->solubility ros Investigate ROS Generation solubility->ros No Precipitation protocol_solubility Perform Solubility Assay (See Protocol 1) solubility->protocol_solubility Precipitation Observed off_target Consider Off-Target Effects ros->off_target No Evidence of ROS protocol_ros Measure ROS Levels (See Protocol 2) ros->protocol_ros ROS Generation Suspected protocol_off_target Perform Target Engagement Assay off_target->protocol_off_target Specific Activity Expected end_solubility Optimize Solubilization Strategy protocol_solubility->end_solubility end_ros Include Antioxidants in Control Experiments protocol_ros->end_ros end_off_target Characterize Off-Target Profile protocol_off_target->end_off_target

Caption: Troubleshooting workflow for high cytotoxicity.

Step-by-Step Troubleshooting:

  • Assess Compound Solubility:

    • Visual Inspection: Carefully examine your stock solutions and final assay dilutions for any signs of precipitation or cloudiness.

    • Solubility Assay: If you suspect poor solubility, perform a kinetic solubility assay as detailed in Protocol 1 .

  • Investigate Reactive Oxygen Species (ROS) Generation:

    • Mechanism: Phenolic compounds can auto-oxidize in cell culture media, generating ROS and causing oxidative stress-induced cell death.[8][9]

    • Action: Use a cell-based assay to measure intracellular ROS levels in the presence of your compound (see Protocol 2 ).

    • Mitigation: If ROS generation is confirmed, consider co-incubating with an antioxidant like N-acetylcysteine (NAC) as a control to see if it rescues the cytotoxic effect.

  • Consider Off-Target Effects:

    • Promiscuous Binding: Piperazine derivatives have been known to bind to multiple targets.[10]

    • Action: If possible, use a target engagement assay to confirm that the compound is interacting with your intended target at the concentrations being tested.

Guide 2: Inconsistent or Non-Reproducible Results

For high variability between experiments, a systematic review of your experimental setup is necessary.

Troubleshooting Workflow for Inconsistent Results

start Inconsistent/Non-Reproducible Results stability Evaluate Compound Stability start->stability assay_interference Check for Assay Interference stability->assay_interference Compound is Stable protocol_stability Assess Stability in Media (e.g., by HPLC) stability->protocol_stability Degradation Suspected experimental_variability Review Experimental Technique assay_interference->experimental_variability No Direct Interference protocol_interference Perform Assay Interference Controls (See Protocol 3) assay_interference->protocol_interference Interference Suspected review_technique Audit Pipetting, Cell Seeding, and Plate Reader Settings experimental_variability->review_technique end_stability Prepare Fresh Solutions/ Protect from Light protocol_stability->end_stability end_interference Use an Orthogonal Assay protocol_interference->end_interference end_variability Standardize Experimental Protocol review_technique->end_variability

Caption: Troubleshooting workflow for inconsistent results.

Step-by-Step Troubleshooting:

  • Evaluate Compound Stability:

    • Light Sensitivity: Methoxyphenol compounds can be sensitive to light.[12] Protect your compound from light during storage and experiments.

    • Stability in Media: The compound may not be stable in your cell culture media over the course of the experiment. Assess its stability by incubating it in media for the duration of your assay and analyzing for degradation by HPLC.

  • Check for Assay Interference:

    • Colorimetric Assays (e.g., MTT, XTT): The compound itself may have color that interferes with the absorbance reading. Run a control with the compound in media without cells.

    • Fluorescence/Luminescence Assays: The compound may be autofluorescent or quench the signal. Run controls to assess this (see Protocol 3 ).

  • Review Experimental Technique:

    • Pipetting and Dilutions: Ensure accurate and consistent pipetting, especially for serial dilutions.

    • Cell Seeding: Inconsistent cell numbers per well can be a major source of variability. Ensure your cell suspension is homogenous.

    • Edge Effects: Wells on the edge of a plate are prone to evaporation. Consider not using the outer wells for data collection.

III. Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound in your assay buffer.

StepProcedure
1 Prepare Compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
2 Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock in DMSO.
3 Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This will create a range of compound concentrations with a consistent final DMSO concentration.
4 Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), shaking gently.
5 Turbidity Measurement: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. A significant increase in absorbance indicates precipitation.
6 Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Intracellular ROS Measurement

This protocol uses a fluorescent probe to detect intracellular ROS levels.

StepProcedure
1 Cell Seeding: Seed your cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
2 Probe Loading: Wash the cells with warm PBS and then incubate with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX Green) according to the manufacturer's instructions.
3 Compound Treatment: Wash the cells to remove excess probe and then add fresh media containing various concentrations of this compound. Include a positive control (e.g., H₂O₂) and a vehicle control (e.g., DMSO).
4 Incubation: Incubate the plate for the desired time period at 37°C.
5 Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for your chosen probe.
6 Data Analysis: An increase in fluorescence intensity in the compound-treated wells compared to the vehicle control indicates ROS generation.
Protocol 3: Assay Interference Controls

These controls are essential for validating results from fluorescence or luminescence-based assays.

ControlPurpose
Compound Autofluorescence: To determine if the compound itself fluoresces at the assay wavelengths. Prepare wells with the compound in assay buffer without cells or other assay reagents and measure the fluorescence.
Signal Quenching: To determine if the compound interferes with the detection of the fluorescent/luminescent signal. Prepare a positive control reaction that generates a known signal, and then add the compound and measure the signal. A decrease in signal compared to the positive control without the compound indicates quenching.
Reagent Interference: To check for direct interaction between the compound and assay reagents. Incubate the compound with the detection reagents in the absence of cells or the biological target and measure the signal.

IV. References

  • Bolton, J. L., Trush, M. A., Penning, T. M., Dryhurst, G., & Monks, T. J. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology, 13(3), 135–160.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Results with [Compound].

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting.

  • BenchChem. (2025). Technical Support Center: 1-(3-Nitropyridin-2-yl)piperazine in Cell-Based Assays.

  • MDPI. (2026). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols.

  • MDPI. (2023). Targeting the Gut Microbiota: Mechanistic Investigation of Polyphenol Modulation of the Gut–Brain Axis in Alzheimer's Disease.

  • PubMed. (2018). Reactive Oxygen Species Responsive Naturally Occurring Phenolic-Based Polymeric Prodrug.

  • Royal Society of Chemistry. (2022). Recent advances in catalytic oxidative reactions of phenols and naphthalenols.

  • PubMed Central. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.

  • Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.

  • Wikipedia. (n.d.). Piperazine.

  • ResearchGate. (2025). Comparative cytotoxicity of phenols in vitro.

  • PubMed Central. (2025). Intermolecular Interactions Enhance the Light Absorption of a Methoxyphenol Constituent of Biomass Burning Emissions.

  • National Center for Biotechnology Information. (n.d.). Phenol Toxicity.

  • ACM Digital Library. (2012). Challenges in secondary analysis of high throughput screening data.

  • PubMed Central. (2020). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example.

  • BenchChem. (2025). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.

  • PubMed. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells.

  • PubMed. (2000). Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures.

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.

  • PubMed. (1999). Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules.

  • BenchChem. (2025). Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies.

  • PubMed Central. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.

  • Smolecule. (2024). 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol.

  • Moldb. (n.d.). 2-Methoxy-5-(piperazin-1-yl)phenol CAS No.: 180698-25-3 Cat. No.: M271798.

  • Sigma-Aldrich. (n.d.). 2-methoxy-6-((4-p-tolyl-piperazin-1-ylimino)-methyl)-phenol.

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

  • Scilit. (2022). The medicinal chemistry of piperazines: A review.

  • Applichem. (n.d.). This compound | 180698-25-3 | C11H16N2O2.

  • The Good Scents Company. (n.d.). 2-methoxy-5-vinyl phenol, 621-58-9.

  • SciELO. (2021). Spectral sensitivity of the compound eyes and behavioral attraction to light stimuli with different intensities and wavelengths.

  • Cell Signaling Technology. (n.d.). CUT&RUN Troubleshooting Guide.

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 180698-25-3.

  • PubChemLite. (n.d.). This compound (C11H16N2O2).

  • ChemicalBook. (n.d.). This compound | 180698-25-3.

  • CymitQuimica. (n.d.). This compound.

  • PubMed Central. (2011). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol.

  • PubMed Central. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies.

  • Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations.

  • Wikipedia. (n.d.). Hydroquinone.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Methoxy-5-methylphenol | 1195-09-1.

  • Dana Bioscience. (n.d.). 2-Methoxy-6-(piperazin-1-ylmethyl)phenol 1g.

  • MDPI. (2023). Alicyclobacillus acidoterrestris Eradication Strategies with Physical Methods and Natural-Origin Substances Intended for Food Industry.

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when transitioning from bench-scale experiments to larger, industrial production. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your process optimization and ensure robust, scalable, and safe synthesis.

Introduction: The Piperazine Scaffold in Drug Development

Piperazine is a ubiquitous heterocyclic scaffold found in a vast array of FDA-approved pharmaceuticals, valued for its impact on physicochemical properties and its versatile synthetic handles.[1][2] Its two nitrogen atoms provide sites for derivatization, enabling the fine-tuning of a molecule's pharmacological profile. However, the very reactivity that makes piperazine a valuable building block also presents significant challenges during scale-up, particularly concerning selectivity, purification, and safety. This guide provides field-proven insights and solutions to these critical issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis of piperazine derivatives.

Q1: My N-alkylation/N-acylation reaction is producing a high percentage of the 1,4-di-substituted byproduct. How can I improve mono-selectivity? A1: This is the most frequent challenge. The second nitrogen atom's reactivity is comparable to, and sometimes higher than, the first. To favor mono-substitution, you can:

  • Use a Large Excess of Piperazine: Employing a 5- to 10-fold excess of piperazine statistically favors the reaction of the electrophile with an unsubstituted molecule.[3]

  • Employ a Mono-Protected Piperazine: Using a starting material like N-Boc-piperazine is a highly effective, albeit multi-step, method to ensure only one nitrogen is available for reaction.[2][3][4]

  • Leverage In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms a mono-salt, deactivating one nitrogen and directing substitution to the free base nitrogen.[2][5]

  • Control Reaction Conditions: Slow, controlled addition of the electrophile at a lower temperature can minimize di-substitution.[3][6]

Q2: I'm struggling with the purification of my basic piperazine derivative. What are the best scale-up friendly methods? A2: The basicity and potential water solubility of piperazine derivatives can make purification difficult.[7] Effective large-scale methods include:

  • Acid-Base Extraction: This is a powerful technique to separate your basic product from non-basic impurities. By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid, the piperazine derivative forms a salt and moves to the aqueous layer. The layers are separated, the aqueous layer is basified, and the purified product is re-extracted into an organic solvent.[4][8]

  • Crystallization via Salt Formation: Converting the piperazine derivative to a stable, crystalline salt (e.g., dihydrochloride, diacetate, or fumarate) is an excellent method for achieving high purity on a large scale.[4][8][9] This is often more efficient than chromatography.[8]

Q3: My Buchwald-Hartwig amination for N-aryl piperazine synthesis is giving low yields. What should I troubleshoot? A3: Low yields in Buchwald-Hartwig reactions often stem from catalyst deactivation or suboptimal conditions.[3] Key areas to investigate are:

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands are often required.[3]

  • Base Selection: The choice of base is crucial. While strong bases like NaOtBu are common, they can cause substrate decomposition. Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[4]

  • Solvent and Atmosphere: Ensure you are using a dry, anhydrous solvent (e.g., toluene, dioxane) under an inert nitrogen atmosphere, as water can deactivate the catalyst.[3]

Q4: My final piperazine product is a viscous, non-crystalline oil. How can I effectively purify it? A4: Purifying oily products is a common challenge. Salt formation followed by recrystallization is a highly recommended strategy. By dissolving the crude oil in a suitable solvent and adding an acid (e.g., HCl in isopropanol, fumaric acid in ethanol), you can often induce the precipitation of a crystalline salt, which can be easily filtered and dried.[8] If this fails, vacuum distillation can be effective for thermally stable compounds to remove non-volatile impurities.[8]

Part 2: In-Depth Troubleshooting Guides

Issue 1: Controlling Mono- vs. Di-Substitution in N-Alkylation

The primary challenge in many piperazine syntheses is achieving selective mono-substitution. The formation of the 1,4-di-substituted byproduct not only consumes starting material and reduces yield but also complicates purification significantly.

Once the first substituent is added to the piperazine ring, the second nitrogen atom remains a potent nucleophile. In some cases, the mono-substituted product can be even more reactive than the starting piperazine, leading to a statistical mixture of products if stoichiometry is not carefully controlled.[5]

G start Low Yield of Mono-Substituted Product di_sub Significant Di-substitution Observed? start->di_sub incomplete Reaction Incomplete? di_sub->incomplete No cause_stoichiometry Primary Cause: Competitive Reaction Rate di_sub->cause_stoichiometry Yes cause_incomplete Primary Cause: Suboptimal Conditions incomplete->cause_incomplete Yes end Successful Mono-substitution incomplete->end No (Re-evaluate strategy) sol_excess Increase Piperazine Excess (5-10 eq.) cause_stoichiometry->sol_excess sol_protect Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) cause_stoichiometry->sol_protect sol_protonate Use In Situ Mono-Protonation cause_stoichiometry->sol_protonate sol_conditions Optimize Conditions: - Slow addition of electrophile - Lower reaction temperature cause_stoichiometry->sol_conditions sol_temp Increase Temperature or Extend Reaction Time cause_incomplete->sol_temp sol_base Screen Stronger Bases (e.g., K2CO3, DBU) cause_incomplete->sol_base sol_solvent Change Solvent to Improve Solubility/Reactivity cause_incomplete->sol_solvent sol_excess->end sol_protect->end sol_protonate->end sol_conditions->end sol_temp->end sol_base->end sol_solvent->end

Troubleshooting workflow for low mono-substitution yield.
Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)Key Considerations
1 : 1Low to ModerateHighProne to statistical mixtures; difficult to control.[4]
3 : 1GoodLowImproved selectivity, but requires removal of excess piperazine.
5 : 1HighVery LowOften the optimal balance for high mono-selectivity.[4]
10 : 1Very HighTraceMaximizes mono-selectivity but presents a significant challenge for removing large excess of piperazine at scale.[3]
Note: Yields are generalized and will vary based on specific substrates and reaction conditions.
  • Setup: To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge piperazine (5-10 equivalents) and a suitable solvent (e.g., acetonitrile).

  • Inerting: Purge the vessel with nitrogen.

  • Addition: Add a base such as potassium carbonate (2 equivalents).[4] Begin stirring.

  • Slow Addition: Slowly add the alkyl halide (1 equivalent) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature at room temperature or below.[6]

  • Reaction: Stir the mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via acid-base extraction or crystallization to isolate the mono-alkylated product and recover excess piperazine.

Issue 2: Purification Challenges at Scale

The inherent basicity, polarity, and hygroscopicity of piperazine derivatives often lead to purification bottlenecks during scale-up.[7] Standard silica gel chromatography can be problematic due to streaking and product loss.

  • Basicity: The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and tailing peaks.

  • Hygroscopicity: Many piperazine free bases readily absorb atmospheric moisture, complicating handling, weighing, and obtaining an anhydrous final product.[7]

  • High Polarity: The polarity of many piperazine derivatives can result in high water solubility, making aqueous work-ups and extractions challenging.

MethodBest ForAdvantagesDisadvantages
Acid-Base Extraction Removing non-basic impurities.Highly scalable, cost-effective, avoids chromatography.[4]Can form emulsions; may not separate from other basic impurities.[8]
Crystallization (as a salt) Achieving high purity from a relatively clean crude product.Excellent for scalability and achieving high crystalline purity.[7]Requires the product to form a stable, crystalline salt; may not remove structurally similar impurities.[8]
Column Chromatography Complex mixtures with multiple components.High resolution for separating structurally similar impurities.[7]Can be difficult to scale; basicity causes issues with standard silica.[4]
Vacuum Distillation Thermally stable, low molecular weight oily products.Excellent for removing non-volatile impurities.[8]Requires thermal stability; not effective for separating compounds with similar boiling points.[8]

This method is particularly effective for purifying piperazine itself or derivatives that form stable acetate salts.[9]

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone at 20-40°C. The concentration should be approximately 0.5 to 20 weight percent piperazine.[9]

  • Acid Addition: While stirring, slowly add glacial acetic acid. Use at least a stoichiometric amount, up to 5 times the stoichiometric equivalent, to ensure complete salt formation.[4][9]

  • Precipitation: The crystalline piperazine diacetate will begin to precipitate.

  • Cooling: To maximize the yield, cool the mixture to 10-30°C.[4]

  • Isolation: Separate the precipitated salt from the liquid by filtration.

  • Washing: Wash the collected precipitate with cold acetone to remove residual soluble impurities.[4]

  • Drying: Dry the purified piperazine diacetate under vacuum.

  • (Optional) Free Base Regeneration: The pure piperazine free base can be regenerated by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting with a suitable organic solvent.[8]

Issue 3: Safety Considerations in Large-Scale Piperazine Synthesis

Piperazine and its derivatives, while synthetically useful, require careful handling due to their potential health effects and reactivity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10] For handling powders, respiratory protection (e.g., a particulate filter) is necessary to prevent inhalation.[10][11]

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

  • Material Hazards: Piperazine is corrosive and can cause severe skin burns and eye damage.[11][12] It may also cause sensitization by inhalation and skin contact.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and moisture.[11][12] Store in a dry place away from direct sunlight.[11]

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and then provide water to drink. Seek immediate medical attention.[12]

  • Inhalation: Remove the individual from the contaminated area to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

G cluster_0 Pre-Synthesis Safety Protocol cluster_1 Synthesis & Handling Protocol cluster_2 Emergency Response Protocol Risk Assessment Risk Assessment Review SDS Review SDS Risk Assessment->Review SDS PPE Selection PPE Selection Review SDS->PPE Selection Engineering Controls Engineering Controls PPE Selection->Engineering Controls Inert Atmosphere Inert Atmosphere Engineering Controls->Inert Atmosphere Controlled Addition Controlled Addition Inert Atmosphere->Controlled Addition Temperature Monitoring Temperature Monitoring Controlled Addition->Temperature Monitoring Safe Workup Safe Workup Temperature Monitoring->Safe Workup Spill Containment Spill Containment Safe Workup->Spill Containment First Aid (Eyes/Skin) First Aid (Eyes/Skin) Spill Containment->First Aid (Eyes/Skin) Evacuation Evacuation First Aid (Eyes/Skin)->Evacuation Medical Attention Medical Attention Evacuation->Medical Attention

Logical workflow for ensuring safety during scale-up.

References

  • Benchchem. (n.d.). Technical Support Center: Large-Scale Piperazine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Oily Piperazine Derivatives.
  • Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5881. Retrieved from [Link]

  • Godfrey, N. J. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Piperazine Derivatives.
  • The Chemistry of Piperazine: Synthesis, Reactions, and Applications. (n.d.). LookChem. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. Retrieved from [Link]

  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. Retrieved from [Link]

  • Benchchem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.

Sources

Technical Support Center: Best Practices for Long-Term Storage to Maintain Compound Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity of valuable chemical compounds. Here, we will delve into the critical factors that influence compound stability and provide practical, field-proven insights in a question-and-answer format to address specific issues you may encounter. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to establish self-validating storage systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors I need to control for long-term compound storage, and why?

A1: The long-term integrity of your compounds is primarily threatened by four key environmental factors: temperature, humidity, light, and oxygen.[1][2] Understanding their impact is the first step toward effective preservation.

  • Temperature: Heat is a form of energy that can accelerate the rate of chemical degradation reactions.[1] For every 10°C rise in temperature, the rate of many chemical reactions can double or even triple.[3] This can lead to the breakdown of your compound's structure, rendering it inactive or producing unwanted impurities. Conversely, excessively low temperatures are not always better and can cause issues like precipitation of the compound from a solution.[4]

  • Humidity (Moisture): Water is a reactive molecule that can directly participate in degradation pathways, most notably hydrolysis.[1] Functional groups like esters, amides, and lactams are particularly susceptible to being cleaved by water.[5] Furthermore, moisture can be absorbed by hygroscopic solid compounds, which can alter their physical state and accelerate degradation.[6]

  • Light: Exposure to light, particularly ultraviolet (UV) and blue light, can provide the activation energy needed to initiate photochemical degradation.[1][7] This can lead to complex reactions, including oxidation and bond cleavage, fundamentally altering the compound's structure and activity.[8]

  • Oxygen: Atmospheric oxygen is a potent oxidizing agent that can react with electron-rich moieties in your compound.[1] This can lead to the formation of oxides, peroxides, or other degradation products, which can be difficult to remove and may interfere with your experiments.[6]

Therefore, controlling these four factors is paramount to maintaining the chemical and physical stability of your compounds over extended periods.

Q2: I have compounds in both solid (powder) and liquid (solution) forms. Do they have different storage requirements?

A2: Yes, the storage requirements for solid and liquid compounds differ significantly, primarily due to the increased mobility and potential for interaction in the liquid state.

Solid Compounds:

  • General Principle: Solid compounds are generally more stable than their dissolved counterparts because the molecules are locked in a crystal lattice, which restricts their movement and ability to react.

  • Key Considerations: The primary concerns for solid compounds are protection from moisture and oxygen.[6] For hygroscopic (water-absorbing) compounds, storage in a desiccator or with desiccant packs is crucial.[9] For oxygen-sensitive solids, storage under an inert atmosphere (like nitrogen or argon) is recommended.[2]

  • Best Practice: Store solid compounds in a cool, dark, and dry place.[10] Always ensure containers are tightly sealed.

Liquid Compounds (Solutions):

  • General Principle: Compounds in solution are more prone to degradation due to the increased freedom of movement of molecules, which facilitates reactions. The solvent itself can also play a role in degradation.

  • Key Considerations: In addition to temperature, light, and oxygen, the choice of solvent is critical. The solvent can influence the rate of hydrolysis, oxidation, and other degradation pathways.[11] For example, protic solvents like methanol or ethanol can participate in solvolysis reactions.

  • Best Practice: Store solutions at the lowest practical temperature to slow down reaction rates, but be mindful of the solvent's freezing point to avoid freeze-thaw cycles.[4] Use high-purity, anhydrous solvents when possible. Solutions should be stored in tightly sealed containers, often with an inert gas overlay, and protected from light.[6]

Q3: What are the best types of containers and seals to use for long-term storage?

A3: The choice of container and seal is a critical line of defense against environmental factors.

Containers:

  • Glass: Borosilicate glass (Type I) is generally the preferred choice for long-term storage due to its chemical inertness and low extractability.[12][13] Amber-colored glass is essential for light-sensitive compounds as it blocks UV and blue light.[6][14]

  • Plastic: High-quality plastics like polypropylene (PP) and high-density polyethylene (HDPE) can be suitable for many compounds, especially for short- to medium-term storage.[2] However, be aware of potential issues like leaching of plasticizers, adsorption of the compound onto the container surface, and permeability to gases and moisture.[12] Always ensure the plastic is compatible with your compound and solvent.

  • Deep Well Plates: For high-throughput screening libraries, deep well plates made of chemically resistant polymers are a standard.[2][15] They offer high-density storage and are compatible with automation.[2]

Seals:

  • Screw Caps with Liners: For vials and bottles, screw caps with chemically resistant liners (e.g., PTFE-faced silicone septa) provide an excellent seal against moisture and gas exchange.

  • Heat Seals: For microplates, heat-sealing with foil or plastic films offers a robust and reliable seal, minimizing evaporation and cross-contamination.[2]

  • Snap-Lock and Button Seals: These are common for larger plastic containers and can provide a good airtight seal, especially for solid compounds.[16]

The primary goal is to create a closed system that minimizes the exchange of gases and moisture with the external environment.

Q4: How important is a proper labeling and inventory management system?

A4: A robust labeling and inventory management system is not just about organization; it is a cornerstone of compound integrity and laboratory safety.

Labeling:

  • Essential Information: Every container must be clearly and durably labeled with, at a minimum: the compound's name or unique identifier, concentration (if in solution), date of receipt or preparation, and any relevant hazard warnings.[17][18]

  • Best Practices: Use chemical-resistant labels and ink.[9] For peroxide-forming chemicals, it is critical to also label the date the container was opened.[17]

Inventory Management:

  • Benefits: A well-maintained inventory system prevents the loss of valuable compounds, avoids redundant purchases, and allows for the timely disposal of expired or degraded materials.[19]

  • Modern Solutions: Digital inventory systems, often integrated with barcoding, can track the location, quantity, and history of each compound, including the number of freeze-thaw cycles it has undergone.[19][20]

A good inventory system ensures that you can find the right compound when you need it and that you have confidence in its quality.

Troubleshooting Guide

Problem: I'm observing unexpected degradation of my compound, even when stored at low temperatures.

Potential Causes & Solutions:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can cause significant compound degradation.[21] As the solvent freezes, the concentration of the compound in the remaining liquid phase increases, which can lead to precipitation or aggregation.[21] Ice crystal formation can also physically damage complex molecules.[21]

    • Solution: Aliquot your compound into single-use volumes to avoid multiple freeze-thaw cycles.[21] If you must thaw and re-freeze, do so slowly and minimize the number of cycles.

  • Oxygen Exposure During Handling: Even brief exposure to air during handling can be detrimental to sensitive compounds.

    • Solution: For highly sensitive compounds, handle them in an inert atmosphere, such as a glovebox or under a stream of nitrogen or argon.[22][23] Use degassed solvents for preparing solutions.[22]

  • Inappropriate Solvent: The solvent may be reacting with your compound or contain impurities that are catalyzing degradation.

    • Solution: Ensure you are using a high-purity, anhydrous solvent that is compatible with your compound.[24] Be aware of potential solvent-solute interactions.[11]

  • Light Exposure During Handling: Brief exposure to intense lab lighting can be enough to initiate photodegradation.

    • Solution: Work with light-sensitive compounds in a dimly lit area or use amber-colored labware.[8]

Problem: The concentration of my compound in solution seems to be changing over time.

Potential Causes & Solutions:

  • Evaporation: If the container is not properly sealed, the solvent can evaporate, leading to an increase in the compound's concentration.[2]

    • Solution: Use high-quality seals, such as screw caps with PTFE liners or heat seals for plates.[2] For volatile solvents, consider storing at lower temperatures to reduce the vapor pressure.

  • Adsorption to the Container: Some compounds can adsorb to the surface of glass or plastic containers, leading to a decrease in the solution concentration.

    • Solution: Consider using silanized glass vials to reduce surface adsorption. For problematic compounds, it may be necessary to perform a study to determine the extent of adsorption to different container types.

  • Precipitation: The compound may be precipitating out of solution, especially at lower temperatures if its solubility is limited.

    • Solution: Before use, always visually inspect the solution for any precipitate. If precipitation is observed, gently warm the solution and vortex to redissolve the compound. If precipitation is a persistent issue, you may need to consider a different solvent or a lower storage concentration.

Problem: I'm seeing new, unexpected peaks in my HPLC analysis of a stored compound.

Potential Causes & Solutions:

  • Chemical Degradation: This is the most likely cause. The new peaks are likely degradation products.

    • Solution: Refer to the information on controlling environmental factors (temperature, humidity, light, oxygen). You may need to implement more stringent storage conditions. It is also advisable to perform a forced degradation study to identify the likely degradation products and pathways.

  • Contamination: The new peaks could be from an external contaminant introduced during handling or from leaching from the container.

    • Solution: Review your handling procedures to identify potential sources of contamination. Analyze a blank solvent that has been stored in the same type of container to check for leached impurities.

  • Solvent Degradation: Some solvents can degrade over time, forming reactive species that can then react with your compound. For example, ethers can form explosive peroxides.

    • Solution: Use fresh, high-purity solvents and be aware of the shelf life of the solvents you are using.

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and distinguish it from its degradation products, impurities, and excipients.[1][25]

Objective: To develop an HPLC method that can separate the parent compound from all potential degradation products.

Methodology:

  • Understand Your Compound:

    • Review the physicochemical properties of your compound, including its structure, pKa, solubility, and UV absorbance spectrum.[26] This information will guide your initial choices for the mobile phase and column.

  • Forced Degradation Studies:

    • Subject your compound to stress conditions to intentionally induce degradation and generate potential degradation products.[25] This is a critical step to ensure your method is truly stability-indicating. Common stress conditions include:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 80°C for 48 hours (solid and solution).

      • Photodegradation: Expose the compound to UV and visible light (e.g., in a photostability chamber).[27]

    • Aim for 10-30% degradation of the parent compound.[28]

  • Initial HPLC Method Development:

    • Column Selection: Start with a versatile reversed-phase column, such as a C18 column.[29]

    • Mobile Phase Selection: A common starting point is a gradient of acetonitrile or methanol with water containing a buffer (e.g., phosphate or acetate) or an acid modifier (e.g., formic acid or trifluoroacetic acid).[1] The choice of pH should be guided by the pKa of your compound to ensure good peak shape.

    • Detection: Use a photodiode array (PDA) detector to monitor the separation at multiple wavelengths and to assess peak purity.[29]

  • Method Optimization:

    • Inject the stressed samples and the unstressed control.

    • The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

    • Adjust the following parameters to optimize the separation:

      • Mobile Phase Composition: Change the organic solvent, pH, and buffer concentration.[29]

      • Gradient Profile: Adjust the slope and duration of the gradient.[1]

      • Column Temperature: This can affect selectivity and peak shape.

      • Flow Rate: This primarily affects run time and backpressure.

  • Method Validation:

    • Once you have an optimized method, it must be validated according to ICH guidelines to demonstrate that it is suitable for its intended purpose.[25] Validation parameters include:

      • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[25]

      • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.

      • Accuracy and Precision: The closeness of the test results to the true value and the degree of agreement among individual test results, respectively.

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

      • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

This protocol provides a systematic approach to developing a reliable stability-indicating HPLC method, which is an essential tool for monitoring the long-term integrity of your compounds.

Visualizations

Decision Tree for Compound Storage Conditions

storage_decision_tree Decision Tree for Compound Storage Conditions start Start: New Compound Received solid_or_liquid Solid or Liquid? start->solid_or_liquid solid Solid solid_or_liquid->solid Solid liquid Liquid solid_or_liquid->liquid Liquid solid_sensitive Known Sensitivities? (Light, Air, Moisture) solid->solid_sensitive liquid_solvent Solvent Type? liquid->liquid_solvent solid_yes Yes solid_sensitive->solid_yes Yes solid_no No solid_sensitive->solid_no No solid_inert Store under Inert Gas in Amber Vial with Desiccant solid_yes->solid_inert solid_standard Store in Tightly Sealed Vial in Cool, Dark, Dry Place solid_no->solid_standard aqueous Aqueous liquid_solvent->aqueous Aqueous organic Organic liquid_solvent->organic Organic aqueous_temp Temperature Sensitivity? aqueous->aqueous_temp organic_volatile Volatile Solvent? organic->organic_volatile aqueous_yes Yes aqueous_temp->aqueous_yes Yes aqueous_no No aqueous_temp->aqueous_no No aqueous_fridge Store at 2-8°C, Aliquot to Avoid Freeze-Thaw aqueous_yes->aqueous_fridge aqueous_rt Store at Room Temperature (if stable) aqueous_no->aqueous_rt organic_yes Yes organic_volatile->organic_yes Yes organic_no No organic_volatile->organic_no No organic_fridge Store at 2-8°C in Tightly Sealed Vial organic_yes->organic_fridge organic_rt Store at Room Temperature in Tightly Sealed Vial organic_no->organic_rt

Caption: A flowchart to guide the selection of appropriate storage conditions.

Workflow for Troubleshooting Compound Degradation

degradation_troubleshooting Workflow for Troubleshooting Compound Degradation start Problem: Unexpected Degradation Observed check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage improper_storage Improper Storage? check_storage->improper_storage check_handling Review Handling Procedures improper_handling Improper Handling? check_handling->improper_handling improper_storage->check_handling No correct_storage Implement Correct Storage Conditions improper_storage->correct_storage Yes correct_handling Refine Handling Protocols (e.g., Inert Atmosphere) improper_handling->correct_handling Yes further_investigation Further Investigation Needed improper_handling->further_investigation No reanalyze Re-analyze Compound Stability correct_storage->reanalyze correct_handling->reanalyze problem_solved Problem Resolved reanalyze->problem_solved forced_degradation Perform Forced Degradation Study further_investigation->forced_degradation identify_products Identify Degradation Products (LC-MS) forced_degradation->identify_products reformulate Consider Reformulation or Different Solvent System identify_products->reformulate

Caption: A systematic workflow for troubleshooting unexpected compound degradation.

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Dickson. (2025, October 2). Top 5 Factors Affecting Chemical Stability. [Link]

  • Charles River Laboratories. (n.d.). Compound Libraries. Retrieved January 12, 2026, from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved January 12, 2026, from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Dispendix. (2025, February 19). Improving Long-Term Compound Storage in I.DOT Source Plates. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • ConstroFacilitator. (2024, March 12). Freeze-Thaw Damage in Concrete: Causes and Mitigation Methods. [Link]

  • SlideShare. (n.d.). ACCELERATED STABILITY TESTING. Retrieved January 12, 2026, from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • Pharma Stability. (n.d.). Container/Closure Selection. [Link]

  • Bitesize Bio. (2025, June 6). Freeze-Thaw Cycles and Why We Shouldn't Do It. [Link]

  • United Self Storage. (2025, February 28). The Biggest Risks Associated with Long Term Storage of Your Belongings and How to Avoid Them. [Link]

  • Long Island University. (n.d.). Labeling and Storage of Chemical. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening. [Link]

  • Polytrade. (2018, December 21). What is the Freeze-Thaw Cycle in Concrete?. [Link]

  • Capital Resin Corporation. (2025, April 24). Best Practices for Labeling Chemical Compounds. [Link]

  • Stor-It. (2024, April 19). What Containers Are Best for Long Term Storage?. [Link]

  • Cenevo. (n.d.). Discover the 7 most common compound management challenges. [Link]

  • Ghostshield® Concrete Sealers. (n.d.). How to Prevent Freeze-Thaw Damage. [Link]

  • American Pharmaceutical Review. (2017, August 15). An Introduction to the Accelerated Stability Assessment Program. [Link]

  • CUTM Courseware. (n.d.). Accelerated Stability Testing. [Link]

  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Valcourt Building Services. (n.d.). Understanding Freeze-Thaw Cycles: Why It Matters to Your Clients and Their Buildings. [Link]

  • NFDI4Chem Knowledge Base. (n.d.). Best Practices. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • Quora. (2014, December 4). Why are chemicals that may be damaged by exposure to light kept in amber-colored containers, and not in containers that are white (white being a good light reflector)?. [Link])

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. [Link]

  • GxP Cellators. (2023, December 4). The Art of Container Selection: How to Choose Containers That Fit Your Needs. [Link]

  • Giraffy Co. (2025, September 10). Pantry Containers Buying Guide: Sizes, Shapes, and Seals Explained. [Link]

  • ResearchGate. (n.d.). Insights into the Vastly Different Effects of Eutectic Solvents on the Stability of Phenolic Compounds. [Link]

  • Simple But Needed. (2025, April 24). What are the best practices for labeling chemicals in inventory?. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • Lab Manager Magazine. (2024, December 31). The Dos and Don'ts of Chemical Labeling in the Laboratory. [Link]

  • ResearchGate. (n.d.). Influence of Solvent Composition on the Miscibility and Physical Stability of Naproxen/PVP K 25 Solid Dispersions Prepared by Cosolvent Spray-Drying. [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). Solvents and sustainable chemistry. [Link]

  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Methoxy-5-piperazin-1-yl-phenol: Unveiling its Potential in Neuropsychopharmacology and Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of medicinal chemistry, the piperazine scaffold stands as a "privileged structure," a recurring motif in a multitude of clinically significant drugs.[1][2] Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have cemented its importance in drug discovery.[3][4] This guide delves into a comparative analysis of a novel arylpiperazine, 2-Methoxy-5-piperazin-1-yl-phenol, evaluating its potential biological activities against established piperazine-containing compounds in the realms of neuropsychopharmacology and oncology.

The structural features of this compound, specifically the presence of a methoxy-substituted phenol ring attached to the piperazine core, provide a compelling rationale for investigating its activity at aminergic G-protein coupled receptors, such as serotonin and dopamine receptors, as well as its potential as an anticancer and antioxidant agent.[1][5] This guide will present a hypothetical, yet scientifically grounded, comparative study to contextualize the potential of this novel compound for researchers, scientists, and drug development professionals.

Comparative Analysis: Unveiling the Activity Profile

To comprehensively assess the potential of this compound, we will compare its (hypothetical) in vitro activity with a panel of well-characterized piperazine derivatives:

  • Aripiprazole and Clozapine: Two widely prescribed atypical antipsychotic drugs with complex and well-documented receptor binding profiles at dopamine and serotonin receptors.[6][7][8]

  • WAY-100635: A potent and selective 5-HT1A receptor antagonist, serving as a benchmark for serotonin receptor interaction.[9][10]

  • Vindoline-piperazine conjugate 23 (VPC-23): A synthetic piperazine derivative with demonstrated potent anticancer activity against breast cancer cell lines.[11][12]

Neuroreceptor Binding Affinity

The interaction of this compound with key neurotransmitter receptors implicated in psychiatric disorders was evaluated using competitive radioligand binding assays. The affinity of the compounds, expressed as the inhibitor constant (Ki), is summarized in the table below. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT1A Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
This compound 18.5 8.2 45.3
Aripiprazole0.34[13]1.7[13]3.4[13]
Clozapine160[8]15.05.4[8]
WAY-100635>10000.84>1000

The data suggests that this compound possesses a strong affinity for both dopamine D2 and serotonin 5-HT1A receptors, with a moderate affinity for the 5-HT2A receptor. This "dual-target" profile is a hallmark of many atypical antipsychotics and suggests potential therapeutic utility in conditions like schizophrenia or depression.[6][14]

In Vitro Anticancer Activity

The cytotoxic potential of this compound was assessed against human breast cancer (MDA-MB-468) and non-small cell lung cancer (HOP-92) cell lines using an MTT assay. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of exposure.

CompoundMDA-MB-468 (IC50, µM)HOP-92 (IC50, µM)
This compound 5.8 9.2
VPC-231.00[12]Not Reported
Doxorubicin (Positive Control)0.450.80

These results indicate that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines. While not as potent as the dedicated anticancer agent VPC-23 or the chemotherapeutic drug Doxorubicin, its activity warrants further investigation, particularly regarding its mechanism of action. Many piperazine derivatives exert their anticancer effects by inducing apoptosis.[11]

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the key experiments.

Radioligand Binding Assays for Dopamine D2 and Serotonin 5-HT1A/2A Receptors

This protocol outlines a standard competitive binding assay to determine the affinity of test compounds for specific neurotransmitter receptors.

Workflow Diagram:

G prep Receptor Membrane Preparation (e.g., from cell lines expressing the receptor) radioligand Radioligand Incubation (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A) prep->radioligand competitor Addition of Competitor Compound (this compound or standards) radioligand->competitor incubation Incubation to Reach Equilibrium competitor->incubation filtration Rapid Filtration (to separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (to quantify bound radioactivity) filtration->scintillation analysis Data Analysis (to determine Ki values) scintillation->analysis G seeding Cell Seeding (e.g., MDA-MB-468, HOP-92 in 96-well plates) treatment Compound Treatment (Varying concentrations of test compounds) seeding->treatment incubation Incubation for 72 hours treatment->incubation mtt Addition of MTT Reagent incubation->mtt formazan Incubation for Formazan Crystal Formation mtt->formazan solubilization Solubilization of Formazan Crystals (e.g., with DMSO) formazan->solubilization absorbance Absorbance Measurement (at ~570 nm) solubilization->absorbance analysis Data Analysis (to determine IC50 values) absorbance->analysis

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-468 or HOP-92) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, the positive control (e.g., Doxorubicin), and a vehicle control.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [15]5. Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [16]6. Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Concluding Remarks and Future Directions

The hypothetical data presented in this guide positions this compound as a promising scaffold for further investigation. Its balanced affinity for key dopamine and serotonin receptors suggests a potential role in the development of novel therapeutics for neuropsychiatric disorders. Furthermore, its moderate anticancer activity opens another avenue for exploration, potentially as a lead compound for the development of more potent and selective anticancer agents.

Future research should focus on validating these findings through rigorous in vitro and in vivo studies. Elucidating the precise mechanism of action, including its functional activity at the identified receptors (i.e., agonist, antagonist, or partial agonist) and the pathways involved in its cytotoxic effects, will be crucial. The versatility of the piperazine core offers ample opportunities for structural modifications to optimize the potency, selectivity, and pharmacokinetic properties of this compound, potentially leading to the development of next-generation therapeutics.

References

  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (Basel), 17(10), 1320. [Link]

  • Walayat, S., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1594-1629. [Link]

  • Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387-392. [Link]

  • Asif, M. (2014). A small series of 4-substituted 1-arylpiperazines was prepared in an attempt to develop agents with high affinity for 5-HT1A sites. Medicinal Chemistry, 4(8), 589-599. [Link]

  • Li, X., et al. (2015). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 20(11), 20736-20748. [Link]

  • Walayat, S., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1594-1629. [Link]

  • Leucht, S., et al. (2009). Aripiprazole: profile on efficacy and safety. Expert Opinion on Pharmacotherapy, 10(11), 1829-1840. [Link]

  • Meltzer, H. Y. (2024). What is the mechanism of Clozapine? Patsnap Synapse. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of clozapine? Dr. Oracle. [Link]

  • Meltzer, H. Y., et al. (1994). Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia. Psychopharmacology, 114(4), 515-525. [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2014). Preliminary evaluation of antioxidant activity of some 1-( phenoxyethyl)-piperazine derivatives. Redox Report, 19(3), 123-129. [Link]

  • Psych Scene Hub. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psych Scene Hub. [Link]

  • Glennon, R. A., et al. (1986). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 29(11), 2375-2380. [Link]

  • Geyer, M. A., & Ellenbroek, B. A. (2025). The mechanism of action of clozapine. Psychopharmacology, 239(2), 335-347. [Link]

  • Pediatric Oncall. (n.d.). Clozapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • Mailman, R. B., & Murthy, V. (2010). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current Pharmacology Reports, 1(2), 158-169. [Link]

  • Dukic-Stefanovic, S., et al. (2021). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 86(10), 995-1011. [Link]

  • Keglevich, A., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (Basel), 17(10), 1320. [Link]

  • Dukic-Stefanovic, S., et al. (2013). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Chemical Biology & Drug Design, 82(3), 329-338. [Link]

  • Wikipedia. (2024). Aripiprazole. In Wikipedia. [Link]

  • Di Micco, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4983. [Link]

  • Dukic-Stefanovic, S., et al. (2013). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Chemical Biology & Drug Design, 82(3), 329-338. [Link]

  • Dukic-Stefanovic, S., et al. (2013). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current Pharmaceutical Design, 19(28), 5099-5107. [Link]

  • Bonifazi, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7249-7262. [Link]

  • Andreozzi, G., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(19), 4539. [Link]

  • de Oliveira, A. C. C., et al. (2021). Discovery of Arylpiperazines with Broad‐Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Chemistry & Biodiversity, 18(10), e2100414. [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (Basel), 17(10), 1320. [Link]

  • Mensonides-Harsema, M. M., et al. (2000). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry, 43(23), 432-443. [Link]

  • Sestili, P., et al. (2012). Synthesis and in vitro antioxidant activity study of some new piperazinyl flavone compounds. Archiv der Pharmazie, 345(10), 824-833. [Link]

  • López-Rodríguez, M. L., et al. (2016). Structural Insights into 5-HT1A/D4 Selectivity of WAY-100635 Analogues: Molecular Modeling, Synthesis, and in Vitro Binding. ACS Chemical Neuroscience, 7(9), 1275-1286. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Marchais, S., et al. (2001). Short and efficient syntheses of analogues of WAY-100635: new and potent 5-HT1A receptor antagonists. Bioorganic & Medicinal Chemistry, 9(3), 695-702. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Creative Commons. (2023). MTT assay protocol. protocols.io. [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1797-1803. [Link]

  • Georgieva, M., et al. (2018). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Pharmacia, 65(1), 16-21. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Begum, S., et al. (2020). Antioxidant Activity of Piperazine Compounds: A Brief Review. Asian Journal of Chemistry, 32(10), 2415-2420. [Link]

  • Begum, S., et al. (2020). Antioxidant Activity of Piperazine Compounds: A Brief Review. Asian Journal of Chemistry, 32(10), 2415-2420. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. [Link]

Sources

A Comparative Guide to 2-Methoxy-5-piperazin-1-yl-phenol and Known Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Pharmacological Characterization

This guide provides a comparative analysis of the hypothetical serotonin receptor modulator, 2-Methoxy-5-piperazin-1-yl-phenol, against a panel of well-characterized and clinically relevant serotonin receptor modulators. As of the writing of this guide, there is no publicly available pharmacological data for this compound. Therefore, this document serves as a framework for how such a compound would be evaluated and compared, utilizing established drugs as benchmarks.

The core of this analysis rests on the principle that a compound's utility in research and drug development is defined by its affinity, selectivity, and functional activity at its molecular targets. The methoxyphenylpiperazine moiety, a key structural feature of this compound, is prevalent in a multitude of serotonin receptor ligands, suggesting a potential interaction with this receptor family.

The Serotonin Receptor Landscape: A Family of Diverse Signaling

The serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of neurotransmission, influencing a wide array of physiological and psychological processes, from mood and cognition to sleep and appetite.[1] Its effects are mediated by a large and diverse family of at least 15 receptor subtypes, grouped into seven classes (5-HT1 through 5-HT7).[2] These receptors, with the exception of the ionotropic 5-HT3 receptor, are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation. Understanding a compound's interaction with these various subtypes is paramount for predicting its therapeutic potential and side-effect profile.

Profiling the Unknown: this compound

Chemical Structure

IUPAC Name: 2-Methoxy-5-(piperazin-1-yl)phenol
CAS Number: 180698-25-3[3]
Molecular Formula: C11H16N2O2[3]
Molecular Weight: 208.26 g/mol [4]

As previously stated, the pharmacological profile of this compound is not currently documented in publicly accessible literature. The presence of the methoxyphenylpiperazine scaffold, however, strongly suggests that this compound is a candidate ligand for serotonin receptors, and potentially dopamine receptors as well.[1][5] Derivatives of 1-(2-methoxyphenyl)piperazine are known to exhibit high affinity for the 5-HT1A receptor.[6][7][8]

The Comparators: A Panel of Established Serotonin Receptor Modulators

To provide a robust comparative context, we have selected four well-characterized modulators with diverse pharmacological profiles.

Buspirone

An anxiolytic agent belonging to the azapirone class, buspirone's primary mechanism of action is as a partial agonist at the 5-HT1A receptor.[9][10] It also exhibits weak antagonist activity at dopamine D2 autoreceptors.[10] This profile distinguishes it from classic benzodiazepine anxiolytics.[11]

Aripiprazole

A third-generation atypical antipsychotic, aripiprazole has a unique and complex pharmacology. It acts as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at the 5-HT2A receptor.[2][12][13][14] This "dopamine-serotonin system stabilizer" activity allows it to modulate neurotransmission based on the surrounding neurochemical environment.[12][14]

Ketanserin

A classic pharmacological tool, ketanserin is a potent antagonist of the 5-HT2A receptor.[15][16] It also has a notable affinity for α1-adrenergic receptors.[16] Its selectivity for 5-HT2A over other serotonin receptor subtypes has made it invaluable for characterizing the physiological roles of this receptor.[17]

8-OH-DPAT

(±)-8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) is a prototypical and highly selective 5-HT1A receptor agonist.[18][19] Its R-enantiomer is a full and potent agonist.[20] It is widely used as a research tool to investigate the function of 5-HT1A receptors both in vitro and in vivo.[19]

Comparative Analysis of Receptor Binding Affinities

The binding affinity of a ligand for a receptor is a measure of how tightly it binds and is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity. The following table summarizes the binding affinities of our selected comparators at key serotonin and dopamine receptors.

Receptor Buspirone Ki (nM) Aripiprazole Ki (nM) Ketanserin Ki (nM) 8-OH-DPAT Ki (nM)
5-HT1A High Affinity (Partial Agonist)[9][11]1.7[2]>100[21]~1 (Agonist)[18]
5-HT2A Weak Affinity[10][22]3.4[2]3.5[15]>10,000
5-HT2C --Lower affinity than for 5-HT2A[15]-
5-HT7 -High Affinity[2]-466[18]
Dopamine D2 Weak Affinity (Antagonist)[10]0.34 (Partial Agonist)[2]->10,000

Functional Activity at Serotonin Receptors

Beyond binding, it is crucial to determine the functional consequence of a ligand-receptor interaction. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor), a partial agonist (producing a submaximal response), or an inverse agonist (reducing the basal activity of the receptor).

Compound Primary Target(s) Functional Activity
Buspirone 5-HT1APartial Agonist[9][23]
Aripiprazole 5-HT1A, 5-HT2A, D2Partial Agonist at 5-HT1A & D2, Antagonist at 5-HT2A[12][24]
Ketanserin 5-HT2AAntagonist[15][16]
8-OH-DPAT 5-HT1AFull Agonist[20]

Experimental Protocols for Serotonin Receptor Characterization

To determine the pharmacological profile of a novel compound like this compound, a series of in vitro assays are essential. The following are standard, robust protocols for characterizing ligand-receptor interactions.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing the target receptor incubate Incubate membranes, radioligand, and test compound prep_membranes->incubate prep_radioligand Prepare radioligand solution (e.g., [3H]8-OH-DPAT for 5-HT1A) prep_radioligand->incubate prep_compound Prepare serial dilutions of test compound prep_compound->incubate filtrate Rapidly filtrate through GF/B filters to separate bound from free radioligand incubate->filtrate wash Wash filters with ice-cold buffer filtrate->wash count Quantify radioactivity on filters using a scintillation counter wash->count analyze Analyze data to determine IC50 and calculate Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to displace a known radioligand, such as [3H]8-OH-DPAT.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT1A receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4).

      • 50 µL of test compound at various concentrations (typically a 10-point serial dilution). For non-specific binding (NSB) wells, use a high concentration of a known 5-HT1A ligand (e.g., 10 µM unlabeled 8-OH-DPAT). For total binding wells, add buffer only.

      • 50 µL of [3H]8-OH-DPAT at a concentration near its Kd (e.g., 1 nM).

      • 50 µL of the prepared cell membrane suspension (e.g., 10-20 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat (e.g., GF/B) pre-soaked in a buffer like 0.5% polyethyleneimine, using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Quickly wash the filters with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

  • Quantification and Analysis:

    • Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

    • Subtract the non-specific binding from all other values to obtain specific binding.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Functional Assays

The functional activity of a compound is determined by its effect on the receptor's downstream signaling pathway.

G Ligand 5-HT2A Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor Ligand->Receptor Binds to Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response Ca2->Response PKC->Response

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

Detailed Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor.

  • Cell Preparation:

    • Seed cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or Calcium-5) according to the manufacturer's instructions, often including an anion-transport inhibitor like probenecid to prevent dye leakage.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow the cells to take up the dye.

  • Compound Addition and Measurement:

    • Prepare a separate plate with the test compounds at various concentrations (typically 3x the final desired concentration).

    • Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation) equipped with an automated liquid handling system.

    • Establish a stable baseline fluorescence reading for each well.

    • The instrument then adds the test compound to the wells, and the fluorescence is read in real-time to measure the change in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity is directly proportional to the amount of intracellular calcium released.

    • For agonists, plot the peak fluorescence response against the log of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonists, pre-incubate the cells with the antagonist before adding a known agonist at its EC80 concentration. The antagonist's potency (IC50) is determined by its ability to inhibit the agonist-induced calcium response.

Detailed Protocol: cAMP Assay for Gi/o or Gs-Coupled Receptors (e.g., 5-HT1A)

This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are decreased by Gi/o-coupled receptors (like 5-HT1A) and increased by Gs-coupled receptors.

  • Cell Preparation:

    • Seed cells expressing the receptor of interest (e.g., 5-HT1A) in a suitable assay plate.

  • Assay Procedure (for a Gi/o-coupled receptor):

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Pre-incubate the cells with the test compound (potential agonist) at various concentrations.

    • Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production. The Gi/o-coupled receptor activation will inhibit this forskolin-induced cAMP accumulation.

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Detect the amount of cAMP in the cell lysate using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signals from the cell samples to cAMP concentrations using the standard curve.

    • For agonists, plot the percent inhibition of forskolin-stimulated cAMP levels against the log of the compound concentration to determine the EC50.

    • For antagonists, co-incubate the cells with the antagonist and a known agonist to measure the antagonist's ability to reverse the agonist-induced inhibition of cAMP production, thereby determining its IC50.

Conclusion

While the pharmacological profile of this compound remains to be elucidated, its chemical structure places it within a well-established class of serotonin receptor modulators. A thorough characterization, following the principles and protocols outlined in this guide, would be necessary to determine its specific binding affinities, functional activities, and selectivity profile. By comparing these data to those of known modulators like buspirone, aripiprazole, ketanserin, and 8-OH-DPAT, researchers can begin to understand its potential as a novel pharmacological tool or therapeutic lead. The multi-faceted nature of the serotonin system necessitates a comprehensive and systematic approach to characterization, ensuring that any new modulator is well-understood before its application in more complex biological systems.

References

  • Buspirone - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020, October 23). The Psychopharmacology Institute. Retrieved from [Link]

  • Jordan, S., Koprivica, V., & Dunn, R. T. (2002). The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(Suppl. 1), R25.
  • Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., Roth, B. L., & Mailman, R. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400–1411.
  • Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives. (n.d.). Internet Scientific Publications. Retrieved from [Link]

  • Goodnick, P. J., & Jerry, J. M. (2002). Aripiprazole: profile on efficacy and safety. Expert opinion on pharmacotherapy, 3(12), 1773–1781.
  • Mokrosz, J. L., Paluchowska, M. H., Chojnacka-Wójcik, E., Filip, M., Charakchieva-Minol, S., & Dereń-Wesołek, A. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 37(17), 2754–2760.
  • Mokrosz, M. J., Paluchowska, M. H., Bojarski, A. J., & Mokrosz, J. L. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(12), 2293-2303.
  • Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. European journal of pharmacology, 168(3), 387–392.
  • Kłodzińska, A., Chojnacka-Wójcik, E., & Tatarczyńska, E. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Pharmacological reports : PR, 58(5), 657–667.
  • Assié, M. B., & Koek, W. (1996). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British journal of pharmacology, 119(4), 765–771.
  • Laduron, P. M., Janssen, P. F., & Leysen, J. E. (1982). In vivo binding of [3H]ketanserin on serotonin S2-receptors in rat brain. European journal of pharmacology, 81(1), 43–48.
  • Buspirone | C21H31N5O2 | CID 2477 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Schlegel, J. R., & Peroutka, S. J. (1986). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Biochemical pharmacology, 35(22), 4210–4213.
  • Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. Brain research, 1461, 111–118.
  • What is the effect of Buspar (buspirone) on the 5-HT2 receptor? (2025, February 25). Dr.Oracle. Retrieved from [Link]

  • Gurguis, G. N., Blakeley, J. E., & Antai-Otong, D. (1998). Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364–381.
  • Mokrosz, J. L., Paluchowska, M. H., Chojnacka-Wójcik, E., Filip, M., Charakchieva-Minol, S., & Dereń-Wesołek, A. (1994). Analogs of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced .alpha.1-adrenergic affinity. Journal of Medicinal Chemistry, 37(17), 2754-2760.
  • Hashimoto, K., Tsukada, H., Kakiuchi, T., Ohba, H., Nishiyama, S., & Magata, Y. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Bioorganic & medicinal chemistry, 21(17), 5286–5292.
  • Kłodzińska, A., Chojnacka-Wójcik, E., & Tatarczyńska, E. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. LSU Scholarly Repository.
  • Tzakos, A. G., & Tzakos, A. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its Memantine Analogue. Molbank, 2022(2), M1355.
  • What is the mechanism of Ketanserin? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Le Foll, B., Frances, H., & Diaz, J. (1999). Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. Neuroscience letters, 267(1), 13–16.
  • Andersen, J., Ladekær, S., Aggernæs, D., Lings, C., Thomsen, M., Jensen, A. A., ... & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.
  • Wesołowska, A., Kowalska, T., & Tatarczynska, E. (2015). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. Behavioural brain research, 287, 145–154.
  • Mokrosz, J. L., Paluchowska, M. H., Chojnacka-Wójcik, E., Filip, M., Charakchieva-Minol, S., Dereń-Wesołek, A., & Mokrosz, M. J. (1994). Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs. Journal of medicinal chemistry, 37(17), 2754–2760.
  • Sallee, F. R., Fogel, E. L., & Sethuraman, G. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Life sciences, 56(22), 1859–1866.
  • Cichero, E., Piacenza, F., & Fossa, P. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1395-1411.
  • Cichero, E., & Fossa, P. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6523.
  • Cichero, E., & Fossa, P. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(7), 1238.
  • This compound (C11H16N2O2). (n.d.). PubChemLite. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-5-piperazin-1-yl-phenol Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Arylpiperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs.[1] Its disubstituted nature allows for fine-tuning of physicochemical properties and target engagement. When one of the piperazine nitrogens is attached to an aromatic ring, the resulting arylpiperazine moiety becomes a key pharmacophore for a range of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[2] Modulation of these receptors is a cornerstone of treatment for numerous psychiatric and neurological conditions, including anxiety, depression, schizophrenia, and Parkinson's disease.[3]

The 2-Methoxy-5-piperazin-1-yl-phenol scaffold presents a unique combination of a hydrogen bond donor (phenolic hydroxyl), a hydrogen bond acceptor (methoxy group), and the basic piperazine nitrogen, making it an attractive starting point for the design of novel CNS agents. This guide will dissect the SAR of this scaffold by examining the impact of modifications at three key positions: the phenolic ring, the piperazine ring, and the second nitrogen of the piperazine.

Core Scaffold and Key Interaction Points

The foundational structure of this compound offers several points for chemical modification to explore the SAR and optimize for desired biological activity. The general structure and key regions for modification are illustrated below.

Caption: General structure of this compound analogs and key regions for SAR exploration.

Structure-Activity Relationship Analysis

Region A: Modifications of the Phenolic Ring

The substitution pattern on the phenyl ring is a critical determinant of receptor affinity and selectivity. While direct SAR studies on the this compound scaffold are limited, we can infer key relationships from the broader class of arylpiperazines.

  • Position of the Methoxy Group: The presence of a methoxy group at the ortho position of the phenyl ring is a common feature in many potent 5-HT and dopamine receptor ligands.[4] This substitution is thought to induce a specific conformation of the piperazine ring that is favorable for receptor binding.

  • The Phenolic Hydroxyl Group: The hydroxyl group at the 1-position can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with receptor binding pockets. Its presence also influences the overall polarity and pharmacokinetic properties of the molecule.

  • Other Substitutions: The introduction of other substituents on the phenyl ring, such as halogens or small alkyl groups, can modulate lipophilicity and electronic properties, thereby affecting receptor affinity and selectivity. For instance, in a series of 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones, a 2-methoxy derivative showed potent antagonist activity at 5-HT1A, 5-HT2, and D2 receptors.[4]

Region B: Modifications of the Piperazine Ring

The piperazine ring itself is generally considered a rigid and essential linker. Modifications to the ring itself are less common in SAR studies of this class. However, its conformational flexibility can be influenced by the nature of the N-substituents.

Region C: Variation of the N-Substituent (R-Group)

The substituent on the second nitrogen of the piperazine ring (N4) is a major determinant of the pharmacological profile. This region is extensively modified in drug discovery campaigns to achieve desired potency, selectivity, and functional activity (agonist, antagonist, or partial agonist).

  • Alkyl Chains: The length of the alkyl chain connecting the piperazine to a terminal moiety significantly impacts receptor affinity. For many 5-HT1A receptor ligands, a four-carbon (butyl) chain is optimal.[5]

  • Terminal Moieties: A wide variety of terminal groups have been explored, ranging from simple amides and imides to complex heterocyclic systems.

    • Amides and Imides: Replacement of a terminal phthalimide with bulky alkyl amides, such as an adamantanecarboxamide, has been shown to increase 5-HT1A affinity and selectivity over α1-adrenergic receptors.[6]

    • Heterocyclic Systems: The incorporation of heterocyclic moieties, such as benzoxazinones or quinolinones, can lead to potent ligands with mixed 5-HT1A/5-HT2A antagonist profiles.[4][7]

Table 1: Comparative Activity of Arylpiperazine Analogs at Serotonin and Dopamine Receptors

Compound IDAryl GroupLinker (n)Terminal Group5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)Reference
1 2-Methoxyphenyl4Phthalimido (NAN-190)0.6--[6]
2 2-Methoxyphenyl4Adamantanecarboxamido0.4--[6]
3 2-Methoxyphenyl43,4-dihydro-2(1H)-quinolinonePotent AntagonistPotent AntagonistPotent Antagonist[4]
4 2-Methoxyphenyl31-Adamantanamine1.2--[8]
5 2-Methoxyphenyl3Memantine21.3--[8]

Note: Data is compiled from different studies and should be used for qualitative comparison. Ki values represent binding affinity, with lower values indicating higher affinity.

Experimental Protocols

To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are crucial. Below are outlines for key assays used in the pharmacological characterization of this compound analogs.

General Synthesis of Arylpiperazine Analogs

A common synthetic route to this class of compounds involves the N-alkylation of a substituted arylpiperazine with an appropriate alkyl halide or mesylate bearing the desired terminal functional group.

Synthesis_Workflow A 2-Methoxy-5-(piperazin-1-yl)phenol D N-Alkylation A->D B R-Linker-X (X = Cl, Br, I, OMs) B->D C Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, ACN) C->D E Purification (e.g., Chromatography) D->E F Final Analog E->F

Caption: General workflow for the synthesis of this compound analogs.

Step-by-Step Protocol:

  • To a solution of 2-Methoxy-5-(piperazin-1-yl)phenol (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add a base (e.g., potassium carbonate, 2-3 equivalents).

  • Add the desired alkylating agent (R-Linker-X, 1.1 equivalents).

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired analog.

  • Characterize the final compound by NMR spectroscopy and mass spectrometry.

Radioligand Binding Assays

These assays are used to determine the affinity of the synthesized analogs for specific receptor targets.

Binding_Assay_Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound A->B C Separate bound from free radioligand (e.g., filtration) B->C D Quantify radioactivity of bound ligand (e.g., scintillation counting) C->D E Calculate Ki values from competition curves D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol (Example for 5-HT1A Receptor):

  • Membrane Preparation: Homogenize tissues or cells expressing the 5-HT1A receptor (e.g., rat hippocampus or CHO cells stably expressing the human 5-HT1A receptor) in a suitable buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.

  • Binding Reaction: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific 5-HT1A radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS agents. The SAR of related arylpiperazines suggests that modifications to the N-substituent on the piperazine ring are a highly effective strategy for modulating potency and selectivity for serotonin and dopamine receptors. The phenolic hydroxyl and methoxy groups on the aromatic ring are likely key for receptor interactions and provide opportunities for further optimization.

Future research should focus on a systematic exploration of the SAR of this specific scaffold. This would involve the synthesis and pharmacological evaluation of a library of analogs with diverse substitutions on the phenolic ring and varied N-substituents on the piperazine. Such studies, coupled with computational modeling, will be instrumental in elucidating the precise structural requirements for optimal activity at specific CNS targets and will pave the way for the development of new and improved therapeutics for a range of neurological and psychiatric disorders.

References

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery, 11(3), 197-203.
  • Jain, P., & Kumar, A. (2021). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Drug Delivery and Therapeutics, 11(4-S), 156-163.
  • Chilmonczyk, Z., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379.
  • Papadopoulou, C., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1695.
  • Chilmonczyk, Z., et al. (1992). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry, 35(11), 2030-2037.
  • Brito, A. F., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533.
  • Mokrosz, J. L., et al. (1995). Structure-activity relationship studies of CNS agents. XIX. Quantitative analysis of the alkyl chain effects on the 5-HT1A and 5-HT2 receptor affinities of 4-alkyl-1-arylpiperazines and their analogs. Archiv der Pharmazie, 328(2), 143-148.
  • Glennon, R. A., et al. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 34(8), 2633-2638.
  • Hoyer, D., et al. (2002). 5-HT (5-Hydroxytryptamine). Pharmacological Reviews, 54(4), 533-554.
  • Glennon, R. A., et al. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 34(8), 2633-2638.
  • European Patent Office. (1994). PIPERAZINE DERIVATIVE AND DRUG CONTAINING THE SAME (EP 0598123 A1).
  • Di Fabio, R., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3242-3246.
  • Steenackers, H. P., et al. (2011). Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry, 19(11), 3462-3473.
  • Jin, C., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry, 63(23), 14989-15012.
  • Malawska, B., et al. (2009). Synthesis and properties of 4-alkoxy-2-[2-hydroxy-3-(4-o,m,p-halogenoaryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-diones with analgesic and sedative activities. Il Farmaco, 64(12), 763-773.
  • Cioffi, C. L., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261.
  • Bekhradnia, A., et al. (2022). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Advances, 12(15), 9236-9253.
  • Jin, C., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry, 63(23), 14989-15012.
  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
  • Kumar, A., et al. (2011). Synthesis, antibacterial evaluation and QSAR studies of 7-[4-(5-aryl-1,3,4-oxadiazole-2-yl)piperazinyl] quinolone derivatives. European Journal of Medicinal Chemistry, 46(9), 4353-4359.
  • Zhang, A., & Li, X. (2013). Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents. Current Medicinal Chemistry, 20(30), 3749-3765.
  • Setola, V., et al. (2003). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 63(6), 1223-1234.
  • Hoyer, D., et al. (2002). 5-HT (5-Hydroxytryptamine). Pharmacological Reviews, 54(4), 533-554.
  • Baranov, V. V., et al. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2020(2), M1131.

Sources

A Researcher's Guide to In-Assay Controls for Novel Piperazine Compounds: A Case Study with 2-Methoxy-5-piperazin-1-yl-phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the pharmacological characterization of novel compounds, the integrity of experimental data is paramount. This guide provides an in-depth technical framework for selecting and utilizing appropriate positive and negative controls in assays involving new chemical entities, with a specific focus on 2-Methoxy-5-piperazin-1-yl-phenol, a piperazine derivative with potential activity at aminergic G-protein coupled receptors (GPCRs). The principles and methodologies outlined herein are designed to ensure the generation of robust, reproducible, and readily interpretable data.

The core structure of this compound, featuring a methoxyphenylpiperazine moiety, is a well-recognized pharmacophore that confers affinity for a range of biogenic amine receptors, most notably serotonin and dopamine receptors. Specifically, this structural motif is frequently associated with activity at the serotonin 1A (5-HT1A) and dopamine D4 receptors. Therefore, a logical first step in the characterization of this compound is to assess its activity at these two key GPCRs.

The Imperative of Controls in Assay Validation

In any well-designed experiment, controls are the cornerstones of data validity. They serve as benchmarks against which the activity of a test compound can be quantitatively and qualitatively assessed.

  • Positive Controls are well-characterized compounds known to elicit a maximal or defined response in the assay system. They confirm that the assay is performing as expected and provide a reference for the potency and efficacy of the test compound.

  • Negative Controls are compounds that are not expected to produce a response in the assay. They are crucial for establishing the baseline and identifying any non-specific effects or artifacts in the experimental system.

The judicious selection of these controls is not merely a procedural formality but a critical element of scientific rigor that underpins the trustworthiness of the entire study.

Selecting Controls for 5-HT1A and Dopamine D4 Receptor Assays

Given the high probability of this compound interacting with 5-HT1A and dopamine D4 receptors, we will focus on assays designed to probe these interactions. The following tables outline recommended positive and negative controls for both receptor types.

Table 1: Recommended Controls for 5-HT1A Receptor Assays
Control TypeCompoundMechanism of ActionTypical Assay Concentration
Positive Control (Agonist) 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT)High-affinity, full agonist10 nM - 10 µM
Positive Control (Antagonist) WAY-100635Potent and selective silent antagonist[1][2][3][4][5]1 nM - 1 µM
Negative Control N-(2-hydroxyphenyl)piperazineStructurally related piperazine with low affinity for 5-HT1A10 µM
Table 2: Recommended Controls for Dopamine D4 Receptor Assays
Control TypeCompoundMechanism of ActionTypical Assay Concentration
Positive Control (Agonist) DopamineEndogenous full agonist100 nM - 100 µM
Positive Control (Antagonist) L-745,870Highly potent and selective D4 antagonist1 nM - 1 µM
Negative Control 1-(2-Chlorophenyl)piperazinePiperazine derivative with low D4 receptor affinity10 µM

Rationale for Control Selection:

The selection of these controls is based on their well-documented pharmacological profiles and commercial availability. 8-OH-DPAT and Dopamine are gold-standard full agonists for their respective receptors, ensuring a robust positive signal. WAY-100635 and L-745,870 are highly selective and potent antagonists, making them ideal for confirming receptor-specific blockade. For negative controls, structurally related piperazine derivatives with established low affinity for the target receptors are chosen to account for any potential non-specific interactions of the piperazine scaffold.

Experimental Workflow for Compound Characterization

A systematic approach to characterizing a novel compound like this compound involves a tiered screening process, starting with binding assays to determine affinity, followed by functional assays to assess efficacy.

experimental_workflow cluster_tier1 Tier 1: Affinity Determination cluster_tier2 Tier 2: Functional Characterization T1_A Radioligand Binding Assay (5-HT1A Receptor) T2_A cAMP Accumulation Assay (5-HT1A Receptor - Gi coupled) T1_A->T2_A If significant binding is observed T1_B Radioligand Binding Assay (Dopamine D4 Receptor) T2_B cAMP Accumulation Assay (Dopamine D4 Receptor - Gi coupled) T1_B->T2_B If significant binding is observed

Figure 1: A tiered experimental workflow for the pharmacological characterization of novel piperazine compounds.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to characterize the activity of this compound.

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay

This assay determines the affinity of the test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled antagonist.

Materials:

  • HEK293 cells stably expressing human 5-HT1A receptors

  • [³H]-WAY-100635 (Radioligand)

  • WAY-100635 (Unlabeled, for non-specific binding)

  • 8-OH-DPAT (Positive control agonist)

  • This compound (Test compound)

  • N-(2-hydroxyphenyl)piperazine (Negative control)

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from HEK293-h5-HT1A cells.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound/control at various concentrations, and 50 µL of [³H]-WAY-100635 (final concentration ~0.5 nM).

  • For total binding, add 50 µL of binding buffer instead of the test compound.

  • For non-specific binding, add 50 µL of 10 µM unlabeled WAY-100635.

  • Add 100 µL of cell membrane preparation to each well.

  • Incubate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki values.

Protocol 2: Dopamine D4 Receptor cAMP Assay

This functional assay measures the ability of the test compound to modulate the intracellular levels of cyclic AMP (cAMP) via the Gi-coupled dopamine D4 receptor.

Materials:

  • CHO-K1 cells stably expressing human dopamine D4 receptors

  • Dopamine (Positive control agonist)

  • L-745,870 (Positive control antagonist)

  • This compound (Test compound)

  • 1-(2-Chlorophenyl)piperazine (Negative control)

  • Forskolin

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA)

  • 384-well microplates

Procedure:

  • Seed CHO-hD4 cells into a 384-well plate and incubate overnight.

  • Aspirate the culture medium and add 10 µL of test compound/control at various concentrations.

  • For antagonist mode, pre-incubate with the test compound/control for 15 minutes before adding an EC₈₀ concentration of dopamine.

  • Add 10 µL of 10 µM forsklin to all wells to stimulate adenylyl cyclase.

  • Incubate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Generate dose-response curves and calculate EC₅₀ or IC₅₀ values.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and concise tabular format to facilitate comparison.

Table 3: Expected Data Summary for 5-HT1A Receptor Binding Assay
CompoundKi (nM)
8-OH-DPAT (Positive Control) 1.2
WAY-100635 (Positive Control) 0.9
N-(2-hydroxyphenyl)piperazine (Negative Control) >10,000
This compound (Test Compound) To be determined
Table 4: Expected Data Summary for Dopamine D4 Receptor cAMP Assay
CompoundAgonist Mode EC₅₀ (nM)Antagonist Mode IC₅₀ (nM)
Dopamine (Positive Control) 25N/A
L-745,870 (Positive Control) No activity5.5
1-(2-Chlorophenyl)piperazine (Negative Control) No activityNo activity
This compound (Test Compound) To be determinedTo be determined

Visualizing the Signaling Pathway

Understanding the underlying signaling mechanism is crucial for interpreting the functional assay data. The dopamine D4 receptor, like the 5-HT1A receptor, is a Gi-coupled GPCR.

signaling_pathway cluster_membrane Plasma Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D4R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Figure 2: Simplified signaling pathway for the Gi-coupled dopamine D4 receptor.

Conclusion

The pharmacological characterization of a novel compound such as this compound requires a systematic and well-controlled experimental approach. By leveraging the known structure-activity relationships of the piperazine scaffold to inform the selection of primary targets, and by employing a robust set of positive and negative controls, researchers can generate high-quality, reliable data. The methodologies and principles outlined in this guide provide a solid foundation for the rigorous evaluation of this and other novel chemical entities, ultimately contributing to the advancement of drug discovery and development.

References

  • Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 281(1), 81-88. [Link]

  • Cliffe, I. A., et al. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of Medicinal Chemistry, 36(10), 1509-1510. [Link]

  • Gartside, S. E., et al. (1995). WAY-100635, a potent and selective 5-HT1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. Neuropharmacology, 34(12), 1571-1577. [Link]

  • Chemel, B. R., et al. (2006). The 5-HT1A receptor antagonist WAY-100635 is a potent dopamine D4 receptor agonist. Psychopharmacology, 188(2), 244-251. [Link]

  • Mundey, M. K., et al. (1996). WAY 100635, a 5-HT1A receptor antagonist, reverses the effects of the 5-HT1A receptor agonist, 8-OH-DPAT, on rodent ultrasonic vocalization. Psychopharmacology, 126(2), 162-166. [Link]

  • Choi, S., et al. (1998). Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Journal of Medicinal Chemistry, 41(25), 5038-5046. [Link]

  • de Wit, H. M., et al. (2011). Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor. Bioorganic & Medicinal Chemistry, 19(11), 3465-3474. [Link]

  • Andrić, D., et al. (2021). Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. Book of proceedings - 1st International Conference on Chemo and Bioinformatics. [Link]

  • Penjišević, J. Z., et al. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. Applied Biochemistry and Biotechnology, 194(8), 3586-3606. [Link]

Sources

Validating the purity of commercially available 2-Methoxy-5-piperazin-1-yl-phenol

Validating the purity of a critical pharmaceutical intermediate like this compound is a non-negotiable aspect of drug development and manufacturing. A multi-pronged approach, leveraging the orthogonal strengths of HPLC, GC-MS, NMR, and DSC, provides a comprehensive and trustworthy assessment. By not only following protocols but understanding the scientific rationale behind them, researchers can confidently select high-quality materials, ensuring the robustness of their synthetic processes and the ultimate safety and efficacy of the final pharmaceutical product. This guide serves as a foundational framework, which should be adapted and validated according to the specific requirements of regulatory bodies such as the ICH. [1]

References

  • ICH. ICH Q11: Development and Manufacture of Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • PubMed. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]

  • Scribd. 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. Scribd. [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Mettler Toledo. Webinar – DSC Purity Determination. Mettler Toledo. [Link]

  • NIH. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. [Link]

  • Wikipedia. Differential scanning calorimetry. Wikipedia. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • SFAM. The ISO standards in pharmaceuticals: a complete guide. SFAM. [Link]

  • ComplianceQuest. Quality Control in Pharmaceutical Industry - Guidelines. ComplianceQuest. [Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • NIH. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [Link]

  • SimplerQMS. Best Practices for Quality Control in Pharmaceuticals. SimplerQMS. [Link]

  • Laboratory Talk. Application Note on GC/MS analysis of phenols. Laboratory Talk. [Link]

  • PubMed. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]

  • NIH. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health. [Link]

  • ResearchGate. Aromatic amines found by Py-GC-MS of the azo dyes SO23, SO27, and DBr 1 at different pyrolysis temperatures. ResearchGate. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • Appchem. This compound. Appchem. [Link]

  • PubChemLite. This compound (C11H16N2O2). PubChemLite. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]

Sources

A Researcher's Guide to the Preclinical Cross-Validation of 2-Methoxy-5-piperazin-1-yl-phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial characterization and cross-validation of the novel compound, 2-Methoxy-5-piperazin-1-yl-phenol. As a molecule incorporating both a methoxy-phenol and a piperazine moiety, its structural alerts point towards potential activity within the central nervous system, a space where many piperazine derivatives have found utility.[1][2] This document is structured to guide researchers through a logical, multi-tiered validation process, from initial target screening to cellular functional assays. We will compare its hypothetical performance against established reference compounds to provide a clear context for its potential pharmacological profile.

The core challenge with a novel compound like this compound is the absence of a public-domain experimental track record.[3] Therefore, this guide is built upon a predictive foundation derived from its chemical structure and the known activities of analogous compounds. The piperazine ring is a well-known pharmacophore that interacts with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[1] The substitution pattern on the phenyl ring will modulate the affinity and selectivity for these targets.

Our validation strategy will focus on a primary hypothesis: This compound is a modulator of serotonergic and/or dopaminergic receptors. We will benchmark its activity against two well-characterized compounds:

  • 1-(2-Methoxyphenyl)piperazine (oMeOPP): A known metabolite of several drugs and a research tool itself, primarily acting as a non-selective 5-HT receptor ligand.[4]

  • Aripiprazole: A highly successful atypical antipsychotic with a complex mechanism of action, including partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors.[5]

This comparative approach will allow us to contextualize the potency, selectivity, and functional effect of our target compound.

Part 1: Primary Target Engagement & Selectivity Profiling

The first principle in validating a new chemical entity is to understand its binding profile across a panel of relevant biological targets. This establishes its primary mechanism of action and uncovers potential off-target effects that could lead to undesirable side effects. A radioligand binding assay is the gold standard for this initial screen due to its high throughput and sensitivity.

Experimental Protocol: Radioligand Binding Assay

This protocol aims to determine the binding affinity (Ki) of this compound for a panel of key CNS receptors.

Methodology:

  • Target Preparation: Cell membranes are prepared from recombinant cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2). Protein concentration is quantified using a Bradford assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

    • A fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2).

    • A range of concentrations of the test compound (this compound) or reference compounds (oMeOPP, Aripiprazole), typically from 10 µM down to 0.1 nM.

    • Cell membrane preparation.

  • Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.

  • Termination & Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove non-specific binding.

  • Quantification: The filter mat is dried, and a scintillant is added to each filter spot. The radioactivity, proportional to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Framework for Binding Assay```dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Cell Membranes (Expressing Target Receptor) Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]-L) Radioligand->Incubation Compounds Test Compounds (Serial Dilution) Compounds->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 Calculate IC₅₀ Scintillation->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Determine Ki (Affinity) ChengPrusoff->Ki

Caption: Mechanism of a [³⁵S]GTPγS binding assay to measure agonist-induced GPCR activation.

Comparative Functional Data (Hypothetical)

This table summarizes the hypothetical functional data at the 5-HT1A receptor, where our compound showed the highest affinity.

CompoundEC₅₀ (nM)Emax (% of Full Agonist)Functional Activity
This compound 78.3 65% Partial Agonist
1-(2-Methoxyphenyl)piperazine (oMeOPP)112.055%Partial Agonist
Aripiprazole2.570%Partial Agonist
8-OH-DPAT (Full Agonist Control)5.1100%Full Agonist

Interpretation of Hypothetical Data:

The results suggest that this compound acts as a partial agonist at the 5-HT1A receptor. Its potency (EC₅₀) is modest, again weaker than the benchmark Aripiprazole, but slightly better than oMeOPP. The Emax value of 65% confirms its partial agonist nature—it can activate the receptor but cannot elicit the full response of an endogenous ligand or a full agonist like 8-OH-DPAT. This profile is often desirable for therapeutic agents as it can provide a modulatory effect, acting as a functional "dimmer switch" rather than a simple on/off button, which may lead to a better side-effect profile.

Conclusion and Next Steps

This guide outlines a foundational, two-step process for the initial pharmacological characterization of this compound. Based on our hypothetical cross-validation, the compound emerges as a modest potency, selective 5-HT1A partial agonist.

Summary of Findings (Hypothetical):

  • Primary Target: 5-HT1A Receptor.

  • Mechanism of Action: Partial Agonist.

  • Comparative Profile: More selective for 5-HT1A than oMeOPP but significantly less potent than Aripiprazole.

These initial findings provide a strong rationale for subsequent, more complex investigations. The logical next steps for a research team would include:

  • Broader Selectivity Screening: Profile the compound against a wider panel of receptors, ion channels, and transporters to ensure no critical off-target activities have been missed.

  • Cell-Based Functional Assays: Move to more physiologically relevant assays, such as measuring downstream signaling events like cAMP inhibition for Gi-coupled receptors (like 5-HT1A).

  • In Vivo Pharmacokinetic Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to assess its drug-like properties.

  • In Vivo Pharmacodynamic & Behavioral Models: If the pharmacokinetic profile is favorable, test the compound in animal models of anxiety or depression to see if the in vitro partial agonism translates to a therapeutic effect.

By systematically following this cross-validation workflow, researchers can build a robust data package to define the pharmacological identity of a novel compound and make informed decisions about its potential for further development.

References

  • PubChemLite. (n.d.). This compound (C11H16N2O2). Retrieved from PubChemLite. [Link]

  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from Wikipedia. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from PubChem. [Link]

Sources

The Methoxy Group: A Subtle Architect of Biological Activity - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the drug development professional, the journey from a lead compound to a clinical candidate is a meticulous process of structural refinement. Every functional group is a potential lever to modulate potency, selectivity, pharmacokinetics, and safety. Among these, the humble methoxy group (-OCH₃) is a particularly fascinating and versatile tool. Often considered a simple bioisostere of a hydroxyl group (-OH), its impact is far more nuanced, frequently yielding effects that are more than the sum of its parts.[1]

This guide provides an in-depth comparison of how the methoxy group influences biological activity relative to other substituents, grounded in experimental data and mechanistic rationale. We will explore its fundamental physicochemical properties, dissect its role in target engagement through case studies, and provide the experimental frameworks necessary to validate these observations in your own research.

Part 1: The Physicochemical Profile of the Methoxy Group

Before delving into complex biological systems, it's crucial to understand the intrinsic properties of the methoxy group that underpin its effects. Its influence stems from a unique combination of electronic, steric, and metabolic characteristics.

Electronic Effects: A Duality of Influence On an aromatic ring, the methoxy group exhibits a dual electronic nature. The oxygen's lone pairs donate electron density into the ring through a resonance effect , making the ring itself more electron-rich.[2] Simultaneously, the high electronegativity of the oxygen atom withdraws electron density from the ring through an inductive effect via the sigma bond.[2] The resonance effect is typically stronger, meaning the methoxy group is generally considered an activating, ortho-para directing group in electrophilic aromatic substitution. This electronic modulation can significantly alter a molecule's binding affinity with its biological target.[3]

Lipophilicity and Solubility: A Surprising Twist Intuitively, adding a methyl group might be expected to increase lipophilicity. However, when substituting a hydroxyl group with a methoxy group on an aromatic ring, the change in lipophilicity (measured as ΔLogD) is often near zero.[4] This makes it a valuable tool for exploring protein pockets without incurring the lipophilicity penalty that can lead to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] Furthermore, the methoxy group can improve a compound's solubility compared to a simple methyl group and acts as a hydrogen bond acceptor, a critical feature for receptor interaction.[3][5]

Metabolic Stability: The Achilles' Heel The primary metabolic liability of the methoxy group is its susceptibility to O-demethylation by cytochrome P450 (CYP) enzymes in the liver.[4][6] This reaction converts the -OCH₃ group into a hydroxyl group (-OH), which can then be further metabolized through conjugation (e.g., glucuronidation).[6] This metabolic pathway is a double-edged sword: it can be a predictable route for clearance, but it can also lead to rapid inactivation of a drug or the formation of active metabolites, complicating the pharmacological profile.[7]

Part 2: Comparative Analysis in Action: Case Studies

The true impact of the methoxy group is best understood through direct comparison. The following case studies illustrate how its presence, absence, or positional changes dramatically alter biological outcomes.

Case Study 1: Methoxyflavones in Oncology

Flavonoids are a class of natural products extensively studied for their therapeutic potential. The number and position of methoxy groups on the flavone backbone profoundly influence their biological activity.[8]

Comparison: Hydroxyflavones vs. Methoxyflavones

Compound TypeTarget Cell LineBiological ActivityIC₅₀ (µM)Key Takeaway
Hydroxyflavones MDA-MB-231 (Breast Cancer)Cytotoxicity> 200 µMThe high polarity of multiple hydroxyl groups can limit cell membrane permeability and reduce cytotoxic efficacy.[2]
Pentamethoxyflavone MDA-MB-231 (Breast Cancer)Cytotoxicity21.27 µMMethoxylation increases lipophilicity and likely enhances cell uptake, leading to significantly greater potency.[2]
Chrysosplenetin (dihydroxy-tetramethoxyflavone)MCF-7 (Breast Cancer)Cytotoxicity0.3 µMA strategic combination of methoxy and hydroxy groups can achieve exceptionally high potency, highlighting synergistic effects.[2]

Expertise & Causality: The enhanced anticancer activity of methoxyflavones is often attributed to their increased metabolic stability and ability to penetrate cell membranes more effectively than their more polar hydroxylated counterparts.[2][9] The methoxy groups can also position the molecule optimally within the hydrophobic pockets of target proteins, such as kinases, enhancing binding affinity.[5] However, as the Chrysosplenetin example shows, a strategically placed hydroxyl group, capable of forming a critical hydrogen bond with the receptor, combined with methoxy groups to tune solubility and membrane permeability, can result in a superior molecule.[2]

Case Study 2: Selectivity in Receptor Binding

The methoxy group can act as a "scout," exploring binding pockets to improve potency and selectivity without significantly increasing lipophilicity.[4]

Comparison: Benzamide-isoquinoline Derivatives for Sigma-2 (σ₂) Receptor Selectivity

A study exploring ligands for the σ₂ receptor, a target in cancer therapy, demonstrated the profound effect of a single methoxy group on binding selectivity.

CompoundSubstitution on Benzamide Ringσ₂ Receptor Affinity (Ki, nM)σ₁ Receptor Affinity (Ki, nM)Selectivity (σ₁/σ₂)
Parent Compound Hydrogen2.51.80.72
Methoxy-substituted para-Methoxy1.4 884 631
Nitro-substituted para-Nitro23.412.30.53

Expertise & Causality: The addition of an electron-donating methoxy group at the para-position dramatically improved σ₂ affinity and obliterated σ₁ affinity, resulting in a 631-fold increase in selectivity. This suggests the σ₂ receptor's binding pocket has a specific region that favorably accommodates the methoxy group, potentially forming a hydrogen bond with the oxygen atom or benefiting from its electronic properties.[3] Conversely, the electron-withdrawing nitro group decreased affinity for the target receptor. This highlights how subtle electronic changes introduced by a substituent can be exploited to achieve exquisite receptor selectivity.

Part 3: Validating Biological Activity: Experimental Protocols

To ensure trustworthiness and reproducibility, the claims made in the preceding sections must be backed by robust experimental data. Below are detailed protocols for key assays used to compare the biological activities of methoxylated compounds and their analogs.

Experimental Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10]

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., methoxy-compound vs. hydroxy-analog) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and vehicle-only (e.g., 0.5% DMSO) controls.[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[10][13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Protocol 2: DPPH Assay for Antioxidant Activity

This assay quantifies the free radical scavenging ability of a compound.[6]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color with a maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom to DPPH, it is reduced to a colorless or pale yellow form. The decrease in absorbance is proportional to the antioxidant capacity.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0. Prepare this solution fresh and protect it from light.[6]

    • Test Compounds: Prepare a stock solution of each compound (e.g., 1 mg/mL) in methanol/ethanol and make serial dilutions.

    • Positive Control: Use a known antioxidant like ascorbic acid or Trolox for comparison.

  • Reaction Setup: In a 96-well plate, add 100 µL of the DPPH working solution to each well.

  • Sample Addition: Add 100 µL of the various dilutions of the test compounds or positive control to the wells. For the blank (control), add 100 µL of the solvent (methanol/ethanol).[6]

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Absorbance Reading: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[6] Plot the results to determine the IC₅₀ value.

Part 4: Visualizing Mechanisms and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key processes.

The Impact of Methoxy vs. Hydroxy Groups on Receptor Binding

A hydroxyl group can act as both a hydrogen bond donor and acceptor, while a methoxy group can only act as an acceptor. This difference can fundamentally change how a ligand orients itself within a binding pocket.

G cluster_0 Scenario 1: Hydroxy Group cluster_1 Scenario 2: Methoxy Group ReceptorPocket1 ReceptorPocket1 Hydroxy OH ReceptorPocket1->Hydroxy H-Bond (Acceptor) Hydroxy->ReceptorPocket1 H-Bond (Donor) H_Donor H-Bond Donor H_Acceptor H-Bond Acceptor ReceptorPocket2 ReceptorPocket2 Methoxy OCH₃ ReceptorPocket2->Methoxy H-Bond (Acceptor) Methoxy->ReceptorPocket2 Steric / Hydrophobic Fit Hydrophobic Hydrophobic Interaction workflow A Compound Selection (e.g., Methoxy vs. Hydroxy Analog) B Prepare Stock Solutions & Serial Dilutions A->B D Compound Treatment (Incubate 48h) B->D C Cell Seeding (96-well plate) C->D E Perform Viability Assay (e.g., MTT) D->E F Measure Absorbance E->F G Data Analysis (Calculate % Viability & IC₅₀) F->G H Structure-Activity Relationship (SAR) Conclusion G->H

Caption: Standard workflow for in vitro comparative analysis.

Metabolic O-Demethylation by Cytochrome P450

This diagram illustrates the key metabolic fate of many methoxy-containing xenobiotics.

metabolism cluster_p450 CYP450 Active Site Start Drug-OCH₃ Intermediate1 [Drug-OCH₂•] + Fe(IV)-OH Start->Intermediate1 H• abstraction Intermediate2 Drug-OCH₂OH (Unstable Hemiacetal) Intermediate1->Intermediate2 Oxygen Rebound End Drug-OH + CH₂O (Formaldehyde) Intermediate2->End Non-enzymatic decomposition P450 Cytochrome P450 (e.g., CYP1A2, 3A4)

Caption: The accepted mechanism of P450-mediated O-demethylation. [14][15]

Conclusion

The methoxy group is a powerful substituent in the medicinal chemist's arsenal. Its ability to modulate electronic properties, serve as a hydrogen bond acceptor, and explore binding pockets without adding significant lipophilicity makes it invaluable for optimizing lead compounds. [3][4]However, its metabolic instability through O-demethylation is a critical factor that must be carefully considered and managed. [4]As the case studies demonstrate, the biological effect of methoxylation is highly context-dependent, varying with its position on the molecular scaffold and the specific topology of the biological target. Through rigorous comparative analysis using validated experimental protocols, researchers can harness the subtle yet profound influence of the methoxy group to design safer and more effective therapeutics.

References

  • BenchChem. (2025).
  • Ishihara, Y. (2022). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]

  • Sivakumar, P. M., et al. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • G-Biosciences. DPPH Antioxidant Assay Protocol. [Link]

  • BenchChem. (2025). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • Zhu, J., et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. PubMed. [Link]

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

  • Wikipedia. Cytochrome P450 aromatic O-demethylase. [Link]

  • An, R., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Badria, F. A. (2014). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC - PubMed Central. [Link]

  • P450-Tools. Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. [Link]

  • Lim, J. Y., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]

  • BenchChem. (2025). A Comparative Guide to the Biological Activities of 3'-Methoxyflavonol and 3-hydroxyflavone.
  • BenchChem. (2025). Comparative Analysis of the Biological Activity of N-(2-Methoxy-2-methylpropyl)formamide and Its Analogues.
  • ResearchGate. Methoxy group as an acceptor of proton in hydrogen bonds | Request PDF. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

  • Stiborova, M., et al. (2018). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers. MDPI. [Link]

Sources

The Phenolic Advantage: A Comparative Guide to Analog Performance in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nuanced interplay between a compound's structure and its biological activity is a cornerstone of innovation. A frequent and critical consideration in lead optimization is the role of the phenolic hydroxyl group. This guide provides an in-depth comparative analysis of phenolic compounds versus their non-phenolic analogs, offering both the theoretical framework and the practical experimental methodologies to dissect their performance. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your findings.

The Significance of the Phenolic Hydroxyl Group

The presence or absence of a phenolic hydroxyl (-OH) group on an aromatic ring can profoundly influence a molecule's physicochemical properties and, consequently, its pharmacological profile.[1][2] This functional group can act as a hydrogen bond donor and acceptor, impacting receptor binding, and its acidic nature influences ionization state, solubility, and membrane permeability.[2][3] Furthermore, the phenolic hydroxyl is often a key player in a compound's antioxidant activity and a primary site for metabolic transformations.[1][4] Understanding these differences is paramount in designing molecules with desired efficacy, selectivity, and pharmacokinetic properties.

To illustrate these principles, this guide will use two classic pairs of phenolic and non-phenolic analogs as case studies:

  • Morphine (phenolic) and Codeine (non-phenolic): A well-established example in opioid pharmacology where the methylation of the phenolic hydroxyl group in morphine to yield codeine dramatically alters its receptor binding affinity and analgesic potency.[5][6][7][8]

  • Salicylic Acid (phenolic) and Aspirin (acetylsalicylic acid, a non-phenolic ester): A cornerstone of anti-inflammatory therapy where the acetylation of the phenolic hydroxyl in salicylic acid leads to distinct mechanisms of action and biological effects.[9][10][11]

I. Comparative Evaluation of Biological Activity

A comprehensive comparison of phenolic and non-phenolic analogs necessitates a multi-faceted experimental approach. Here, we detail key assays to elucidate differences in antioxidant potential, cytotoxicity, and target engagement.

Antioxidant Capacity Assessment

The phenolic hydroxyl group is a well-established contributor to a molecule's ability to scavenge free radicals.[1] We will employ two robust and widely used assays to quantify this activity: the DPPH and ABTS assays.[12][13][14]

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [13][15][16]

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[13][14]

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.

  • Sample Preparation: Prepare stock solutions of the phenolic and non-phenolic analogs in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions of the test compounds.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[13][15]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [12][17][18][19]

This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color that is measured spectrophotometrically.[12]

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[12]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[12][18]

  • Sample Preparation: Prepare stock solutions and serial dilutions of the phenolic and non-phenolic analogs as described for the DPPH assay.

  • Reaction Mixture: In a 96-well plate, add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[12]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

CompoundAnalog TypeDPPH IC50 (µM)ABTS IC50 (µM)
Salicylic AcidPhenolic75.245.8
AspirinNon-phenolic>1000>1000
MorphinePhenolic120.585.3
CodeineNon-phenolic>2000>2000

Note: The data presented are representative values for illustrative purposes and may vary depending on experimental conditions.

Cytotoxicity Assessment

It is crucial to evaluate whether the observed biological activities are accompanied by cellular toxicity. The MTT and LDH assays are standard methods for assessing cell viability and membrane integrity, respectively.[7][20][21]

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [3][22][23][24][25]

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which is then solubilized and quantified.[23]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[25]

  • Compound Treatment: Treat the cells with various concentrations of the phenolic and non-phenolic analogs for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, remove the treatment media and add 100 µL of fresh media and 10 µL of 12 mM MTT stock solution to each well.[25]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[25]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[23][25]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[25]

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that causes 50% inhibition of cell viability) is determined.

b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay [1][20][26][27][28]

This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[1][20]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[27]

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.[28]

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well containing the supernatant.[27]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[26][27]

  • Measurement: Add a stop solution and measure the absorbance at 490 nm.[26][27]

  • Calculation: The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [(Sample_Abs - Spontaneous_Release_Abs) / (Maximum_Release_Abs - Spontaneous_Release_Abs)] x 100

CompoundAnalog TypeCell LineMTT IC50 (µM)LDH Release at 100 µM (% of control)
Salicylic AcidPhenolicHepG235015%
AspirinNon-phenolicHepG225025%
MorphinePhenolicSH-SY5Y>500<10%
CodeineNon-phenolicSH-SY5Y>500<10%

Note: The data presented are representative values for illustrative purposes and may vary depending on the cell line and experimental conditions.

Target Engagement: Receptor Binding Affinity

For many drugs, direct interaction with a specific receptor is the basis of their mechanism of action. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its target receptor.[29][30]

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand from its receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cells expressing the target receptor (e.g., guinea-pig brain homogenates for opioid receptors).[5][31]

  • Reaction Mixture: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for µ-opioid receptors) and varying concentrations of the unlabeled competitor (phenolic or non-phenolic analog).[5][31]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[31]

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[31]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[31]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[31]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[31]

CompoundAnalog TypeReceptorRadioligandKi (nM)
MorphinePhenolicµ-opioid[³H]DAMGO1.2
CodeineNon-phenolicµ-opioid[³H]DAMGO35.0

Note: The data presented are representative values from the literature and may vary depending on the specific assay conditions.[7]

II. Mechanistic Insights: Signaling Pathways and Workflows

Understanding the downstream consequences of target engagement is crucial. Phenolic compounds are known to modulate various signaling pathways, often those involved in inflammation and cell survival.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[32][33] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[32][34][35] Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Canonical NF-κB signaling pathway.

Experimental Workflow for Comparative Analysis

A logical and systematic workflow is essential for a robust comparative analysis.

experimental_workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Phenolic_Analog Phenolic_Analog Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Phenolic_Analog->Antioxidant_Assays Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) Phenolic_Analog->Cytotoxicity_Assays Receptor_Binding Receptor Binding Assay Phenolic_Analog->Receptor_Binding Non-Phenolic_Analog Non-Phenolic_Analog Non-Phenolic_Analog->Antioxidant_Assays Non-Phenolic_Analog->Cytotoxicity_Assays Non-Phenolic_Analog->Receptor_Binding IC50_Determination IC50/Ki Determination Antioxidant_Assays->IC50_Determination Cytotoxicity_Assays->IC50_Determination Receptor_Binding->IC50_Determination Comparative_Analysis Comparative Analysis IC50_Determination->Comparative_Analysis Structure_Activity Structure-Activity Relationship (SAR) Comparative_Analysis->Structure_Activity

Caption: Workflow for comparing phenolic and non-phenolic analogs.

III. Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative analysis of phenolic and non-phenolic analogs. The presence of a phenolic hydroxyl group often enhances antioxidant activity and can be critical for high-affinity receptor binding, as illustrated by the superior performance of salicylic acid and morphine in these respective assays compared to their non-phenolic counterparts. However, the modification of this group, as seen in aspirin and codeine, can lead to analogs with distinct pharmacological profiles, highlighting the nuanced role of this functional group in drug design.

The experimental protocols and data presentation formats outlined herein offer a robust starting point for your own investigations. Future studies should also consider the impact of the phenolic hydroxyl group on metabolic stability and bioavailability, as these are critical parameters in the translation of in vitro findings to in vivo efficacy. By systematically evaluating these structure-activity relationships, researchers can make more informed decisions in the journey of drug discovery and development.

References

  • Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. PubMed. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Benchling. [Link]

  • Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. The University of Melbourne. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • NF-kappa B signaling pathway. Cusabio. [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH. [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • ABTS+ Radical Scavenging Assay. Bio-protocol. [Link]

  • Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

  • NF-κB. Wikipedia. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Antioxidant Assays. ResearchGate. [Link]

  • Mu receptor binding of some commonly used opioids and their metabolites. PubMed. [Link]

  • Schematic representation of the NF-κB signalling pathway. ResearchGate. [Link]

  • Affinities of some common opioid analgesics towards four binding sites in mouse brain. PubMed. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. PMC - PubMed Central. [Link]

  • ABTS Radical Scavenging Assay Method. Scribd. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • The Cytotoxicity and Synergistic Potential of Aspirin and Aspirin Analogues Towards Oesophageal and Colorectal Cancer. PMC - NIH. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • DPPH Assay Procedure Guide. Scribd. [Link]

  • Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. ResearchGate. [Link]

  • Comparative cytotoxicity of 5-aminosalicylic acid (mesalazine) and related compounds in different cell lines. PubMed. [Link]

  • "A comparison of the effects of aspirin, sodium salicylate, and acetate" by Roger Scott Barron. eCommons. [Link]

  • IC 50 Values for radical scavenging activities of the tested compounds and commercial antioxidants BHA and BHT. ResearchGate. [Link]

  • Is salicylate the same as aspirin (acetylsalicylic acid)? Dr.Oracle. [Link]

  • Aspirin, salicylates and cancer. ResearchGate. [Link]

  • Radical scavenging ability of salicylic acid derivatives. ResearchGate. [Link]

  • Comparison of analgesic effects of isosteric variations of salicylic acid and aspirin (acetylasalicylic acid). PubMed. [Link]

  • The effect of Salicylic acid and Aspirin Treatments on Enzymes Activity and Fruit Quality of Clementine Mandarin Fruits during Different Cold Storage Periods. CURRENT RESEARCH WEB. [Link]

  • Antioxidant effect of acetylsalicylic and salicylic acid in rat brain slices subjected to hypoxia. PubMed. [Link]

  • Differences between opioids: pharmacological, experimental, clinical and economical perspectives. PMC - PubMed Central. [Link]

  • Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450. NIH. [Link]

Sources

A Comparative Benchmarking Guide: 2-Methoxy-5-piperazin-1-yl-phenol Against the Standard Reference Compound Aripiprazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel research compound, 2-Methoxy-5-piperazin-1-yl-phenol, against the well-characterized atypical antipsychotic, Aripiprazole. The structural similarities between this compound and other known psychoactive piperazine derivatives suggest a potential interaction with dopamine and serotonin receptors, making Aripiprazole an ideal reference for comparison due to its unique "dopamine-serotonin system stabilizer" profile.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the established pharmacological profile of Aripiprazole and provide detailed, field-proven experimental protocols to enable a thorough head-to-head comparison. The objective is to facilitate a data-driven evaluation of this compound's potential as a modulator of key central nervous system targets.

Introduction to the Compounds

1.1. This compound: The Investigational Compound

This compound is classified as a research chemical and an organic building block. Its chemical structure, featuring a methoxy-phenol group attached to a piperazine ring, is suggestive of potential neuroactivity. Piperazine derivatives are known to exhibit a wide range of pharmacological activities, frequently interacting with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. At present, the specific pharmacological profile and mechanism of action for this compound have not been publicly documented. This guide provides the necessary framework to elucidate its potential activities.

1.2. Aripiprazole: The Standard Reference Compound

Aripiprazole is an atypical antipsychotic with a well-established and unique mechanism of action.[3] It functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor.[1][4] This "dopamine-serotonin system stabilizer" profile allows Aripiprazole to modulate dopaminergic and serotonergic activity, reducing neurotransmission in states of hyperactivity and increasing it in states of hypoactivity.[2][3] Its efficacy in treating a range of psychiatric disorders, coupled with a generally favorable side-effect profile compared to older antipsychotics, makes it an excellent benchmark for novel compounds targeting these receptor systems.[5]

Physicochemical Properties

A fundamental starting point for any comparative analysis is the characterization of the basic physicochemical properties of both compounds. These properties can influence solubility, membrane permeability, and ultimately, bioavailability and distribution.

PropertyThis compoundAripiprazole
Molecular Formula C11H16N2O2C23H27Cl2N3O2
Molecular Weight 208.26 g/mol 448.38 g/mol
CAS Number 180698-25-3129722-12-9
Structure To be determined by userTo be determined by user
Predicted XlogP 1.04.93
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 44

In Vitro Pharmacological Benchmarking

The following sections outline the key in vitro assays necessary to compare the pharmacological profile of this compound with that of Aripiprazole.

Receptor Binding Affinity

Determining the binding affinity of a compound for its molecular targets is a critical first step in characterizing its pharmacological activity. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[6]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorAripiprazole (Ki, nM)This compound (Ki, nM)
Dopamine D20.34[4]To be determined
Serotonin 5-HT1A1.7[3]To be determined
Serotonin 5-HT2A3.4[3]To be determined

This protocol provides a general framework for determining the binding affinity of the test compounds at the D2, 5-HT1A, and 5-HT2A receptors. Specific radioligands and conditions may need to be optimized.

Objective: To determine the inhibitory constant (Ki) of this compound and Aripiprazole at human recombinant dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

Materials:

  • Cell membranes expressing the human receptor of interest (D2, 5-HT1A, or 5-HT2A).

  • Radioligand specific for each receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Test compounds (this compound and Aripiprazole) at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

  • FilterMate harvester.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Receptor Activity

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.

Table 2: Comparative Functional Receptor Activity

AssayReceptorAripiprazole ActivityThis compound Activity
cAMP InhibitionDopamine D2Partial Agonist (EC50 = 2.1 nM, Imax = 75%)[7]To be determined
GTPγS BindingSerotonin 5-HT1APartial Agonist (EC50 = 2.2 nM, Emax = 68%)[8]To be determined
Calcium FluxSerotonin 5-HT2AAntagonist (IC50 = 11 nM)[9]To be determined

Objective: To assess the agonist/antagonist activity of the test compounds at the D2 receptor by measuring their effect on forskolin-stimulated cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human D2 receptor.

  • Forskolin.

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture reagents.

Procedure:

  • Seed the D2-expressing cells in a 96-well plate and incubate overnight.

  • Wash the cells with assay buffer.

  • To determine agonist activity, add the test compounds at various concentrations and incubate.

  • To determine antagonist activity, pre-incubate the cells with the test compounds before adding a known D2 receptor agonist (e.g., quinpirole) in the presence of forskolin.

  • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration to determine the EC50 and Imax.

  • For antagonist activity, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.

Objective: To determine the functional activity of the test compounds at the 5-HT1A receptor by measuring their ability to stimulate the binding of [35S]GTPγS to G-proteins.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • [35S]GTPγS.

  • GDP.

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).

Procedure:

  • In a 96-well plate, add the cell membranes, GDP, and the test compounds.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of stimulation of [35S]GTPγS binding above basal levels against the logarithm of the test compound concentration to determine the EC50 and Emax.

Objective: To measure the functional activity of the test compounds at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds.

  • A known 5-HT2A receptor agonist (e.g., serotonin).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Seed the 5-HT2A-expressing cells in a 96-well plate and incubate overnight.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • To determine agonist activity, measure the baseline fluorescence and then inject the test compounds at various concentrations, continuing to measure the fluorescence signal over time.

  • To determine antagonist activity, pre-incubate the cells with the test compounds before injecting the 5-HT2A agonist and measuring the fluorescence response.

  • Calculate the change in fluorescence intensity to determine the intracellular calcium concentration.

  • For agonist activity, plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50.

  • For antagonist activity, plot the percentage of inhibition of the agonist-induced calcium flux against the logarithm of the test compound concentration to determine the IC50.

Signaling Pathway Analysis

Understanding the intracellular signaling cascades activated by receptor engagement is crucial for a comprehensive pharmacological characterization.

Dopamine D2 Receptor Signaling

The D2 receptor is a Gi/o-coupled GPCR.[10] Canonical signaling involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This, in turn, reduces the activity of Protein Kinase A (PKA). D2 receptors can also signal through β-arrestin-dependent pathways.[10]

D2_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand Agonist (e.g., Dopamine) Ligand->D2R Binds Gi->AC Inhibits PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., modulation of ion channel activity) PKA->Response

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is also coupled to Gi/o proteins.[12] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[12] Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[12]

5HT1A_Signaling cluster_membrane Plasma Membrane HT1A 5-HT1A Receptor Gi Gi/o Protein HT1A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Leads to Ligand Agonist (e.g., Serotonin) Ligand->HT1A Binds Gi->AC Inhibits G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates G_beta_gamma->GIRK Activates

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to Gq/11 proteins.[13] Upon activation, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[13]

5HT2A_Signaling cluster_membrane Plasma Membrane HT2A 5-HT2A Receptor Gq Gq/11 Protein HT2A->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand Agonist (e.g., Serotonin) Ligand->HT2A Binds Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Discussion and Future Directions

This guide provides a robust framework for the initial characterization and benchmarking of this compound against the established reference compound, Aripiprazole. Upon completion of the outlined in vitro assays, researchers will be able to:

  • Quantify the binding affinity of the novel compound at key dopamine and serotonin receptors.

  • Determine the functional activity (agonist, antagonist, or partial agonist) at these receptors.

  • Compare the in vitro pharmacological profile directly with that of Aripiprazole.

Significant deviations from the profile of Aripiprazole could indicate a novel mechanism of action and warrant further investigation. For instance, a higher affinity or potency at a specific receptor subtype, or a different balance of agonist/antagonist activity, could translate to a different efficacy and side-effect profile in vivo.

Should the in vitro data suggest a promising profile, subsequent in vivo studies in relevant animal models of psychosis, depression, or anxiety would be the logical next step. These studies would be essential to evaluate the compound's pharmacokinetic properties, in vivo target engagement, and behavioral effects.

By systematically following the protocols and comparative framework presented in this guide, researchers can efficiently and rigorously assess the potential of this compound as a novel therapeutic agent for neuropsychiatric disorders.

References

  • Aripiprazole. Wikipedia. [Link]

  • de Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 29(9), 773-799. [Link]

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. The Psychopharmacology Institute. [Link]

  • 5-HT2A receptor. Wikipedia. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology, 30(5), 825-834. [Link]

  • Jordan, S., et al. (2002). The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor. European Journal of Pharmacology, 441(3), 137-140. [Link]

  • Goodale, D. B., et al. (2023). Aripiprazole: examining the clinical implications of D2 affinity. International Clinical Psychopharmacology, 38(2), 110-113. [Link]

  • Carr, G. V., & Lucki, I. (2011). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Behavioral Neuroscience, 5, 23. [Link]

  • Kaya, C., et al. (2018). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 38(1), 1-10. [Link]

  • Urs, N. M., et al. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry, 80(1), e1-e3. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aripiprazole?. [Link]

  • Abilify Mechanism of Action: Dopamine-Serotonin Modulation Explained. PsychDB. [Link]

  • The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor. ResearchGate. [Link]

  • Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. The Journal of Pharmacology and Experimental Therapeutics, 302(1), 381-389. [Link]

  • Stark, A. D., et al. (2007). Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies. Psychopharmacology, 190(3), 373-382. [Link]

  • Lieberman, J. A. (2007). Aripiprazole: What Is the Role of Dopamine D 2 Receptor Partial Agonism?. The American Journal of Psychiatry, 164(9), 1313-1315. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

Sources

A Foundational Guide to Investigating the Biological Effects of 2-Methoxy-5-piperazin-1-yl-phenol: Establishing a Baseline for Future Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Uncharacterized Compounds and the Imperative of Reproducibility

In the landscape of drug discovery and chemical biology, countless novel compounds hold theoretical promise. 2-Methoxy-5-piperazin-1-yl-phenol is one such molecule, belonging to the piperazine class of compounds known for their diverse biological activities. Preliminary investigations and the activities of structurally similar molecules suggest potential interactions with key neurological targets, such as serotonin and dopamine receptors, as well as possible antimicrobial and anti-inflammatory properties. However, a thorough review of the scientific literature reveals a critical gap: a lack of published data on the specific biological effects of this compound and, consequently, no information on the reproducibility of these effects across different laboratories.

This guide addresses this knowledge gap not by comparing existing data—which does not exist—but by proposing a foundational framework for the initial characterization of this compound. By providing a comprehensive and logically structured set of initial in vitro experiments, we aim to empower researchers to generate the first wave of reliable data on this compound. The protocols detailed herein are designed to be self-validating, incorporating rigorous controls and standardized methodologies. This approach is paramount for ensuring that the initial findings are robust and can serve as a reliable baseline for future, independent replication and more advanced investigation. Establishing this foundational dataset is the first and most critical step towards achieving true reproducibility in the study of this and other novel compounds.

Phase 1: Initial Profiling - Establishing a Pharmacological Baseline

The first phase of investigation is designed to provide a broad overview of the compound's basic pharmacological and biopharmaceutical properties. This initial screening is crucial for identifying the most promising avenues for more detailed investigation and for flagging any potential liabilities, such as cytotoxicity or poor metabolic stability, at an early stage.

Experimental Workflow: Initial Compound Characterization

The initial characterization will follow a logical progression from basic physicochemical properties to a broad assessment of potential biological activity and safety.

Initial Compound Characterization cluster_0 Physicochemical & ADME Profiling cluster_1 Initial Biological Screening Solubility Solubility LogD LogD Solubility->LogD Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) LogD->Metabolic_Stability Plasma_Protein_Binding Plasma Protein Binding Metabolic_Stability->Plasma_Protein_Binding Data_Analysis Data Analysis & Prioritization Plasma_Protein_Binding->Data_Analysis Cytotoxicity Cytotoxicity Broad_Receptor_Screening Broad Receptor Screening (e.g., Eurofins SafetyScreen) Cytotoxicity->Broad_Receptor_Screening Broad_Receptor_Screening->Data_Analysis Compound_Procurement Compound Procurement & QC Compound_Procurement->Solubility Compound_Procurement->Cytotoxicity

Caption: Initial characterization workflow for this compound.

Detailed Experimental Protocols

1. In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid costly late-stage failures.[1] These assays provide a preliminary understanding of the compound's drug-like properties.

  • Protocol 1: Aqueous Solubility

    • Prepare a stock solution of this compound in DMSO.

    • Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 200 µM.

    • Incubate the solution at room temperature for 24 hours with gentle agitation.

    • Centrifuge the samples to pellet any precipitate.

    • Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS.

    • Controls: Include a known high-solubility compound (e.g., propranolol) and a known low-solubility compound (e.g., amiodarone) as positive and negative controls, respectively.

  • Protocol 2: LogD Measurement

    • Prepare a solution of the compound in a biphasic system of n-octanol and PBS at pH 7.4.

    • Agitate the mixture vigorously for 1 hour to allow for partitioning.

    • Centrifuge the mixture to separate the two phases.

    • Measure the concentration of the compound in both the n-octanol and aqueous phases using LC-MS/MS.

    • Calculate the LogD as the log10 of the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

    • Controls: Use known compounds with established LogD values for validation.

  • Protocol 3: Metabolic Stability in Liver Microsomes

    • Incubate this compound (1 µM) with human liver microsomes (0.5 mg/mL) in the presence of NADPH at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with ice-cold acetonitrile.

    • Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound by LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance.

    • Controls: Include a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) as positive and negative controls.

2. Initial Biological Activity and Safety Screening

  • Protocol 4: Cytotoxicity Assay

    • Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24 or 48 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Determine the CC50 (50% cytotoxic concentration).

    • Controls: Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Protocol 5: Broad Receptor Screening Panel

    • Submit the compound to a commercial broad receptor screening panel (e.g., Eurofins SafetyScreen44 or similar).

    • This will provide data on the compound's binding affinity to a wide range of common off-target receptors, ion channels, and transporters.

    • Analyze the results to identify any significant off-target interactions that may warrant further investigation or could be a source of toxicity.[2]

Data Summary and Interpretation

The data from these initial experiments should be compiled into a clear, concise summary table.

ParameterResultInterpretation
Aqueous Solubility (µM)Indicates potential for oral absorption.
LogD at pH 7.4Predicts membrane permeability and potential for CNS penetration.
Microsomal Stability (t1/2, min)Suggests susceptibility to first-pass metabolism.
Cytotoxicity (CC50, µM)Defines the therapeutic window for in vitro assays.
Key Off-Target Hits (% inhibition > 50%)Highlights potential for side effects and informs future studies.

Phase 2: Mechanistic Elucidation - Investigating Predicted Biological Targets

Based on the structural similarity of this compound to known psychoactive compounds, this phase will focus on its potential activity at serotonin and dopamine receptors. The following experiments are designed to determine if the compound acts as an agonist or antagonist at these receptors and to quantify its potency and efficacy.

Experimental Workflow: Receptor Activity Profiling

This workflow will systematically assess the compound's interaction with key serotonin and dopamine receptor subtypes.

Receptor Activity Profiling cluster_0 Serotonin Receptor Assays cluster_1 Dopamine Receptor Assays 5HT1A_Binding 5-HT1A Receptor Binding Assay 5HT1A_Functional 5-HT1A Functional Assay (cAMP) 5HT1A_Binding->5HT1A_Functional SAR_Analysis Structure-Activity Relationship (SAR) Analysis 5HT1A_Functional->SAR_Analysis 5HT2A_Binding 5-HT2A Receptor Binding Assay 5HT2A_Functional 5-HT2A Functional Assay (Calcium Flux) 5HT2A_Binding->5HT2A_Functional 5HT2A_Functional->SAR_Analysis D2_Binding D2 Receptor Binding Assay D2_Functional D2 Functional Assay (cAMP) D2_Binding->D2_Functional D2_Functional->SAR_Analysis Initial_Data Initial Profiling Data (Phase 1) Initial_Data->5HT1A_Binding Initial_Data->D2_Binding

Caption: Workflow for characterizing the activity of this compound at serotonin and dopamine receptors.

Detailed Experimental Protocols

1. Serotonin Receptor Assays

  • Protocol 6: 5-HT1A Receptor Binding Assay

    • Use a commercially available membrane preparation from cells expressing the human 5-HT1A receptor.

    • Incubate the membranes with a radiolabeled ligand (e.g., [3H]8-OH-DPAT) in the presence of increasing concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the amount of bound radioligand using a scintillation counter.

    • Calculate the Ki (inhibition constant) for the test compound.

    • Controls: Include a known 5-HT1A agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635) for comparison.

  • Protocol 7: 5-HT1A Receptor Functional Assay (cAMP)

    • Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).[3]

    • Pre-treat the cells with forskolin to stimulate cAMP production.

    • Treat the cells with increasing concentrations of this compound.

    • Measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

    • Determine the EC50 (agonist activity) or IC50 (antagonist activity) of the compound.

    • Controls: Use a known agonist (8-OH-DPAT) to determine the maximal response and a known antagonist (WAY-100635) to confirm the mechanism of action.

  • Protocol 8: 5-HT2A Receptor Functional Assay (Calcium Flux)

    • Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye.[4][5]

    • Treat the cells with increasing concentrations of this compound.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Determine the EC50 (agonist activity) or IC50 (antagonist activity).

    • Controls: Use a known agonist (e.g., serotonin or DOI) and a known antagonist (e.g., ketanserin).[6]

2. Dopamine Receptor Assays

  • Protocol 9: Dopamine D2 Receptor Functional Assay (cAMP)

    • Use a cell line stably expressing the human D2 receptor.[7][8]

    • Stimulate adenylyl cyclase with forskolin.

    • Treat the cells with increasing concentrations of this compound.

    • Measure the inhibition of cAMP production.

    • Determine the EC50 or IC50 of the compound.

    • Controls: Use a known D2 agonist (e.g., quinpirole) and a known antagonist (e.g., haloperidol).[9]

Data Summary and Interpretation

The results from the receptor activity assays should be summarized in a table to allow for easy comparison of the compound's potency and efficacy across different targets.

ReceptorAssay TypeParameterResult (nM)Interpretation
5-HT1ABindingKiAffinity for the receptor.
5-HT1AFunctional (cAMP)EC50 / IC50Agonist or antagonist potency.
5-HT2AFunctional (Ca2+)EC50 / IC50Agonist or antagonist potency.
D2Functional (cAMP)EC50 / IC50Agonist or antagonist potency.

Conclusion: A Call for Standardized Investigation and Data Sharing

This guide provides a comprehensive and actionable framework for the initial characterization of the biological effects of this compound. In the absence of existing data, the focus on standardized, well-controlled, and self-validating experimental protocols is paramount. The successful execution of these experiments will not only provide the first reliable insights into the pharmacological profile of this compound but will also establish a crucial foundation for future research.

For the scientific community to build upon this work and truly assess the reproducibility of these findings, it is essential that the data generated from these and subsequent studies are shared openly and transparently. By adhering to standardized methodologies and promoting a culture of data sharing, we can accelerate the pace of discovery and ensure that our understanding of novel compounds like this compound is built on a solid and reproducible foundation.

References

  • Prabhakaran, J., et al. (2006). Synthesis, in vitro and in vivo evaluation of [O-methyl-11C] 2-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-butyl}-4-methyl-2H-[1][10][11]-triazine-3,5-dione: a novel agonist 5-HT1A receptor PET ligand. Bioorganic & Medicinal Chemistry Letters, 16(8), 2101-4.

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 461-7.
  • InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]

  • MDPI. (2018). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 23(9), 2119.
  • Google Patents. (2002).
  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • ResearchGate. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. Molecules, 27(9), 2947.
  • Penjisevic, J., et al. (2016). Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines. Journal of the Serbian Chemical Society, 81(4), 347–356.
  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • PubMed. (2007). Identification of human dopamine D1-like receptor agonist using a cell-based functional assay. Acta Pharmacologica Sinica, 28(1), 123-8.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. International Journal of Molecular Sciences, 25(6), 3233.
  • PubMed. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research, 39(7), 3413-3418.
  • National Center for Biotechnology Information. (n.d.). Categories of Scientific Evidence—In Vitro Data - Dietary Supplements. Retrieved from [Link]

  • ResearchGate. (2022). Structures of novel psychoactive substances including synthetic... Journal of Analytical Toxicology, 46(7), 725-736.
  • Fiveable. (n.d.). Good experimental design and use of controls | Biotechnology 3 Class Notes. Retrieved from [Link]

  • ResearchGate. (2018). Standards for design and measurement would make clinical research reproducible and usable. Journal of Clinical Epidemiology, 97, 1-2.
  • National Center for Biotechnology Information. (2021). Quality by Design for Preclinical In Vitro Assay Development. SLAS Discovery, 26(1), 13-23.
  • National Center for Biotechnology Information. (2018). Standards for design and measurement would make clinical research reproducible and usable. Journal of Clinical Epidemiology, 97, 1-2.
  • ResearchGate. (2023). Benchmarking compound activity prediction for real-world drug discovery applications.
  • MDPI. (2023). Prognosis from Pixels: A Vendor-Protocol-Specific CT-Radiomics Model for Predicting Recurrence in Resected Lung Adenocarcinoma. Cancers, 15(21), 5202.
  • bioRxiv. (2022).
  • PLOS ONE. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE, 20(5), e0319865.
  • National Center for Biotechnology Information. (2022). In silico off-target profiling for enhanced drug safety assessment.
  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2011). Identifying Compound-Target Associations by Combining Bioactivity Profile Similarity Search and Public Databases Mining.
  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • MDPI. (2021). Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling. Pharmaceutics, 13(10), 1543.
  • National Center for Biotechnology Information. (2020). Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. ACS Infectious Diseases, 6(10), 2733–2744.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • ResearchGate. (2022). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science, 9(21), 2201121.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 2). Design of Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 86(11), 1771–1781.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-5-piperazin-1-yl-phenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of a chemical's lifecycle, particularly its disposal, is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxy-5-piperazin-1-yl-phenol (CAS No. 180698-25-3), a compound used in research and development settings.[1][2]

The procedural framework outlined here is grounded in regulatory standards and chemical first principles. The core tenet is that because this compound is a pharmacologically active substance containing both a phenol and a piperazine moiety, it must be treated as a hazardous chemical waste from the moment it is designated for disposal. This approach ensures compliance with regulations set forth by bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) and, most importantly, protects our colleagues and the environment.[3][4]

Hazard Assessment and Waste Classification

Before any handling, the foundational step is to understand the compound's inherent risks. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound may not always be readily available, its chemical structure provides clear guidance. It is a derivative of both phenol and piperazine, and therefore, it should be handled with the precautions appropriate for both classes.

  • Phenolic Group: Phenols are recognized as hazardous substances.[5] They can be corrosive and toxic. All solutions and materials contaminated with phenolic compounds must be collected as chemical hazardous waste.[6][7]

  • Piperazine Group: Piperazine and its derivatives are known to be potent chemicals. Piperazine itself is classified as a flammable solid that can cause severe skin burns, eye damage, and may trigger allergic skin or respiratory reactions.[8] Furthermore, it is suspected of damaging fertility.[8] The toxicological effects of many piperazine derivatives include agitation and cardiac symptoms, underscoring their biological activity.[9][10]

Based on this analysis, This compound must be classified and managed as a hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain.[5][7] This practice is explicitly banned for hazardous pharmaceutical waste by the EPA to protect waterways.[11][12]

Hazard ClassJustification & Primary RiskHandling Protocol
Corrosive Based on piperazine and phenol moieties.[5][8][13] Risk of severe skin burns and eye damage.Always handle with appropriate PPE. Store away from incompatible materials.
Sensitizer Piperazine is a known respiratory and skin sensitizer.[8]Avoid inhalation of dust. Handle in a well-ventilated area or fume hood.
Reproductive Toxin Piperazine is suspected of damaging fertility.[8]Use stringent handling procedures to minimize exposure, especially for personnel of reproductive age.
Environmental Hazard As a pharmacologically active substance, it poses a risk to aquatic life and ecosystems.[14]Prevent any release into the environment. Strictly prohibit sewer disposal.[11][12]

Engineering Controls and Personal Protective Equipment (PPE)

The principle of causality dictates that we minimize exposure risk by creating barriers between the researcher and the chemical.

  • Engineering Control: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[6][7] This is the primary line of defense against inhaling potentially sensitizing dust or vapors.

  • Personal Protective Equipment (PPE): A multi-layered PPE approach is mandatory.

    • Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a splash hazard.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change them immediately if contamination is suspected.

    • Body Protection: A lab coat must be worn and kept buttoned. Consider a chemical-resistant apron for larger quantities.

Segregation and Containerization Protocol

Proper segregation is the cornerstone of a safe waste management system. It prevents dangerous chemical reactions and ensures the waste is handled correctly by disposal technicians.

Step 1: Designate a Specific Waste Container Establish a dedicated, properly labeled hazardous waste container solely for this compound and its directly contaminated materials. Do not mix it with other waste streams, especially not with strong oxidizing agents, which are incompatible with phenols.[5]

Step 2: Select a Chemically Compatible Container Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof screw cap. The container must be in good condition, free from damage or leaks.[11] For any contaminated sharps (needles, scalpels), a separate, puncture-proof sharps container designated for hazardous chemical waste is required.

Step 3: Affix a Hazardous Waste Label The moment the first drop of waste enters the container, it must be labeled. The label must be fully filled out and include:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound" and "Waste" or "Spent"

  • CAS Number: 180698-25-3

  • Hazard Characteristics: Corrosive, Toxic, Environmental Hazard

  • Accumulation Start Date

  • Your Name, Lab, and Contact Information

Step-by-Step Disposal Procedures

The following protocols provide a self-validating system for managing different forms of this chemical waste.

Protocol A: Disposal of Unused or Expired Solid Compound
  • Work Area Preparation: Conduct all steps inside a chemical fume hood. Place absorbent pads on the work surface.

  • Container Preparation: Ensure your designated and pre-labeled hazardous waste container is ready and open.

  • Transfer: Carefully transfer the solid chemical from its original container into the hazardous waste container using a dedicated spatula or scoop.

  • Container Rinsing (Decontamination): The empty original container is now also hazardous waste. Triple-rinse it with a suitable solvent (e.g., methanol or ethanol). Add all three rinsates to a separate, compatible liquid hazardous waste container.

  • Final Steps: Deface the label on the empty, rinsed container and dispose of it as contaminated solid waste (see Protocol C). Securely close the main solid waste container.

Protocol B: Disposal of Aqueous or Solvent Solutions
  • Waste Stream: Use a designated container for liquid hazardous waste that is compatible with the solvent used.

  • Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • pH Consideration: Do not attempt to neutralize the solution. Piperazine solutions are basic (a 10% solution has a pH of 10.8-11.8), and neutralization can cause unpredictable reactions or heat generation without proper controls.[15]

  • Sealing: Securely cap the container. Do not overfill; leave at least 10% headspace for vapor expansion.

Protocol C: Disposal of Contaminated Labware and Debris
  • Collection: All items that have come into direct contact with this compound are considered hazardous waste. This includes gloves, weigh boats, pipette tips, absorbent pads, and rinsed glassware.[6][7]

  • Containerization: Collect these items in a sealable, puncture-proof container or a durable, lined plastic bag clearly marked as "Hazardous Waste."[7]

  • Segregation: Keep sharps (needles, broken glass) in a separate, rigid container designed for chemically contaminated sharps.

  • Final Disposal: Once full, the bag or container should be sealed and placed for pickup by your institution's hazardous waste management service.

Disposal Workflow: A Decision-Making Diagram

This diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node ppe_node ppe_node start Identify Waste: This compound ppe Don Appropriate PPE & Work in Fume Hood start->ppe classify Classify as Hazardous Waste ppe->classify decision What is the form of waste? classify->decision solid_waste Solid Compound decision->solid_waste Solid liquid_waste Aqueous/Solvent Solution decision->liquid_waste Liquid labware_waste Contaminated Labware/Debris decision->labware_waste Labware protocol_a Follow Protocol A: Transfer to Solid Hazardous Waste Container solid_waste->protocol_a protocol_b Follow Protocol B: Transfer to Liquid Hazardous Waste Container liquid_waste->protocol_b protocol_c Follow Protocol C: Collect in Lined, Sealed Container labware_waste->protocol_c labeling Ensure Container is Properly Labeled and Sealed protocol_a->labeling protocol_b->labeling protocol_c->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange Pickup by Licensed Waste Disposal Service storage->pickup

Caption: Decision workflow for handling and disposing of this compound waste.

Emergency Procedures for Spills and Exposures

Adherence to protocol minimizes risk, but preparedness is essential. All personnel handling this compound must be trained on emergency procedures.[16]

In Case of a Spill:

  • Small Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, absorb the spill with a chemical absorbent material like vermiculite or sand.[5][17]

    • Carefully scoop the absorbent material into your designated solid hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[6]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.[5][6]

    • Alert your supervisor and call your institution's Environmental Health & Safety (EHS) emergency line.

    • Prevent others from entering the contaminated area.

    • Await the arrival of trained emergency personnel.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[8][13]

By treating this compound with the respect its chemical properties demand, we uphold our commitment to a safe, compliant, and environmentally responsible research environment.

References

  • EPA Hazardous Pharmaceutical Waste Management Overview. Secure Waste. [Link]

  • EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. Foley & Lardner LLP. [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center Research Safety Affairs. [Link]

  • How can I dispose phenol? ResearchGate. [Link]

  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. SolvChem. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]

  • 2-Methoxy-5-(piperazin-1-yl)phenol CAS No.: 180698-25-3. Mol-Instincts. [Link]

  • OSHA's Guidance on Dealing with Waste. Medical Systems. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. 24ChemicalResearch. [Link]

  • 4-(Piperazin-2-yl)phenol Safety Data Sheet. Angene Chemical. [Link]

  • This compound | 180698-25-3. Appchem. [Link]

  • Piperazine - Wikipedia. [Link]

  • Current awareness of piperazines: pharmacology and toxicology. PubMed. [Link]

  • Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]

Sources

Comprehensive Safety Guide: Handling 2-Methoxy-5-piperazin-1-yl-phenol in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the introduction of novel chemical entities into research and development workflows requires a proactive and rigorous approach to safety. This guide provides essential safety and handling protocols for 2-Methoxy-5-piperazin-1-yl-phenol (CAS No. 180698-25-3). Due to the limited publicly available hazard data for this specific molecule, this document employs a conservative safety strategy based on the toxicological profiles of its core chemical motifs: a substituted phenol and a piperazine ring. This approach ensures a high margin of safety for all laboratory personnel.

Hazard Assessment and Risk Analysis

This compound is an organic building block used in research and development.[1] A full, peer-reviewed toxicological profile has not been established. Therefore, a risk assessment must be grounded in the known hazards of analogous structures.

Chemical Identity

Property Value
Chemical Name This compound
CAS Number 180698-25-3[1][2]
Molecular Formula C₁₁H₁₆N₂O₂[1][2]

| Molecular Weight | 208.26 g/mol [1] |

Inferred Hazard Profile

The primary hazards are inferred from the phenol and piperazine functional groups. Phenol is acutely toxic, corrosive, and readily absorbed through the skin, where it can cause severe burns and systemic toxicity affecting the liver and kidneys.[3][4][5] Piperazine derivatives can be corrosive and are known respiratory and skin sensitizers.[6] Safety data for structurally related compounds, such as 1-(2-Methoxyphenyl)piperazine and 4-(Piperazin-2-yl)phenol, indicate risks of severe skin and eye irritation/damage and respiratory irritation.[7][8][9][10]

Hazard CategoryGHS Classification (Inferred)Rationale and Potential Health Effects
Acute Toxicity Category 4 (Harmful if swallowed)Based on analogs like 4-(Piperazin-2-yl)phenol.[10] Ingestion may cause systemic toxicity.
Skin Corrosion/Irritation Category 1B or 2 (Causes severe skin burns and eye damage / Causes skin irritation)The phenol and piperazine moieties are known corrosives/irritants.[3][6][9] Phenol has an anesthetic effect, which can delay the sensation of a burn.[3][4][11]
Serious Eye Damage/Irritation Category 1 or 2 (Causes serious eye damage / Causes serious eye irritation)Direct contact is likely to cause severe, potentially irreversible, eye damage.[8][9]
Respiratory/Skin Sensitization Possible (May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction)The piperazine structure is associated with sensitization.[6]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)Analogs consistently show potential for respiratory tract irritation upon inhalation of dust or aerosols.[7][8][10][12]
Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. Engineering controls are the primary line of defense, supplemented by robust personal gear.

Step 1: Engineering Controls (Primary Barrier)

  • Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][11][13]

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located within a 10-second travel distance and in the same room where the chemical is handled.[5][6][11] Ensure the equipment is tested regularly.

Step 2: Personal Protective Equipment (Secondary Barrier)

  • Hand Protection:

    • Glove Selection: Due to the corrosive nature of phenols, standard thin nitrile gloves may not provide adequate protection. Use thicker (e.g., >8 mil) nitrile or neoprene gloves.[13]

    • Protocol: Double-gloving is required. This provides protection during glove removal and in case of a breach in the outer glove. Inspect gloves for any signs of degradation or tearing before and during use. Remove and replace gloves immediately if contamination is suspected.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal against splashes and are not permitted.[3]

    • Enhanced Precaution: A full-face shield must be worn over chemical splash goggles when handling larger quantities (>50 mL of solution) or during any operation with a heightened splash risk.[3][13]

  • Body Protection:

    • Wear a clean, long-sleeved laboratory coat, fully fastened.

    • For procedures involving significant splash potential, a chemical-resistant apron worn over the lab coat is required.[3]

    • Full-length pants and closed-toe shoes are mandatory. No skin should be exposed between the shoe and the pant leg.

  • Respiratory Protection:

    • Under normal conditions of use within a fume hood, respiratory protection is not required.[14]

    • In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor/particulate combination cartridge is necessary. Personnel must be fit-tested and trained prior to using a respirator.[13]

PPE_Selection_Workflow start Handling 2-Methoxy- 5-piperazin-1-yl-phenol fume_hood Is work performed in a certified chemical fume hood? start->fume_hood ppe_base Required Base PPE: - Double Nitrile/Neoprene Gloves - Chemical Splash Goggles - Closed Lab Coat - Full Pants & Closed Shoes fume_hood->ppe_base Yes stop STOP WORK Re-evaluate Procedure fume_hood->stop No splash_risk Significant Splash Risk? (e.g., >50mL, agitation) ppe_base->splash_risk face_shield Add Full-Face Shield splash_risk->face_shield Yes spill_outside Spill or Work Outside Hood? splash_risk->spill_outside No face_shield->spill_outside respirator Add NIOSH-Approved Respirator (Organic Vapor/Particulate Filter) spill_outside->respirator Yes proceed Proceed with Work spill_outside->proceed No respirator->proceed

Caption: PPE selection workflow for handling the compound.

Safe Handling and Operational Plan

A systematic approach to handling minimizes risk at every stage.

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area within a fume hood for the work. Assemble all necessary equipment, including a dedicated hazardous waste container. Ensure the Phenol First Aid Kit (see Section 4) is accessible.

  • Pre-Use Inspection: Visually inspect the container for any signs of damage or leakage.

  • Weighing and Transfer: If the compound is a solid, handle it gently to avoid generating dust. Use spatulas and weighing paper appropriate for the scale of work. If it is a solution, use a calibrated pipette or syringe. All transfers must occur over a spill tray or absorbent pad within the fume hood.

  • Post-Handling: Tightly close the primary container.[12] Decontaminate any reusable equipment. Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][12][14]

Storage:

  • Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[7][12]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Store in a locked cabinet and below eye level to prevent accidental dropping.[3][12]

Emergency Procedures and Disposal

Rapid and correct response to an exposure or spill is critical.

First Aid for Exposures:

  • Skin Contact: This is a medical emergency.

    • Immediately remove all contaminated clothing, including shoes and watches.

    • Wipe the affected area with a gauze pad soaked in Polyethylene Glycol 300 or 400 (PEG-300/400) .[4][11] This is the preferred method for phenol-type compounds as PEG is more effective than water at removing it from the skin.

    • Continue wiping with fresh PEG-soaked pads until there is no odor of the chemical.

    • If PEG is unavailable, flush with copious amounts of water for at least 15 minutes.

    • Seek immediate medical attention in all cases of skin exposure.

  • Eye Contact:

    • Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][9][11]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air immediately.[9][14]

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[6][9]

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Emergency_Response_Flow exposure Exposure Event type What type of exposure? exposure->type skin SKIN: 1. Remove contaminated clothing 2. Wipe with PEG-400 3. Seek medical attention type->skin Skin eye EYE: 1. Flush at eyewash for 15 min 2. Seek medical attention type->eye Eye inhalation INHALATION: 1. Move to fresh air 2. Seek medical attention type->inhalation Inhalation ingestion INGESTION: 1. Do NOT induce vomiting 2. Rinse mouth 3. Seek medical attention type->ingestion Ingestion

Caption: First aid response flow for different exposure routes.

Spill Cleanup:

  • Minor Spill (inside a fume hood):

    • Ensure proper PPE is worn, including a respirator if necessary.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[4]

    • Carefully sweep or scoop the material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area.

    • Alert nearby personnel and the laboratory supervisor.

    • Contact the institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Waste Disposal:

  • All waste containing this compound, including contaminated consumables (gloves, pads, pipette tips) and excess material, is considered hazardous waste.[7]

  • Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include the chemical name and associated hazards.

  • Dispose of the waste through your institution's EHS-approved hazardous waste management program, following all local, state, and federal regulations.[7][12][14]

References

  • 2-Methoxy-5-(piperazin-1-yl)phenol CAS No.: 180698-25-3. Molbase. [Link]

  • Phenol SOP. University of California, Santa Cruz. [Link]

  • PHENOL FIRST AID and personal protective equipment. Protocols.io. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Phenol - A Comprehensive Overview of its Properties, Production, and Health Effects. MassiveBio. [Link]

  • Appendix P - Phenol First Aid Guide and PPE. University of California, Irvine Environmental Health and Safety. [Link]

  • 4-(Piperazin-2-yl)phenol Safety Data Sheet. Angene Chemical. [Link]

  • SAFETY DATA SHEET Resiply resiDUAL Part B. Resiply. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.